molecular formula C9H18O4 B1673963 Hydroxy-PEG1-(CH2)2-Boc CAS No. 671802-00-9

Hydroxy-PEG1-(CH2)2-Boc

货号: B1673963
CAS 编号: 671802-00-9
分子量: 190.24 g/mol
InChI 键: ACWLDITVZGWIKA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Hydroxy-PEG1-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

tert-butyl 3-(2-hydroxyethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4/c1-9(2,3)13-8(11)4-6-12-7-5-10/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWLDITVZGWIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671802-00-9
Record name tert-butyl 3-(2-hydroxyethoxy)propanoate
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Foundational & Exploratory

An In-depth Technical Guide to Hydroxy-PEG1-(CH2)2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy-PEG1-(CH2)2-Boc, also known by its systematic name tert-butyl 3-(2-hydroxyethoxy)propanoate, is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics. This molecule incorporates a single polyethylene (B3416737) glycol (PEG) unit, conferring hydrophilicity, a terminal hydroxyl group for chemical conjugation, and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid. Its principal application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein ligand with an E3 ubiquitin ligase ligand.[1][2] The defined length and chemical properties of this linker are critical for optimizing the efficacy of the resulting therapeutic agent by influencing the formation and stability of the ternary complex essential for protein degradation. This guide provides a comprehensive overview of its chemical properties, applications in drug development, detailed experimental protocols, and a visual representation of its role in relevant biological pathways.

Core Properties of this compound

This molecule is a colorless to light yellow liquid at room temperature.[3] Its structure is designed to offer a balance of hydrophilicity and reactive handles for controlled, sequential chemical reactions. The single PEG unit enhances aqueous solubility, a crucial factor for improving the pharmacokinetic profile of otherwise hydrophobic drug molecules.[4][5]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for synthetic planning and characterization.

PropertyValueReference(s)
CAS Number 671802-00-9[3][6]
Molecular Formula C₉H₁₈O₄[3][6]
Molecular Weight 190.24 g/mol [3][6]
Appearance Colorless to light yellow liquid[3]
SMILES O=C(OC(C)(C)C)CCOCCO[6][7]
InChI Key ACWLDITVZGWIKA-UHFFFAOYSA-N[7]
Topological Polar Surface Area (TPSA) 55.76 Ų[6]
logP (calculated) 0.7271[6]
Purity (typical) ≥96%[6]
Storage Conditions Pure form: -20°C (3 years), 4°C (2 years)[3][8]
Structural Features and Advantages
  • Heterobifunctional Nature : The molecule possesses two distinct reactive sites: a primary hydroxyl group (-OH) and a Boc-protected carboxylic acid. This allows for selective and sequential conjugation of two different molecules, which is fundamental in the synthesis of complex bioconjugates like PROTACs.[5][9]

  • Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the carboxylic acid.[10][11] It is stable under a wide range of conditions, preventing unwanted side reactions during the functionalization of the hydroxyl group.[9] Its facile removal under acidic conditions (e.g., with trifluoroacetic acid) provides a controlled deprotection step to reveal the carboxylic acid for subsequent coupling reactions.[11]

  • Hydrophilic PEG1 Spacer : The short, single ethylene (B1197577) glycol unit enhances the water solubility of the linker and the final conjugate.[1][4] This can improve the pharmacokinetic properties of the therapeutic, mitigate aggregation of hydrophobic payloads, and provide the necessary flexibility for the two ends of the PROTAC to bind effectively to their respective target proteins.[4][12]

Applications in Drug Development

The primary application of this compound is as a PEG-based linker in the synthesis of PROTACs.[1][2][13]

Role in PROTACs

PROTACs are innovative therapeutic agents that co-opt the body's own cellular machinery to eliminate specific disease-causing proteins.[7][14] They are heterobifunctional molecules comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3][14]

This compound serves as this crucial linker. The synthesis strategy typically involves:

  • Conjugating a POI ligand to the hydroxyl group of the linker.

  • Removing the Boc protecting group to expose the carboxylic acid.

  • Coupling an E3 ligase ligand to the newly deprotected carboxylic acid.

The length and flexibility of the linker are critical for the successful formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.[12] This complex formation is a prerequisite for the subsequent ubiquitination and degradation of the target protein by the proteasome.[7][15] The short PEG1 chain of this linker provides a defined spatial separation and flexibility that can be optimal for certain target and E3 ligase pairs.

Experimental Protocols

The following are representative protocols for the synthesis of this compound and its subsequent use in PROTAC synthesis. These methods are based on established chemical principles and procedures reported for similar molecules.

Synthesis of this compound

This synthesis involves the reaction of ethylene glycol with tert-butyl acrylate (B77674).

  • Materials : Ethylene glycol, tert-butyl acrylate, sodium, tetrahydrofuran (B95107) (THF), 1 N HCl, ethyl acetate, brine, sodium sulfate.

  • Procedure :

    • To a solution of ethylene glycol in tetrahydrofuran, add a catalytic amount of sodium.

    • After the sodium has dissolved, add tert-butyl acrylate to the reaction mixture.

    • Stir the mixture at room temperature for 24 hours.

    • Concentrate the reaction mixture in vacuo and quench with 1 N HCl.

    • Suspend the residue in brine and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the final product.

Boc Deprotection Protocol

This protocol describes the removal of the Boc protecting group to reveal the free carboxylic acid.

  • Materials : this compound derivative, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Toluene (B28343) (optional), Saturated aqueous sodium bicarbonate.

  • Procedure :

    • Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to a final concentration of 20-50% (v/v).

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[11]

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.[11]

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected compound.[11]

PROTAC Synthesis using this compound

This is a general two-step protocol for synthesizing a PROTAC.

  • Step 1: Conjugation to the Hydroxyl Group

    • Reagents : POI-ligand with a carboxylic acid, this compound, a coupling agent (e.g., DCC or EDC), and a catalyst (e.g., DMAP) in an anhydrous solvent like DCM.

    • Procedure : The carboxylic acid of the POI-ligand is activated with the coupling agent and then reacted with the hydroxyl group of the linker to form an ester bond. The reaction is monitored and purified by chromatography.

  • Step 2: Conjugation to the Deprotected Carboxylic Acid

    • Reagents : The product from Step 1 (after Boc deprotection), an E3-ligase ligand with an amine handle, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent like DMF.

    • Procedure : The deprotected carboxylic acid on the linker is activated and then reacted with the amine group of the E3-ligase ligand to form a stable amide bond, yielding the final PROTAC molecule. The product is then purified, typically by HPLC.

Mandatory Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the signaling pathway exploited by PROTACs, which are synthesized using linkers like this compound.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC Molecule PROTAC->Ternary_Complex Bridges E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTACs utilize linkers to form a ternary complex, leading to ubiquitination and degradation of the target protein.

Experimental Workflow for PROTAC Synthesis

This diagram outlines the logical steps for synthesizing a PROTAC molecule using a heterobifunctional linker like this compound.

PROTAC_Synthesis_Workflow start Start Materials linker This compound (Linker) start->linker poi_ligand POI Ligand (-COOH) start->poi_ligand e3_ligand E3 Ligase Ligand (-NH2) start->e3_ligand step1 Step 1: Couple POI Ligand to Linker's -OH Group linker->step1 poi_ligand->step1 step3 Step 3: Couple E3 Ligase Ligand to Linker's -COOH Group e3_ligand->step3 intermediate1 POI-Linker-Boc Intermediate step1->intermediate1 step2 Step 2: Boc Deprotection (TFA/DCM) intermediate1->step2 intermediate2 POI-Linker-COOH Intermediate step2->intermediate2 intermediate2->step3 final_protac Final PROTAC Molecule step3->final_protac purification Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purification

Caption: A sequential workflow for synthesizing PROTACs using a heterobifunctional linker with orthogonal protecting groups.

References

An In-depth Technical Guide to the Chemical Properties of Hydroxy-PEG1-(CH2)2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG1-(CH2)2-Boc, also known as tert-butyl 3-(2-hydroxyethoxy)propanoate, is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation and drug development. This molecule incorporates a single polyethylene (B3416737) glycol (PEG) unit, imparting hydrophilicity, a terminal hydroxyl group for chemical modification, and a tert-butyloxycarbonyl (Boc)-protected amine functional group. Its structure makes it a valuable building block in the synthesis of complex molecules, most notably as a short-chain linker in Proteolysis Targeting Chimeras (PROTACs).

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the cell's proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of the PROTAC's efficacy. The length, flexibility, and chemical nature of the linker, such as that provided by this compound, are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and visualizations of key experimental workflows.

Core Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stoichiometric calculations in synthetic procedures and for the characterization of resulting conjugates.

PropertyValue
CAS Number 671802-00-9
Molecular Formula C9H18O4
Molecular Weight 190.24 g/mol
Appearance Colorless to light yellow liquid
Density 1.031 ± 0.06 g/cm³
SMILES O=C(OC(C)(C)C)CCOCCO
Purity ≥96%
Solubility Soluble in water (100 mg/mL with sonication) and most organic solvents.
Storage (Pure Form) -20°C for up to 3 years; 4°C for up to 2 years.
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are foundational for the synthesis of more complex molecules, such as PROTACs.

Protocol 1: Boc Deprotection of this compound

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, which is then available for subsequent conjugation reactions. The most common method for Boc deprotection is acidolysis using trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per gram of starting material) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Allow the reaction mixture to warm to room temperature and continue to stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To neutralize any residual acid, dissolve the residue in DCM and wash with a saturated NaHCO3 solution.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected product, 3-(2-hydroxyethoxy)propan-1-amine.

G cluster_0 Boc Deprotection Workflow start Start: this compound in DCM add_tfa Add TFA (20-50% v/v) at 0°C start->add_tfa react Stir at Room Temperature (1-2 hours) add_tfa->react monitor Monitor Reaction (TLC/LC-MS) react->monitor evaporate Evaporate DCM and excess TFA monitor->evaporate Reaction Complete neutralize Neutralize with NaHCO3 solution evaporate->neutralize wash_dry Wash with Brine and Dry (Na2SO4) neutralize->wash_dry end End: Deprotected Amine wash_dry->end

Boc Deprotection Workflow
Protocol 2: Illustrative Synthesis of a PROTAC using this compound

This protocol provides a generalized, two-step approach for the synthesis of a PROTAC, where this compound serves as the linker. This involves the sequential conjugation of a target protein ligand and an E3 ligase ligand. For this illustrative protocol, we will assume the target protein ligand has a carboxylic acid for esterification and the E3 ligase ligand has a carboxylic acid for amidation.

Step 1: Conjugation of the Target Protein Ligand to the Hydroxyl Group

Materials:

  • This compound

  • Target protein ligand with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware for synthesis and purification (e.g., silica (B1680970) gel chromatography)

Procedure:

  • Dissolve the target protein ligand (1 equivalent), this compound (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC or EDC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used).

  • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected linker-target protein ligand conjugate.

Step 2: Boc Deprotection and Conjugation of the E3 Ligase Ligand

Materials:

  • Boc-protected linker-target protein ligand conjugate (from Step 1)

  • E3 ligase ligand with a carboxylic acid group

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or a similar peptide coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Purification equipment (e.g., preparative HPLC)

Procedure:

  • Perform Boc deprotection of the linker-target protein ligand conjugate following Protocol 1 to expose the primary amine.

  • In a separate flask, dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.

  • Add HBTU (1.1 equivalents) and DIPEA (2 equivalents) to the E3 ligase ligand solution and stir for 15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected amine-linker-target protein ligand conjugate (1 equivalent) in DMF to the activated E3 ligase ligand solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.

G cluster_1 Illustrative PROTAC Synthesis Workflow start_linker This compound esterification Esterification (DCC/EDC, DMAP) start_linker->esterification target_ligand Target Protein Ligand (-COOH) target_ligand->esterification intermediate Boc-Linker-Target Ligand esterification->intermediate boc_deprotection Boc Deprotection (TFA/DCM) intermediate->boc_deprotection amine_intermediate Amine-Linker-Target Ligand boc_deprotection->amine_intermediate amidation Amidation (HBTU, DIPEA) amine_intermediate->amidation e3_ligand E3 Ligase Ligand (-COOH) e3_ligand->amidation protac Final PROTAC Molecule amidation->protac

Illustrative PROTAC Synthesis Workflow

Applications in Drug Development

This compound is a key building block in the synthesis of PROTACs for targeted protein degradation.[1] The short, hydrophilic PEG linker can enhance the solubility and cell permeability of the resulting PROTAC molecule. The length of the linker is a critical parameter for optimizing the efficacy of a PROTAC, and short linkers like this one are often used as a starting point in the optimization process. By providing a versatile chemical handle, this molecule enables the systematic synthesis of libraries of PROTACs with varying linker lengths to identify the optimal geometry for ternary complex formation and efficient protein degradation.

Conclusion

This compound is a valuable and versatile heterobifunctional linker for researchers in bioconjugation and drug development. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonal reactive groups, allows for the controlled and sequential synthesis of complex biomolecular constructs, particularly PROTACs. The experimental protocols and chemical properties outlined in this guide provide a solid foundation for the effective utilization of this important chemical tool in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to Hydroxy-PEG1-(CH2)2-Boc (CAS 671802-00-9) for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hydroxy-PEG1-(CH2)2-Boc (CAS 671802-00-9), a heterobifunctional linker critical in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details its chemical and physical properties, outlines its core applications, and provides detailed experimental protocols for its use in bioconjugation.

Core Concepts and Properties

This compound, also known by its systematic name tert-butyl 3-(2-hydroxyethoxy)propanoate, is a valuable tool in medicinal chemistry. Its structure incorporates a single polyethylene (B3416737) glycol (PEG) unit, which imparts hydrophilicity, a terminal hydroxyl (-OH) group for further functionalization, and a tert-butyloxycarbonyl (Boc)-protected carboxyl group. This unique architecture allows for a controlled, stepwise approach to the synthesis of complex bioconjugates. The hydrophilic PEG spacer can enhance the solubility and pharmacokinetic properties of the resulting therapeutic agent.[1][2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for accurate stoichiometric calculations in synthetic procedures and for the characterization of the resulting conjugates.

PropertyValue
CAS Number 671802-00-9
Molecular Formula C₉H₁₈O₄
Molecular Weight 190.24 g/mol [3]
Appearance Colorless to light yellow liquid
Boiling Point 274.0 ± 15.0 °C (Predicted)[2]
Density 1.031 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, Dichloromethane) and water.
Storage Store at -20°C for long-term stability.
Computational Chemistry Data
PropertyValue
Topological Polar Surface Area (TPSA) 55.76 Ų[3]
LogP 0.7271[3]
Hydrogen Bond Acceptors 4[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 5[3]

Applications in Drug Development

The heterobifunctional nature of this compound makes it an ideal linker for connecting a targeting moiety (e.g., an antibody or a small molecule ligand) to a payload (e.g., a cytotoxic drug or an E3 ligase ligand).

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[][5] A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[] this compound serves as a versatile building block for this linker. The hydroxyl group can be functionalized to attach to the POI ligand, while the Boc-protected carboxyl group can be deprotected and coupled to the E3 ligase ligand, or vice versa. The PEG spacer helps to optimize the spatial orientation of the POI and E3 ligase to facilitate the formation of a productive ternary complex, which is essential for ubiquitination and subsequent degradation of the POI.[6]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Recognition & Degradation PROTAC_bound->PROTAC Recycling PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3_bound Ub Transfer Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that deliver a potent cytotoxic agent directly to tumor cells.[7] They are composed of a monoclonal antibody that specifically binds to a tumor-associated antigen, a cytotoxic payload, and a linker that connects them. This compound can be used to synthesize the linker component of an ADC. The PEG spacer can improve the solubility and stability of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. These should be optimized for specific substrates and reaction conditions.

Experimental_Workflow start This compound step1 Activation of Hydroxyl Group start->step1 step2 Conjugation to Molecule A step1->step2 step3 Boc Deprotection step2->step3 step4 Amide Coupling to Molecule B step3->step4 end Final Bioconjugate (e.g., PROTAC/ADC) step4->end

Caption: General workflow for bioconjugation using this compound.

Activation of the Hydroxyl Group (Esterification)

The terminal hydroxyl group of this compound can be esterified with a carboxylic acid-containing molecule using a carbodiimide (B86325) coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like NHS (N-hydroxysuccinimide).

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1.0 eq), this compound (1.2 eq), and NHS (1.2 eq) in anhydrous DCM or DMF under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC hydrochloride (1.5 eq) to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Boc Deprotection to Reveal the Carboxylic Acid

The Boc protecting group is acid-labile and can be efficiently removed under acidic conditions to yield the free carboxylic acid.[8]

Materials:

  • Boc-protected compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add an equal volume of TFA to the solution (e.g., 1:1 v/v DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting carboxylic acid can often be used in the next step without further purification.

Amide Bond Formation with the Deprotected Carboxylic Acid

The newly revealed carboxylic acid can be coupled with a primary amine-containing molecule to form a stable amide bond, again using carbodiimide chemistry.[9]

Materials:

  • Carboxylic acid-containing molecule (from step 3.2)

  • Amine-containing molecule

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), NHS or HOBt (1.2 eq), and the amine-containing molecule (1.1 eq) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (2.0-3.0 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC hydrochloride (1.5 eq) and stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with an appropriate organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final conjugate by flash column chromatography or preparative HPLC.

Conclusion

This compound is a highly versatile and valuable heterobifunctional linker for the synthesis of advanced therapeutics like PROTACs and ADCs. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonal protecting groups, provides researchers with precise control over the assembly of complex bioconjugates. The experimental protocols outlined in this guide, while requiring optimization for specific applications, provide a solid foundation for the successful implementation of this linker in drug discovery and development programs. The continued application of such well-designed linkers will undoubtedly contribute to the advancement of targeted therapies.

References

Hydroxy-PEG1-(CH2)2-Boc molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and relevant biological context for Hydroxy-PEG1-(CH2)2-Boc, a heterobifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound is a chemical tool used in the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the body's own cellular machinery to selectively degrade target proteins. This linker provides a flexible polyethylene (B3416737) glycol (PEG) spacer, enhancing the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis.

Quantitative Data Summary
PropertyValueCitations
Molecular Weight 190.24 g/mol [1][2][3]
Chemical Formula C₉H₁₈O₄[2][3]
CAS Number 671802-00-9[2][3]

Experimental Protocols

While specific, proprietary synthesis methods for this compound are not publicly detailed, a general and representative protocol for the Boc protection of a hydroxyl-PEG linker is presented below. This is a foundational step in creating such a molecule.

General Protocol for Boc Protection of a Hydroxyl-PEG Linker

Objective: To selectively protect the amine group of a hydroxyl-PEG-amine precursor with a Boc group, leaving the hydroxyl group available for further reaction. This is a common strategy in the synthesis of heterobifunctional linkers.

Materials:

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amino-PEG-alcohol in the anhydrous solvent.

  • Base Addition: Add the non-nucleophilic base (typically 1.5-2.0 equivalents relative to the amino-PEG-alcohol) to the reaction mixture.

  • Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.1-1.2 equivalents) to the stirring solution.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, the mixture is typically washed with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by flash column chromatography to yield the pure Boc-protected hydroxyl-PEG linker.

  • Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule, which is the intended application for this compound. PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][4]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (Target) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Transfer Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow for Chemical Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis, purification, and characterization of a chemical compound like this compound.

Synthesis_Workflow start Start: Reagents & Solvents reaction Chemical Reaction (e.g., Boc Protection) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete drying Drying & Solvent Removal workup->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, MS) purification->characterization final_product Final Product: Pure Compound characterization->final_product

Caption: A typical workflow for chemical synthesis and purification.

References

Synthesis of Boc-NH-PEG2-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate, a molecule commonly referred to as Boc-NH-PEG2-OH. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation, and a visual representation of the synthetic workflow.

Note on Nomenclature: The requested compound, "Hydroxy-PEG1-(CH2)2-Boc," is structurally ambiguous. Based on common chemical naming conventions and available literature, this guide focuses on the synthesis of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (CAS 139115-91-6), a well-characterized and commercially available compound that closely matches the described structure. This molecule is a valuable bifunctional linker in drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), due to its hydrophilic PEG spacer and the versatile Boc-protected amine and terminal hydroxyl functional groups.[1][2][3]

Physicochemical Data of Reactants and Product

A thorough understanding of the properties of all chemical entities is crucial for a successful synthesis. The following tables summarize the key physicochemical data for the starting material, reagent, and the final product.

Table 1: Physicochemical Properties of Reactants

Property2-(2-aminoethoxy)ethanol (B1664899)Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride)
CAS Number 929-06-624424-99-5
Molecular Formula C4H11NO2C10H18O5
Molecular Weight 105.14 g/mol 218.25 g/mol
Appearance Colorless to pale yellow liquidColorless to white solid or liquid
Density 1.057 g/mL at 25 °C0.95 g/mL at 25 °C
Boiling Point 223-224 °C56-57 °C at 0.5 mmHg

Table 2: Physicochemical Properties of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (Product)

PropertyValue
CAS Number 139115-91-6[1][3][4]
Molecular Formula C9H19NO4[4]
Molecular Weight 205.25 g/mol [4][5]
Appearance Colorless oil
Purity ≥97%
Density 1.061 g/mL at 25 °C
Refractive Index n20/D 1.454
Storage Store at -5°C, keep in dry and avoid sunlight[1]

Synthesis Protocol

The synthesis of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate is achieved through the Boc-protection of the primary amine of 2-(2-aminoethoxy)ethanol using di-tert-butyl dicarbonate.[3]

Materials:
Experimental Procedure:
  • Reaction Setup: In a round-bottom flask, dissolve 2-(2-aminoethoxy)ethanol (1.0 equivalent) in dichloromethane (DCM).

  • Addition of Boc Anhydride: To the stirred solution at room temperature, slowly add di-tert-butyl dicarbonate (1.0 equivalent).

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete when the starting amine is no longer visible by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 50-70% ethyl acetate/hexane) to afford the pure tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate as a colorless oil.[3]

Characterization Data:

The identity and purity of the synthesized product can be confirmed using various analytical techniques.

Table 3: Analytical Characterization of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate

AnalysisData
¹H NMR (400 MHz, CDCl₃) δ 5.28 (br s, 1H), 3.74 (br t, J = 4.1 Hz, 2H), 3.59-3.54 (m, 4H), 3.32-3.28 (m, 2H), 3.08 (br s, 1H), 1.44 (s, 9H)[3]
¹³C NMR (100 MHz, CDCl₃) δ 156.1, 79.2, 72.2, 70.2, 61.5, 40.3, 28.3[3]
IR (CH₂Cl₂) 3228 (br), 3035, 2927, 2855, 1523 cm⁻¹[3]
LRMS (ESI) m/z 228.0 (M+Na)⁺[3]
HRMS (ESI) Calculated for C₉H₂₀NO₄ [M+H]⁺: 206.1392, Found: 206.1390[3]

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate.

Synthesis_Workflow Reactants Reactants: 2-(2-aminoethoxy)ethanol Di-tert-butyl dicarbonate Reaction Boc Protection in DCM at RT Reactants->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography (Silica Gel, EtOAc/Hexane) Workup->Purification Product Product: Boc-NH-PEG2-OH Purification->Product

Caption: Synthesis and purification workflow for Boc-NH-PEG2-OH.

This comprehensive guide provides the necessary information for the successful synthesis and characterization of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate. Researchers should always adhere to standard laboratory safety practices when performing these procedures.

References

An In-depth Technical Guide on the Core Function of Hydroxy-PEG1-(CH2)2-Boc in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Hydroxy-PEG1-(CH2)2-Boc is a heterobifunctional chemical linker crucial in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). It does not possess a direct pharmacological "mechanism of action" in the traditional sense. Instead, its core function lies in its structural role: covalently connecting a target protein ligand and an E3 ubiquitin ligase ligand to form a functional PROTAC. This guide elucidates the function of this compound by dissecting the roles of its constituent parts—the polyethylene (B3416737) glycol (PEG) spacer and the tert-butyloxycarbonyl (Boc) protecting group—and by contextualizing its application within the broader mechanism of PROTAC-mediated protein degradation.

The Role of this compound in PROTACs

PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific disease-causing proteins.[1] These bifunctional molecules consist of two distinct ligands connected by a chemical linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase.[1] The linker, for which this compound is a precursor, is a critical component that influences the stability, solubility, and pharmacokinetic properties of the resulting PROTAC.

The fundamental role of this compound is to serve as a building block for this linker. Its structure comprises three key features:

  • A terminal hydroxyl group (-OH) that provides a reactive site for conjugation to other molecules.

  • A single polyethylene glycol (PEG1) unit that acts as a hydrophilic spacer.

  • A tert-butyloxycarbonyl (Boc)-protected amine group which, after deprotection, allows for covalent attachment to another part of the PROTAC molecule.

The following diagram illustrates the general structure of a PROTAC and the role of the linker.

PROTAC_Structure cluster_PROTAC PROTAC Molecule Target Ligand Target Ligand Linker Linker (derived from this compound) Target Ligand->Linker E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand

Caption: General structure of a PROTAC molecule.

Mechanism of the Constituent Parts

1. Polyethylene Glycol (PEG) Spacer:

The PEG component of the linker plays a significant role in the overall properties of the PROTAC molecule. PEG is a hydrophilic polymer known for its biocompatibility.[2][3] In the context of a PROTAC, the PEG spacer:

  • Enhances Solubility: The hydrophilic nature of PEG can improve the aqueous solubility of the often hydrophobic PROTAC molecule, which is crucial for administration and bioavailability.[3][4]

  • Improves Pharmacokinetics: PEGylation, the process of attaching PEG chains, can increase the hydrodynamic radius of a molecule, which can reduce its renal clearance and prolong its circulation half-life.[2][3]

  • Provides a "Stealth" Effect: The PEG chain can create a hydration layer around the PROTAC, which may help it evade recognition and clearance by the immune system.[][6]

2. Tert-Butyloxycarbonyl (Boc) Protecting Group:

The Boc group is a widely used protecting group for amines in organic synthesis.[7][8] Its primary function is to mask the reactivity of the amine group to prevent it from participating in unwanted side reactions during the synthesis of the PROTAC.[8]

The key features of the Boc protecting group are:

  • Stability: It is stable under a wide range of reaction conditions, including basic and nucleophilic environments.[8]

  • Facile Removal: The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amine for subsequent conjugation.[7][8][9]

The mechanism of Boc deprotection is an acid-catalyzed process.

Boc_Deprotection Boc-Protected_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc-Protected_Amine->Protonation + H+ Carbocation_Formation Formation of tert-Butyl Cation Protonation->Carbocation_Formation Carbamic_Acid Carbamic Acid Intermediate Carbocation_Formation->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Free Amine Decarboxylation->Free_Amine CO2 CO2 Decarboxylation->CO2

Caption: Boc deprotection mechanism workflow.

Overall Mechanism of Action of the Resulting PROTAC

Once this compound is incorporated into a PROTAC, the resulting molecule's mechanism of action is to induce the degradation of a target protein. This process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

  • PROTAC Recycling: The PROTAC is released and can induce the degradation of another target protein molecule, acting catalytically.

The following diagram illustrates this signaling pathway.

PROTAC_MoA cluster_cell Cellular Environment Target_Protein Target Protein Ternary_Complex Target Protein-PROTAC-E3 Ligase Ternary Complex Target_Protein->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Polyubiquitinated_Protein Polyubiquitinated Target Protein Ubiquitination->Polyubiquitinated_Protein Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Degradation Degradation into Amino Acids Proteasome->Degradation Recycling->PROTAC

Caption: PROTAC mechanism of action pathway.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound. This information is crucial for synthetic procedures and characterization.

PropertyValueReference
CAS Number671802-00-9[10]
Molecular FormulaC₉H₁₈O₄[10]
Molecular Weight190.24 g/mol [10]
AppearanceLiquid[11]
PurityTypically ≥96%[10]
Solubility (H₂O)100 mg/mL (525.65 mM) with ultrasound[11]
Solubility (DMSO)12.5 mg/mL (65.71 mM) with ultrasound and warming[11]

Experimental Protocols

The following are generalized protocols for the use of this compound in the synthesis of a PROTAC. Specific reaction conditions may need to be optimized based on the specific substrates.

Protocol 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group to yield the free amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Dissolve this compound in anhydrous DCM in a round bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (typically 20-50% v/v) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, Hydroxy-PEG1-(CH2)2-NH₂.

Protocol 2: Conjugation of Deprotected Linker to a Carboxylic Acid-Containing Molecule

Objective: To form an amide bond between the deprotected linker and a molecule containing a carboxylic acid (e.g., a target protein ligand).

Materials:

  • Deprotected Hydroxy-PEG1-(CH2)2-NH₂

  • Carboxylic acid-containing molecule

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Amine base (e.g., DIPEA, TEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1 equivalent), coupling agent (e.g., HATU, 1.1 equivalents), and amine base (e.g., DIPEA, 2 equivalents) in the anhydrous solvent.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected Hydroxy-PEG1-(CH2)2-NH₂ (1.2 equivalents) in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with an appropriate solvent and purified by preparative HPLC to isolate the desired conjugate.

  • Characterize the final product by mass spectrometry and NMR.

The following diagram illustrates a general experimental workflow for the synthesis of a PROTAC using this compound.

Experimental_Workflow Start This compound Deprotection Boc Deprotection (TFA, DCM) Start->Deprotection Deprotected_Linker Hydroxy-PEG1-(CH2)2-NH2 Deprotection->Deprotected_Linker Coupling1 Amide Coupling (HATU, DIPEA) Deprotected_Linker->Coupling1 Carboxylic_Acid_Ligand Carboxylic Acid- Containing Ligand 1 Carboxylic_Acid_Ligand->Coupling1 Intermediate Ligand 1-Linker Conjugate Coupling1->Intermediate Activation Activation of Hydroxyl Group (e.g., Mesylation) Intermediate->Activation Activated_Intermediate Activated Intermediate Activation->Activated_Intermediate Coupling2 Conjugation Reaction Activated_Intermediate->Coupling2 Ligand2 Ligand 2 with Nucleophilic Group Ligand2->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification Purification (HPLC) Crude_PROTAC->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: PROTAC synthesis workflow.

This compound is a valuable chemical tool in modern drug discovery, particularly in the synthesis of PROTACs. Its core function is not that of a therapeutic agent but as a versatile linker precursor. The PEG component contributes to favorable pharmacokinetic properties, while the Boc-protected amine allows for controlled, sequential synthesis. Understanding the individual roles of these components and the overall mechanism of the resulting PROTACs is essential for the rational design of new and effective protein-degrading therapeutics.

References

The Pivotal Role of Hydroxy-PEG1-(CH2)2-Boc as a PROTAC Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy, influencing physicochemical properties, cell permeability, and the stability of the ternary complex. This technical guide provides a comprehensive examination of the role of Hydroxy-PEG1-(CH2)2-Boc, a short-chain polyethylene (B3416737) glycol (PEG)-based linker, in PROTAC design. We will delve into its chemical properties, its impact on PROTAC performance with illustrative quantitative data, detailed experimental protocols for synthesis and evaluation, and visual representations of key biological and experimental processes.

Introduction to PROTACs and the Significance of the Linker

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, offering a significant advantage over traditional inhibitors.[]

The linker is far more than a simple spacer; its length, flexibility, and chemical composition are crucial for optimal PROTAC function.[3] Short-chain PEG linkers, such as those derived from this compound, offer a unique set of properties that can be advantageous in PROTAC development.

Core Principles of this compound as a PROTAC Linker

This compound, also known as tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate, is a heterobifunctional linker featuring a hydroxyl group and a Boc-protected amine, separated by a single ethylene (B1197577) glycol unit and an ethyl chain. This structure provides key advantages in PROTAC synthesis and function.

Chemical Properties and Handling
PropertyValue
Molecular Formula C9H18O4
Molecular Weight 190.24 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Store at -20°C for long-term stability

Source: MedChemExpress[4]

Advantages in PROTAC Design
  • Modulation of Physicochemical Properties : The single PEG unit imparts a degree of hydrophilicity, which can help to improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is a critical factor for both in vitro assay performance and in vivo bioavailability.[]

  • Controlled Synthesis : The orthogonal protecting groups (a free hydroxyl and a Boc-protected amine) allow for a stepwise and controlled synthesis of the PROTAC. The hydroxyl group can be reacted first, followed by deprotection of the amine for subsequent conjugation, enabling the modular assembly of the POI ligand, linker, and E3 ligase ligand.

  • Optimal Length for Specific Targets : While longer linkers are often employed, studies have shown that for certain target-E3 ligase pairs, a short linker is optimal. For instance, a PROTAC targeting the oncogenic kinase BCR-ABL demonstrated that a single PEG unit linker was the most effective in promoting degradation.[4] This highlights that a "one-size-fits-all" approach to linker length is not applicable, and short linkers like this compound are essential tools in the PROTAC design toolbox.[4]

  • Cell Permeability : The relationship between PEG linker length and cell permeability is complex. While PEGylation can increase polarity, the flexibility of short PEG linkers may allow the PROTAC to adopt a folded conformation that shields polar surface area, facilitating passive diffusion across the cell membrane.[] However, for some PROTACs, shorter PEG linkers have been shown to improve membrane permeability compared to longer chain analogs.

Data Presentation: The Impact of Short PEG Linkers on PROTAC Performance

While specific quantitative data for PROTACs utilizing the exact this compound linker is not widely available in the public domain, data from studies on PROTACs with a single PEG unit (PEG1) linker provide valuable insights into the efficacy of such short linkers.

Degradation Efficacy of a PEG1-Containing PROTAC

The following table summarizes data for a PROTAC designed to degrade the BCR-ABL fusion protein, a driver of chronic myeloid leukemia. This PROTAC utilizes a single PEG unit to link a dasatinib-based warhead to an N-end rule E3 ligase ligand.

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Cell Viability IC50 (nM)
Arg-PEG1-DasaBCR-ABLK562~10>800.3595

Data synthesized from a study by Gong et al.[4]

This data demonstrates that a PROTAC with a very short PEG1 linker can achieve potent degradation of the target protein at nanomolar concentrations, leading to significant inhibition of cancer cell proliferation.[4]

Biophysical Characterization of Ternary Complex Formation

The stability of the ternary complex (POI-PROTAC-E3 ligase) is a key determinant of PROTAC efficacy. While specific data for a this compound containing PROTAC is not available, the table below provides an illustrative template for presenting such data, which can be obtained using techniques like Surface Plasmon Resonance (SPR).

InteractionAnalyteLigandBinding Affinity (Kd) (nM)
Binary PROTACPOI[Insert experimental value]
PROTACE3 Ligase[Insert experimental value]
Ternary POIPROTAC-E3 Ligase Complex[Insert experimental value]

Experimental Protocols

Generalized Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthetic route.

Step 1: Conjugation of the POI Ligand to the Linker

  • Reaction Setup : In a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the POI ligand (containing a carboxylic acid or other suitable functional group for coupling) (1.0 eq) and this compound (1.1 eq) in a suitable anhydrous solvent (e.g., DMF or DCM).

  • Coupling Reagents : Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the reaction mixture.

  • Reaction : Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Workup and Purification : Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the POI-Linker intermediate.

Step 2: Boc Deprotection and Conjugation to E3 Ligase Ligand

  • Boc Deprotection : Dissolve the POI-Linker intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA/DCM). Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS). Remove the solvent and TFA under reduced pressure.

  • Coupling to E3 Ligase Ligand : In a separate dry reaction flask under an inert atmosphere, dissolve the deprotected POI-Linker-amine (1.0 eq) and the E3 ligase ligand (containing a carboxylic acid, e.g., pomalidomide-COOH) (1.0 eq) in anhydrous DMF.

  • Coupling Reaction : Add HATU (1.2 eq) and DIPEA (3.0 eq) to the mixture. Stir at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Final Purification : Upon completion, purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity. Characterize the final product by HRMS and NMR.

Western Blotting for Target Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment : Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification : After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer : Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins. Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful technique to measure the binding kinetics and affinity of the PROTAC to its target and E3 ligase, and to assess the formation and stability of the ternary complex.

  • Immobilization : Immobilize the purified E3 ligase onto an appropriate SPR sensor chip.

  • Binary Interaction Analysis : Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd). In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized target protein to determine its binary binding affinity.

  • Ternary Complex Formation Analysis : Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

  • Data Analysis : Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (kon, koff) and affinity (Kd) of the ternary complex.

Mandatory Visualizations

Signaling and Experimental Diagrams

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesis of PROTAC with This compound Linker Purification Purification and Characterization (HPLC, MS, NMR) Synthesis->Purification Cell_Treatment Cell Treatment with PROTAC Dose-Response Synthesis->Cell_Treatment Biophysical_Assay Biophysical Assays (e.g., SPR for Ternary Complex) Synthesis->Biophysical_Assay Permeability_Assay Cell Permeability Assay (e.g., PAMPA) Synthesis->Permeability_Assay Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: A typical experimental workflow for PROTAC development.

Linker_Role cluster_properties Physicochemical Properties cluster_function Biological Function Linker This compound Linker Solubility Improved Solubility Linker->Solubility Permeability Modulated Permeability Linker->Permeability Ternary_Complex Ternary Complex Formation and Stability Linker->Ternary_Complex Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation

References

The Gatekeeper of Bioconjugation: An In-depth Technical Guide to the Boc Protecting Group in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of advanced therapeutics, the precise control over molecular architecture is paramount. The tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern organic chemistry, plays a pivotal role when strategically employed on polyethylene (B3416737) glycol (PEG) linkers. This guide delves into the core principles of Boc protecting group chemistry on PEG linkers, offering a comprehensive resource for researchers and professionals in drug development. Its strategic application is fundamental to the synthesis of sophisticated biomolecules such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and various PEGylated therapeutics.[1][2]

The primary role of the Boc group is to act as a temporary shield for primary or secondary amines on a PEG linker.[1][2] This protection is crucial in multi-step syntheses to prevent the highly reactive amine from engaging in unwanted side reactions, thereby directing chemical modifications to other parts of the molecule.[1] The Boc group's robustness under a wide array of conditions, including basic and nucleophilic environments, coupled with its facile removal under acidic conditions, makes it an invaluable tool for controlled, stepwise molecular construction.[1][2]

Core Principles and Advantages

The strategic advantage of the Boc protecting group lies in its unique chemical properties that allow for orthogonal synthesis strategies.[3] Orthogonal protection enables the selective removal of one type of protecting group in the presence of others, a critical capability in the synthesis of complex, multi-functional molecules.[3][4]

Key Advantages of Boc Protection:

  • Acidic Cleavage: The Boc group is readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), which allows for the presence of base-sensitive functional groups elsewhere in the molecule.[3]

  • Stability: Boc-protected amines exhibit high stability across a range of basic and nucleophilic conditions, ensuring the integrity of the protected amine during various synthetic steps.[3]

  • Orthogonality with Fmoc: The acid-labile nature of the Boc group stands in direct contrast to the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonality is the foundation of many complex synthetic strategies, allowing for the selective deprotection of either group without affecting the other.[3]

Quantitative Data Summary

The efficiency of both the protection and deprotection steps is critical for the overall success of a synthetic campaign. The following tables summarize key quantitative data for these reactions.

Table 1: Typical Reaction Conditions for Boc Protection of Amine-Terminated PEG Linkers

ParameterValueNotes
Reagent Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)1.1-1.5 equivalents are typically used.[3]
Base Diisopropylethylamine (DIPEA)A non-nucleophilic base is preferred; typically 2-3 equivalents are used.[2]
Solvent Anhydrous Dichloromethane (DCM)Ensures a non-reactive environment.[3]
Reaction Time 3-18 hoursProgress should be monitored by TLC or LC-MS.[3]
Temperature Room TemperatureMild conditions are generally sufficient.[3]

Table 2: Common Acidic Conditions for Boc Deprotection of PEG Linkers

ReagentConcentration (v/v)SolventTypical TimeTemperature
Trifluoroacetic Acid (TFA) 20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp.[5]
Hydrochloric Acid (HCl) 4M1,4-Dioxane1 - 4 hoursRoom Temp.[5]

Table 3: Common Scavengers Used in Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS) 2.5 - 5%Acts as a carbocation scavenger.[5]
Water 2.5 - 5%Scavenges carbocations.[5]
Thioanisole 5%Scavenges carbocations and protects methionine residues.[5]
1,2-Ethanedithiol (EDT) 2.5%Scavenges carbocations and protects cysteine residues.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in the laboratory.

Protocol 1: Boc Protection of an Amino-PEG Linker

Objective: To protect a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[3]

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply (optional)

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.[3]

  • Add DIPEA (typically 2-3 equivalents relative to the amine).[2]

  • Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[3]

  • Stir the reaction mixture at room temperature for 3-18 hours.[3]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] A Kaiser test can also be used to detect the presence of free primary amines; a negative result indicates the completion of the reaction.[6]

  • Upon completion, wash the reaction mixture with deionized water and then with brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.[1]

Protocol 2: Boc Deprotection of a PEG Linker using TFA

Objective: To remove the Boc protecting group from a PEG linker to yield a free amine.[3]

Materials:

  • Boc-protected PEG linker (e.g., Boc-NH-PEG-COOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (B28343) (for co-evaporation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional neutralization)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) (for optional neutralization)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[1]

  • Cool the solution to 0°C in an ice bath.[1]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[6] Continue stirring for an additional 1-2 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.[3]

  • Add toluene and co-evaporate (repeat 2-3 times) to remove residual TFA.[3] The resulting amine is typically obtained as a TFA salt.[6]

  • (Optional Neutralization) To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃.[1] Be cautious of CO₂ evolution.[6] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[1]

Visualizations

Diagrams are essential for illustrating the chemical transformations and experimental workflows.

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine-PEG H₂N-PEG-X Protected-PEG Boc-HN-PEG-X Amine-PEG->Protected-PEG DIPEA, DCM Room Temp Boc₂O (Boc)₂O Boc₂O->Protected-PEG Protected-PEG_dep Boc-HN-PEG-X Deprotected-PEG H₃N⁺-PEG-X  TFA⁻ Protected-PEG_dep->Deprotected-PEG 0°C to Room Temp TFA_H₂O TFA, DCM TFA_H₂O->Deprotected-PEG

Caption: Chemical scheme of Boc protection and deprotection.

Boc_Workflow start Start: Amino-PEG Linker dissolve Dissolve in anhydrous DCM start->dissolve add_base Add DIPEA dissolve->add_base add_boc Add (Boc)₂O add_base->add_boc react_protect Stir at Room Temp (3-18h) add_boc->react_protect monitor_protect Monitor reaction (TLC, LC-MS) react_protect->monitor_protect workup Aqueous Workup (Water, Brine) monitor_protect->workup dry_concentrate Dry (Na₂SO₄) and Concentrate workup->dry_concentrate boc_peg Boc-Protected PEG Linker dry_concentrate->boc_peg dissolve_deprotect Dissolve in DCM boc_peg->dissolve_deprotect cool Cool to 0°C add_tfa Add TFA (20-50%) cool->add_tfa react_deprotect Stir at 0°C to RT (1-2h) add_tfa->react_deprotect monitor_deprotect Monitor reaction (TLC, LC-MS) react_deprotect->monitor_deprotect evaporate Rotary Evaporation monitor_deprotect->evaporate co_evaporate Co-evaporate with Toluene (x3) evaporate->co_evaporate final_product Deprotected PEG Linker (TFA Salt) co_evaporate->final_product dissolve_deprotetect dissolve_deprotetect dissolve_deprotetect->cool

Caption: Experimental workflow for Boc protection and deprotection.

Orthogonal_Strategy start Boc-HN-PEG-Fmoc acid_deprotection Acidic Deprotection (e.g., TFA) start->acid_deprotection base_deprotection Basic Deprotection (e.g., Piperidine) start->base_deprotection product_A H₂N-PEG-Fmoc acid_deprotection->product_A product_B Boc-HN-PEG-NH₂ base_deprotection->product_B

Caption: Orthogonal deprotection strategy using Boc and Fmoc.

References

Solubility Profile of Hydroxy-PEG1-(CH2)2-Boc in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Hydroxy-PEG1-(CH2)2-Boc, a bifunctional molecule commonly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. Understanding the solubility of this linker is critical for its effective handling, reaction setup, and purification, ensuring the successful synthesis of complex drug molecules.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. This compound, with its chemical structure featuring a hydrophilic polyethylene (B3416737) glycol (PEG) chain, a hydroxyl group, and a lipophilic tert-butyloxycarbonyl (Boc) protecting group, exhibits a nuanced solubility profile. The presence of the PEG moiety generally enhances solubility in aqueous and polar organic solvents.[1]

Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the known properties of its constituent functional groups and data for structurally similar compounds, a qualitative assessment can be made. The following table summarizes the available quantitative and qualitative solubility data.

Table 1: Solubility Data for this compound

SolventFormulaTypeSolubilityNotes
WaterH₂OAqueous100 mg/mL (for tert-Butyl 3-(2-hydroxyethoxy)propanoate)The hydrophilic PEG chain contributes significantly to its aqueous solubility.
Dichloromethane (DCM)CH₂Cl₂Organic (Chlorinated)Soluble (Inferred)Boc-protected amino alcohols are generally soluble in DCM. PEGs are also soluble in methylene (B1212753) chloride.
ChloroformCHCl₃Organic (Chlorinated)Soluble (Inferred)PEGs are known to be very soluble in chloroform.
MethanolCH₃OHOrganic (Polar Protic)Soluble (Inferred)Boc-protected amino alcohols are generally soluble in methanol.
EthanolC₂H₅OHOrganic (Polar Protic)Soluble (Inferred)PEGs are generally soluble in ethanol.
Ethyl AcetateC₄H₈O₂Organic (Polar Aprotic)Soluble (Inferred)Boc-protected amino alcohols are generally soluble in ethyl acetate.
Tetrahydrofuran (THF)C₄H₈OOrganic (Polar Aprotic)Soluble (Inferred)General solvent for a wide range of organic compounds.
AcetoneC₃H₆OOrganic (Polar Aprotic)Soluble (Inferred)PEGs are generally soluble in acetone.
Dimethylformamide (DMF)C₃H₇NOOrganic (Polar Aprotic)Soluble (Inferred)PEGs are known to be very soluble in DMF.
Dimethyl Sulfoxide (DMSO)C₂H₆OSOrganic (Polar Aprotic)Soluble (Inferred)PEGs are known to be very soluble in DMSO.

Comparative Solubility of Structurally Related Compounds

To provide a broader context, the solubility of compounds with similar structural motifs is presented below. This information can be valuable for inferring the behavior of this compound in various solvent systems.

Table 2: Solubility of Structurally Related Compounds

CompoundStructureSolventSolubility
2-(2-Boc-aminoethoxy)ethanolBoc-NH-PEG2-OHChloroform, DMSO, Ethyl Acetate, MethanolSlightly Soluble
N-Boc-PEG1-bromideBoc-NH-PEG1-BrWater, DMSO, DCM, DMFSoluble
2-(Boc-amino)ethanolBoc-NH-(CH₂)₂-OHWater, 1% Acetic Acid, Ethyl Acetate, MethanolSoluble

Experimental Protocols: Determination of Solubility

For researchers requiring precise quantitative solubility data, the following experimental protocol outlines a standard procedure for its determination.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., Dichloromethane, Methanol, etc.)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectrometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions (Shake-Flask Method):

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

    • Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the analytical range of the chosen detection method.

  • Analysis:

    • Using HPLC:

      • Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) for the quantification of this compound.

      • Prepare a series of standard solutions of known concentrations and generate a calibration curve.

      • Inject the diluted sample and determine its concentration from the calibration curve.

    • Using NMR:

      • Add a known amount of an internal standard to the diluted sample.

      • Acquire a ¹H NMR spectrum.

      • Determine the concentration of this compound by comparing the integration of a characteristic peak of the compound to that of the internal standard.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as mg/mL or mol/L.

Mandatory Visualization: Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_quant Quantification start Start: Excess Compound + Solvent equilibrate Equilibrate (e.g., 24-48h at 25°C) start->equilibrate Shake/Agitate settle Allow Undissolved Solid to Settle equilibrate->settle filter Filter Supernatant (0.22 µm) settle->filter Withdraw Aliquot analysis_choice Choose Analytical Method filter->analysis_choice hplc HPLC Analysis analysis_choice->hplc nmr NMR Analysis analysis_choice->nmr calculate Calculate Concentration hplc->calculate nmr->calculate result Report Solubility (mg/mL or mol/L) calculate->result

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is always recommended to experimentally determine the solubility in the specific solvent system and conditions of interest.

References

Navigating the Stability of Hydroxy-PEG1-(CH2)2-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Hydroxy-PEG1-(CH2)2-Boc, a heterobifunctional PEG linker critical in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this important molecule.

Core Concepts: Understanding the Molecule's Structure and Inherent Stabilities

This compound, also known by its IUPAC name tert-butyl 3-(2-hydroxyethoxy)propanoate, possesses key structural features that dictate its stability profile: a hydroxyl group, a short polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The inherent stability of the molecule is primarily influenced by the acid-labile Boc group and the ether linkages within the PEG chain.

The Boc protecting group is notoriously sensitive to acidic conditions, which facilitate its removal to reveal a primary amine.[1] Conversely, it is generally stable in the presence of bases and nucleophiles.[2] The PEG linker itself is typically stable, though the ether bonds can be susceptible to oxidative degradation and hydrolysis under harsh conditions.[3][4]

Recommended Storage Conditions and Stability Data

Proper storage is paramount to prevent degradation and ensure the reproducibility of experimental results. The following tables summarize the recommended storage conditions based on supplier data.

Table 1: Stability of this compound in Pure Form

Storage TemperatureShelf LifeSource
-20°C3 years[5][6]
4°C2 years[4][5][6]

Table 2: Stability of this compound in Solvent

Storage TemperatureShelf LifeSource
-80°C6 months[5][6]
-20°C1 month[5][6]

Note: It is recommended to prepare solutions fresh and use them promptly. If storing solutions, aliquot to avoid repeated freeze-thaw cycles.[6]

Potential Degradation Pathways

Understanding the potential routes of degradation is crucial for troubleshooting and optimizing reaction conditions. The primary degradation pathways for this compound are hydrolysis of the Boc group and oxidation of the PEG linker.

cluster_0 Degradation Pathways Molecule This compound Deprotected_Amine Deprotected Amine + Isobutene + CO₂ Molecule->Deprotected_Amine Boc Hydrolysis Oxidized_PEG Oxidized PEG Fragments Molecule->Oxidized_PEG PEG Oxidation Acid Acidic Conditions (e.g., TFA, HCl) Acid->Molecule Oxidants Oxidizing Agents (e.g., H₂O₂) Oxidants->Molecule cluster_1 HPLC Stability Testing Workflow Start Prepare Stock Solution T0 Analyze at T=0 Start->T0 Incubate Incubate Samples T0->Incubate Timepoints Analyze at Time Points (T=1, T=2, ...) Incubate->Timepoints Compare Compare Chromatograms Timepoints->Compare End Determine Stability Compare->End

References

Spectroscopic and Mass Spectrometric Characterization of Hydroxy-PEG1-(CH2)2-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic and mass spectrometric data for the bifunctional linker, Hydroxy-PEG1-(CH2)2-Boc (tert-butyl 3-(2-hydroxyethoxy)propanoate), a valuable building block in the synthesis of PROTACs and other targeted drug conjugates. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and general principles of NMR and mass spectrometry.

Chemical Structure and Properties

This compound possesses a terminal hydroxyl group for further functionalization and a Boc-protected carboxylic acid, which can be deprotected under acidic conditions.

  • Chemical Name: tert-butyl 3-(2-hydroxyethoxy)propanoate[1]

  • Molecular Formula: C₉H₁₈O₄[1]

  • Molecular Weight: 190.24 g/mol [1][2]

  • Appearance: Colorless to light yellow liquid[1]

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and mass spectrometry data for this compound. These predictions are based on established chemical shift values for PEG-related structures and Boc-protected compounds.

Table 1: Predicted ¹H NMR Data
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃ )₃1.45Singlet9H
-CH₂ -COO-2.55Triplet2H
-O-CH₂ -CH₂-OH3.60Triplet2H
-COO-CH₂-CH₂ -O-3.75Triplet2H
-CH₂-CH₂ -OH3.80Triplet2H
-OH Signal may be broad and variableSinglet (broad)1H
Table 2: Predicted ¹³C NMR Data
AssignmentPredicted Chemical Shift (δ, ppm)
-C (CH₃)₃28.1
-C(C H₃)₃80.5
-C H₂-COO-36.5
-O-C H₂-CH₂-OH61.7
-COO-CH₂-C H₂-O-67.0
-O-CH₂-C H₂-OH72.5
-C OO-171.0
Table 3: Predicted Mass Spectrometry Data (ESI-MS)
m/zIon SpeciesDescription
191.13[M+H]⁺Molecular ion with a proton adduct.
213.11[M+Na]⁺Molecular ion with a sodium adduct.
135.08[M+H - C₄H₈]⁺ or [M+H - 56]⁺Loss of isobutylene (B52900) from the Boc group.
91.05[M+H - C₅H₉O₂]⁺ or [M+H - 101]⁺Loss of the entire Boc group.

Experimental Protocols

The following are general protocols for acquiring NMR and mass spectrometry data for compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the solution is homogeneous.

¹H NMR Acquisition:

  • The instrument is typically a 400 or 500 MHz spectrometer.

  • Acquire a standard one-dimensional proton spectrum.

  • Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate all peaks and determine the multiplicity of each signal.

¹³C NMR Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C spectrum.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

Electrospray Ionization (ESI) Mass Spectrometry Acquisition:

  • The analysis is typically performed on a quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer.

  • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Optimize source parameters such as capillary voltage, cone voltage, and source temperature to achieve good signal intensity and stable spray.

  • The presence of adducts such as [M+H]⁺ and [M+Na]⁺ is common in ESI-MS.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of this compound, from the pure compound to its detailed spectroscopic analysis.

G Figure 1. Workflow for Spectroscopic Analysis Compound This compound NMR_Sample Sample Preparation (Deuterated Solvent) Compound->NMR_Sample MS_Sample Sample Preparation (Volatile Solvent) Compound->MS_Sample H_NMR 1H NMR Spectroscopy NMR_Sample->H_NMR C_NMR 13C NMR Spectroscopy NMR_Sample->C_NMR MS Mass Spectrometry (ESI) MS_Sample->MS Structure_Confirmation Structure Confirmation H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation MS->Structure_Confirmation

Workflow for Spectroscopic Analysis

This diagram outlines the parallel sample preparations for NMR and Mass Spectrometry, leading to the acquisition of distinct but complementary datasets that together confirm the chemical structure of the target molecule.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purity Analysis of Hydroxy-PEG1-(CH2)2-Boc

Introduction

This compound (CAS No. 671802-00-9) is a heterobifunctional linker molecule integral to the synthesis of complex bioconjugates, particularly Proteolysis-Targeting Chimeras (PROTACs).[1][2] As a PEG-based linker, it possesses a terminal hydroxyl group and a Boc-protected amine, offering a versatile platform for conjugation.[1] The purity of this linker is of paramount importance, as impurities can lead to the formation of heterogeneous products, introduce unforeseen side reactions, and ultimately compromise the efficacy and safety of the final therapeutic agent. This technical guide provides a comprehensive overview of the key analytical methodologies for assessing the purity of this compound, complete with detailed experimental protocols and data presentation formats.

Core Analytical Methodologies for Purity Assessment

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. Each method offers unique insights into the identity, purity, and potential impurities of the compound.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components within a sample.[3] Given that the polyethylene (B3416737) glycol (PEG) backbone lacks a significant UV chromophore, conventional UV-Vis detectors are often inefficient.[4][5] Therefore, universal detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are highly recommended for the analysis of PEGylated compounds.[3][4] Reversed-phase HPLC (RP-HPLC) is the most common separation mode used.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation and purity assessment of this compound.[6][7][8] ¹H NMR, in particular, allows for the identification of characteristic proton signals corresponding to the tert-butyl (Boc) group, the PEG backbone, and the terminal functional groups.[8] The purity can be quantitatively assessed by comparing the integration ratios of these signals.[3][8]

  • Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the target compound and to identify potential impurities.[3] Electrospray Ionization (ESI) is a commonly used technique for the analysis of PEG compounds.[3] When coupled with HPLC (LC-MS), it provides a powerful platform for separating impurities and obtaining their mass-to-charge ratios for identification.[3]

  • Gas Chromatography (GC): For certain specifications, Gas Chromatography can also be utilized to determine purity, as evidenced by some commercial certificates of analysis.[9]

Purity Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound, from initial sample preparation to final data interpretation and reporting.

cluster_0 Purity Analysis Workflow for this compound cluster_1 Primary Analysis cluster_2 Confirmatory Analysis sample Sample Preparation (Dissolution in appropriate solvent) hplc HPLC-ELSD/CAD (Purity Assessment) sample->hplc nmr ¹H NMR Spectroscopy (Structural Confirmation & Purity) sample->nmr lcms LC-MS (Impurity Identification) sample->lcms data_analysis Data Analysis & Interpretation hplc->data_analysis nmr->data_analysis lcms->data_analysis report Certificate of Analysis Generation data_analysis->report

Purity analysis workflow for this compound.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and accurate results.

1. High-Performance Liquid Chromatography (HPLC) with ELSD

This protocol is designed to separate the main component from potential impurities.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to a final concentration of 1 mg/mL.[4]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound and any non-polar impurities, and then return to the initial conditions for re-equilibration.[3] For example, 10% B to 90% B over 15 minutes.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 35 °C.[3]

    • Injection Volume: 10 µL.[3]

  • ELSD Detector Settings:

    • Nebulizer Temperature: 40 °C.[3]

    • Evaporator Temperature: 60 °C.[3]

    • Gas Flow Rate: 1.6 SLM (Standard Liters per Minute).[5]

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4]

    • A high-quality sample is generally expected to have a purity of ≥95%.[4][10]

2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural confirmation and purity assessment of the compound.

  • Sample Preparation:

    • Weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.[6][7]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[6][7]

    • Gently agitate the tube to ensure complete dissolution.

  • NMR Spectrometer and Parameters:

    • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.[6]

    • Pulse Sequence: A standard single-pulse sequence.[6]

    • Number of Scans: 16-64 scans are typically sufficient.[6]

    • Relaxation Delay (D1): For quantitative analysis, ensure a sufficient relaxation delay of at least 5 times the longest T1 relaxation time.[3]

    • Spectral Width: -2 to 12 ppm is generally appropriate.[6]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]

    • Integrate the characteristic peaks. The expected integral ratios should correspond to the number of protons in each functional group (e.g., the 9 protons of the Boc group, and the protons of the PEG backbone and ethyl group).[3]

    • The absence of significant impurity peaks is an indicator of high purity. For quantitative NMR (qNMR), a certified internal standard can be used to determine the absolute purity.[3]

Data Presentation

Clear and concise presentation of quantitative data is essential for interpretation and comparison.

Table 1: Representative HPLC-ELSD Purity Data

Sample LotRetention Time (min)Peak AreaArea %Purity Specification
Lot A8.52185623499.62≥95%
Lot B8.51179854398.87≥95%
Lot C8.53190234599.81≥95%

Table 2: Representative ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.70t2H-CH₂-OH
~3.65m4H-O-CH₂-CH₂-O-
~3.55t2H-CH₂-CH₂-O-Boc
~2.50t2H-O-CH₂-CH₂-O-Boc
1.44s9H-C(CH₃)₃ (Boc)

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

The purity analysis of this compound requires a multi-faceted analytical approach. A combination of HPLC with a universal detector like ELSD or CAD, along with ¹H NMR spectroscopy, provides a comprehensive assessment of both the purity and structural integrity of the molecule. Mass spectrometry serves as a crucial tool for the confirmation of molecular weight and the identification of any unknown impurities. By implementing robust and well-defined analytical protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical linker, thereby safeguarding the integrity and reproducibility of their downstream applications in the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Hydroxy-PEG1-(CH2)2-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hydroxy-PEG1-(CH2)2-Boc in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[1][3]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide flexibility for optimal ternary complex formation.[4][5] this compound is a versatile building block for PROTAC synthesis. It features a terminal hydroxyl group that provides a reactive handle for conjugation to a POI ligand or E3 ligase ligand, a short PEG chain to enhance hydrophilicity, and a Boc-protected amine for subsequent deprotection and attachment to the other binding ligand. This short PEG linker offers a balance between increased water solubility and maintaining a lower molecular weight, which can be advantageous for cell permeability.[6]

Mechanism of Action: The Ubiquitin-Proteasome System

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7][8]

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC Molecule (with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides PROTAC_Synthesis_Workflow Generalized PROTAC Synthesis Workflow POI_Ligand POI Ligand (-COOH) Step1 Step 1: Esterification POI_Ligand->Step1 Linker This compound Linker->Step1 Intermediate1 POI-Linker-Boc Intermediate Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 POI-Linker-NH2 Intermediate Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 E3_Ligand E3 Ligase Ligand (-COOH) E3_Ligand->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Western_Blot_Workflow Western Blot Workflow for PROTAC Evaluation A Cell Seeding B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer E->F G Immunoblotting F->G H Detection & Analysis G->H

References

Application Note: Protocol for the Conjugation of Hydroxy-PEG1-(CH2)2-Boc to a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene glycol (PEG) linkers are extensively used in bioconjugation to connect molecules of interest, such as therapeutic agents, to targeting ligands like antibodies or peptides.[1] These linkers enhance solubility, decrease immunogenicity, and improve the pharmacokinetic properties of the resulting conjugate.[2][3] The heterobifunctional linker, Hydroxy-PEG1-(CH2)2-Boc, is a valuable tool in the synthesis of complex bioconjugates. It features a terminal hydroxyl (-OH) group for covalent attachment to a ligand and a tert-butyloxycarbonyl (Boc)-protected amine.

This application note provides a detailed protocol for the conjugation of this compound to a ligand containing a carboxylic acid functional group. The protocol covers the activation of the carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to the PEG linker, and subsequent deprotection of the Boc group to yield a terminal amine ready for further modification.

Principle of the Reaction

The conjugation process involves two key steps:

  • Activation of the Ligand's Carboxylic Acid: The carboxylic acid on the ligand is activated with EDC and NHS to form a more reactive NHS-ester. This intermediate is susceptible to nucleophilic attack.[4][5]

  • Conjugation to the PEG Linker: The hydroxyl group of the this compound linker attacks the NHS-ester of the ligand, forming a stable ester linkage.

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose a primary amine.[4][6][7] This amine can then be used for subsequent coupling reactions.

Experimental Protocols

Materials and Equipment
  • Reagents:

    • Ligand containing a carboxylic acid group

    • This compound

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)[1]

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous N,N-Dimethylformamide (DMF) (if ligand solubility is an issue)

    • Trifluoroacetic acid (TFA)

    • DIPEA (N,N-Diisopropylethylamine) for neutralization[8]

    • 5% aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Toluene (B28343)

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Ice bath

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • High-Performance Liquid Chromatography (HPLC) system

    • Mass Spectrometer (MS)

    • Nuclear Magnetic Resonance (NMR) spectrometer

    • Purification system (e.g., flash chromatography, preparative HPLC, or size-exclusion chromatography)[9]

Step 1: Activation of the Ligand's Carboxylic Acid
  • Dissolve the ligand containing a carboxylic acid (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add NHS (1.2 equivalents) and EDC (1.5 equivalents) to the solution.[1] If desired, add DMAP (0.1 equivalents) as a catalyst.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-ester intermediate.[1]

Step 2: Conjugation of this compound
  • In a separate flask, dissolve this compound (1.0-1.2 equivalents) in anhydrous DCM.[1]

  • Add the solution of the activated ligand dropwise to the this compound solution.

  • Allow the reaction to stir at room temperature. The reaction time can range from 4 hours to overnight, depending on the reactivity of the ligand.[1]

  • Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.[1]

Step 3: Work-up and Purification of the Boc-Protected Conjugate
  • Once the reaction is complete, filter the reaction mixture to remove any urea (B33335) byproduct formed from EDC.

  • Wash the filtrate with a 5% aqueous sodium bicarbonate solution, followed by water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product (Ligand-PEG1-(CH2)2-Boc).[1]

  • Purify the crude product using flash chromatography or preparative HPLC to obtain the pure Boc-protected conjugate.

Step 4: Boc Deprotection
  • Dissolve the purified Ligand-PEG1-(CH2)2-Boc in DCM (e.g., at a concentration of 0.1-0.2 M).[7]

  • Cool the solution to 0°C in an ice bath.[7]

  • Slowly add TFA to a final concentration of 20-50% (v/v).[7]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[7]

  • Monitor the deprotection reaction by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[7]

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate with toluene (3 times).[4] The product will be the TFA salt of the deprotected amine.

Step 5: Final Purification and Characterization
  • The resulting TFA salt can often be used directly in the next conjugation step.[7]

  • If the free amine is required, the TFA salt can be neutralized with a base such as DIPEA.[8]

  • Purify the final conjugate using preparative HPLC or size-exclusion chromatography.

  • Characterize the final product by HPLC, Mass Spectrometry, and NMR to confirm its identity and purity.

Quantitative Data Summary

ParameterRecommended RangePurpose
Ligand Activation
Ligand Concentration0.05 - 0.2 MTo ensure efficient reaction kinetics.
EDC Equivalents1.2 - 2.0 eqTo activate the carboxylic acid.
NHS Equivalents1.0 - 1.5 eqTo form the reactive NHS-ester.
DMAP (optional)0.05 - 0.2 eqTo catalyze the esterification.
Activation Time15 - 60 minutesTo allow for complete formation of the NHS-ester.
Conjugation
Hydroxy-PEG-Boc Eq.1.0 - 1.5 eqTo drive the reaction to completion.
Reaction Time4 - 24 hoursDependent on the reactivity of the ligand.
Reaction Temperature0°C to Room TempTo balance reaction rate and stability.
Boc Deprotection
TFA Concentration20 - 50% (v/v) in DCMTo efficiently remove the Boc group.
Deprotection Time1 - 3 hoursFor complete removal of the Boc group.
Deprotection Temp.0°C to Room TempTo control the reaction rate.
Typical Yield 50 - 80%Overall yield after purification.

Visualizations

G cluster_activation Step 1: Ligand Activation cluster_conjugation Step 2: Conjugation cluster_deprotection Step 3: Boc Deprotection cluster_purification Step 4: Purification A Ligand with Carboxylic Acid B Add EDC and NHS in Anhydrous DCM A->B 1.0 eq C Activated Ligand (NHS-Ester) B->C 15-30 min, RT E Mix Activated Ligand and PEG Linker C->E D This compound in Anhydrous DCM D->E 1.0-1.2 eq F Boc-Protected Conjugate E->F 4-16h, RT G Add TFA in DCM F->G 20-50% TFA H Final Conjugate with Free Amine (TFA Salt) G->H 1-2h, 0°C to RT I Purify via HPLC or Size-Exclusion Chromatography H->I J Characterize by MS, NMR, HPLC I->J

Caption: Experimental workflow for conjugating a ligand to this compound.

reaction_pathway cluster_reactants Reactants cluster_activation Activation cluster_conjugation Conjugation cluster_deprotection Deprotection Ligand Ligand-COOH ActivatedLigand Ligand-CO-NHS Ligand->ActivatedLigand Activation PEG HO-PEG-NHBoc ConjugateBoc Ligand-COO-PEG-NHBoc PEG->ConjugateBoc Activator EDC / NHS ActivatedLigand->ConjugateBoc Ester Formation FinalProduct Ligand-COO-PEG-NH2 ConjugateBoc->FinalProduct Acidic Deprotection DeprotectionAgent TFA

Caption: Chemical pathway for ligand conjugation and deprotection.

References

Application Notes and Protocols for Amide Bond Formation with Hydroxy-PEG1-(CH2)2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG1-(CH2)2-Boc is a heterobifunctional linker molecule integral to bioconjugation and pharmaceutical research. Its structure comprises a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid, connected by a single polyethylene (B3416737) glycol (PEG) unit. This configuration allows for the sequential and controlled conjugation of two different molecules. The PEG spacer enhances aqueous solubility and provides spatial separation between the conjugated entities, which is often critical for maintaining their biological activity.[1]

These application notes provide detailed protocols for the primary conjugation method involving this linker: the formation of an amide bond following the deprotection of the Boc group to reveal a free carboxylic acid. This carboxylic acid can then be coupled to an amine-containing molecule.

Core Applications

This versatile linker is frequently employed in the development of complex biomolecules, including:

  • Antibody-Drug Conjugates (ADCs): Where the linker connects a monoclonal antibody to a cytotoxic payload.[2][3]

  • PROteolysis TArgeting Chimeras (PROTACs): Heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][2][3][4] The PEG linker enhances the solubility and bioavailability of the resulting conjugate.[4]

Chemical Properties

PropertyValueReference
CAS Number 671802-00-9[5]
Molecular Formula C9H18O4[5]
Molecular Weight 190.24 g/mol [5]
Appearance Solid[3]
Purity ≥96%[5]
Storage 4°C[5]

Experimental Protocols

The primary utility of this compound in amide bond formation involves a two-stage process:

  • Deprotection of the Boc Group: The tert-butyloxycarbonyl (Boc) group is removed to expose the carboxylic acid.

  • Amide Coupling: The newly revealed carboxylic acid is activated and then reacted with an amine-containing molecule.

Protocol 1: Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group to yield the free carboxylic acid, which is then available for conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (B28343) (for co-evaporation)

Procedure:

  • Dissolve the Boc-protected PEG linker (1 equivalent) in DCM to a concentration of 0.1-0.2 M.

  • Prepare a deprotection solution by mixing DCM and TFA in a 1:1 (v/v) ratio.

  • Add the DCM/TFA solution to the dissolved linker and stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[1]

  • Once deprotection is complete, remove the DCM and excess TFA under reduced pressure.

  • Add toluene and co-evaporate to remove residual TFA.

  • The resulting product, Hydroxy-PEG1-(CH2)2-COOH, can be used in the next step without further purification or after purification by silica (B1680970) gel chromatography if necessary.

G cluster_deprotection Protocol 1: Boc Deprotection Workflow start Dissolve this compound in DCM add_tfa Add DCM/TFA (1:1) solution start->add_tfa stir Stir at room temperature (1-4 hours) add_tfa->stir monitor Monitor reaction by TLC or LC-MS stir->monitor evaporate Remove DCM and TFA under reduced pressure monitor->evaporate Upon completion co_evaporate Co-evaporate with Toluene evaporate->co_evaporate end_product Hydroxy-PEG1-(CH2)2-COOH co_evaporate->end_product

Caption: Boc Deprotection Workflow.

Protocol 2: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the deprotected carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester, which then reacts with a primary amine-containing molecule.[4] This is a widely used method for forming amide bonds in bioconjugation.[6][7]

Materials:

  • Hydroxy-PEG1-(CH2)2-COOH (from Protocol 1)

  • Amine-containing molecule (Molecule-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for organic phase reactions

  • Activation Buffer: MES buffer (pH 4.5-6.0) for aqueous reactions[7][8]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (pH 7.0-8.0) for aqueous reactions[7][8][9]

  • Diisopropylethylamine (DIPEA) (for organic phase reactions if the amine is a salt)

  • Quenching solution (e.g., hydroxylamine)[9]

Procedure (Aqueous Conditions):

  • Equilibrate all reagents to room temperature before use.[9]

  • Dissolve the deprotected PEG-acid in Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Add EDC (1.5-5 equivalents) and NHS or sulfo-NHS (1.5-5 equivalents) to the PEG-acid solution.[7]

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[7]

  • Dissolve the amine-containing molecule in Coupling Buffer (e.g., PBS, pH 7.2-7.5).

  • Add the amine solution to the activated PEG-acid. The reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8.[9][10]

  • Let the coupling reaction proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a quenching solution like hydroxylamine (B1172632) to a final concentration of 10-50 mM and incubate for 15-30 minutes.[7]

  • Purify the final conjugate using dialysis, size-exclusion chromatography, or HPLC.[7]

Procedure (Organic Conditions):

  • Dissolve the deprotected PEG-acid (1 equivalent) in anhydrous DCM or DMF.[9]

  • Add EDC·HCl (1.5 equivalents) and NHS (1.5 equivalents).[1]

  • Stir the mixture at room temperature for 30 minutes to form the NHS-activated ester.[9]

  • In a separate flask, dissolve the amine-containing molecule (1.2 equivalents) in anhydrous DCM or DMF. If the amine is an HCl salt, add DIPEA (1.5 equivalents) to neutralize.[7]

  • Add the amine solution to the activated PEG-acid mixture.

  • Stir the reaction at room temperature for 1-24 hours, monitoring by TLC or LC-MS.[9][11]

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

G cluster_coupling Protocol 2: EDC/NHS Amide Coupling Workflow start Dissolve Hydroxy-PEG1-(CH2)2-COOH in Buffer/Solvent activate Add EDC and NHS (15-30 min at RT) start->activate activated_ester Formation of Amine-Reactive NHS Ester activate->activated_ester add_amine Add Molecule-NH2 activated_ester->add_amine couple Stir at RT (2-24h) or 4°C (overnight) add_amine->couple quench Quench Reaction (e.g., with hydroxylamine) couple->quench purify Purify Final Conjugate quench->purify final_product Final Amide-Linked Conjugate purify->final_product

Caption: EDC/NHS Amide Coupling Workflow.

Quantitative Data Summary

The efficiency of amide bond formation is highly dependent on the specific substrates and reaction conditions. The following table provides typical parameters and expected outcomes for EDC/NHS coupling reactions involving PEGylated carboxylic acids.

ParameterValueNotes
Molar Ratio (PEG-Acid : EDC : NHS) 1 : 1.5 : 1.5 to 1 : 5 : 5A molar excess of coupling agents ensures efficient activation of the carboxylic acid.[1][7]
Molar Ratio (Activated PEG : Amine) 1 : 1 to 1 : 1.5The ratio depends on the desire to label single or multiple amine sites and the preciousness of the amine substrate.[7][9]
Activation pH (Aqueous) 4.5 - 6.0Optimal for EDC/NHS chemistry to form the NHS ester.[7][8][9]
Coupling pH (Aqueous) 7.0 - 8.0Optimal for the reaction of the NHS ester with primary amines.[7][8][9]
Typical Yield 40 - 70%Highly dependent on the amine substrate and purification efficiency.[1]
Purity of Final Product >95%Achievable with standard purification techniques like HPLC.[4]

Logical Workflow for Heterobifunctional Conjugation

The following diagram illustrates the complete logical workflow for using this compound to link an amine-containing molecule ("Molecule A-NH₂") to a second molecule, which in this example also contains an amine ("Molecule B-NH₂"), by first modifying the hydroxyl group.

G cluster_workflow Overall Heterobifunctional Conjugation Strategy start_linker This compound activate_oh Activate -OH group (e.g., Tosylation) start_linker->activate_oh couple_b Couple with Molecule B-NH2 activate_oh->couple_b intermediate1 Molecule B-NH-PEG1-(CH2)2-Boc couple_b->intermediate1 deprotect Boc Deprotection (Protocol 1) intermediate1->deprotect intermediate2 Molecule B-NH-PEG1-(CH2)2-COOH deprotect->intermediate2 couple_a EDC/NHS Coupling with Molecule A-NH2 (Protocol 2) intermediate2->couple_a final_conjugate Molecule B-NH-PEG1-CO-NH-Molecule A couple_a->final_conjugate

Caption: Heterobifunctional Conjugation Workflow.

References

Application Notes and Protocols for Hydroxy-PEG1-(CH2)2-Boc in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hydroxy-PEG1-(CH2)2-Boc as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document includes detailed protocols for the synthesis and evaluation of PROTACs, alongside illustrative data and visualizations to guide researchers in this field.

Introduction to this compound in Targeted Protein Degradation

This compound is a heterobifunctional linker containing a single polyethylene (B3416737) glycol (PEG) unit. It is a valuable building block for the synthesis of PROTACs, which are novel therapeutic agents designed to induce the degradation of specific target proteins within the cell. PROTACs are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1]

The this compound linker serves as this crucial connecting element. The terminal hydroxyl group can be functionalized for conjugation to a POI ligand, while the Boc-protected amine, after deprotection, can be coupled to an E3 ligase ligand. The single PEG unit provides a short, defined length to the linker, which is a critical parameter in optimizing the efficacy of a PROTAC. The linker's length and composition are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation.[2]

Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (contains this compound linker) PROTAC->PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC Mechanism of Action

Quantitative Data Summary

Table 1: In Vitro Degradation and Anti-proliferative Activity of Arg-PEG1-Dasa [3]

ParameterValueCell Line
DC50 0.85 nMK562
Dmax >98%K562
IC50 0.3595 - 0.5304 nMK562
  • DC50 (Degradation Concentration 50): The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved.

  • IC50 (Inhibitory Concentration 50): The concentration of the PROTAC that inhibits 50% of cell viability.

Experimental Protocols

The following are detailed protocols for key experiments to synthesize and evaluate the efficacy of a PROTAC synthesized using this compound. These protocols are adapted for a hypothetical PROTAC targeting BCR-ABL, based on the example of Arg-PEG1-Dasa.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general synthetic route for a PROTAC.

Synthesis_Workflow Start This compound Step1 Couple to POI Ligand (e.g., Dasatinib derivative) Start->Step1 Intermediate1 POI Ligand-Linker-Boc Step1->Intermediate1 Step2 Boc Deprotection (e.g., TFA) Intermediate1->Step2 Intermediate2 POI Ligand-Linker-NH2 Step2->Intermediate2 Step3 Couple to E3 Ligase Ligand (e.g., Pomalidomide derivative) Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

PROTAC Synthesis Workflow

Materials:

  • This compound

  • POI ligand with a reactive handle (e.g., a carboxylic acid derivative of Dasatinib)

  • E3 ligase ligand with a reactive handle (e.g., a carboxylic acid derivative of Pomalidomide)

  • Coupling reagents (e.g., HATU, EDC, HOBt)

  • Bases (e.g., DIPEA, TEA)

  • Deprotection reagent (e.g., Trifluoroacetic acid - TFA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., HPLC, flash chromatography)

Procedure:

  • Coupling of POI Ligand to Linker:

    • Dissolve the POI ligand-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the product (POI Ligand-Linker-Boc) by flash chromatography or preparative HPLC.

  • Boc Deprotection:

    • Dissolve the POI Ligand-Linker-Boc in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the amine salt (POI Ligand-Linker-NH2).

  • Coupling of E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF.

    • Activate the carboxylic acid with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

    • Add the POI Ligand-Linker-NH2 (1.0 eq) to the reaction mixture.

    • Stir at room temperature until completion (monitor by LC-MS).

    • Purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein.

Western_Blot_Workflow Start Cell Treatment with PROTAC Step1 Cell Lysis & Protein Quantification Start->Step1 Step2 SDS-PAGE Step1->Step2 Step3 Protein Transfer to Membrane Step2->Step3 Step4 Immunoblotting (Primary & Secondary Antibodies) Step3->Step4 Step5 Detection & Quantification Step4->Step5 End Determine DC50 & Dmax Step5->End

Western Blot Workflow

Materials:

  • Cell line expressing the target protein (e.g., K562 for BCR-ABL)

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BCR-ABL)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence imager.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This protocol assesses the effect of the PROTAC on cell proliferation.

Viability_Assay_Workflow Start Seed Cells in 96-well Plate Step1 Treat with PROTAC (Serial Dilutions) Start->Step1 Step2 Incubate (e.g., 72 hours) Step1->Step2 Step3 Add Viability Reagent (e.g., CellTiter-Glo, MTT) Step2->Step3 Step4 Measure Signal (Luminescence/Absorbance) Step3->Step4 End Determine IC50 Step4->End

Cell Viability Assay Workflow

Materials:

  • Cell line of interest

  • PROTAC stock solution

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate for a specified period (e.g., 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's instructions.

  • Measurement: Read the luminescence or absorbance on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of viability against the PROTAC concentration to determine the IC50.

Signaling Pathway

PROTACs targeting oncogenic kinases like BCR-ABL can effectively shut down downstream signaling pathways that promote cancer cell proliferation and survival.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Oncogenic Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Degradation Degradation BCR_ABL->Degradation Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation PROTAC BCR-ABL PROTAC PROTAC->BCR_ABL Induces

BCR-ABL Signaling and PROTAC Intervention

Conclusion

This compound is a useful linker for the synthesis of PROTACs. The provided protocols and illustrative data offer a framework for the rational design, synthesis, and evaluation of novel protein degraders. The optimization of the linker is a critical aspect of PROTAC development, and the use of well-defined linkers like this compound allows for systematic studies to understand the structure-activity relationship of these promising therapeutic agents.

References

Application Notes and Protocols for Hydroxy-PEG1-(CH2)2-Boc in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG1-(CH2)2-Boc is a heterobifunctional linker molecule integral to the advancement of targeted cancer therapies. As a short-chain polyethylene (B3416737) glycol (PEG)-based linker, it features a terminal hydroxyl group and a Boc-protected amine. This structure is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery.[1][2] The incorporation of a PEG linker can enhance the solubility, permeability, and overall pharmacokinetic profile of the resulting therapeutic agent.[3]

PROTACs are comprised of two distinct ligands connected by a linker; one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][4] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[5][6] The linker's length and composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[3][7]

These application notes provide a comprehensive overview of the use of this compound in the synthesis and evaluation of PROTACs for cancer research, complete with detailed experimental protocols and illustrative data.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C9H18O4[4][8]
Molecular Weight 190.24 g/mol [4][8]
Appearance Colorless to light yellow liquid[4][8]
Purity (Typical) ≥96%[9]
Solubility Soluble in water and DMSO[4]
Storage Conditions -20°C for long-term storage[4][8]

Applications in Cancer Research: PROTACs

This compound is an ideal linker for the synthesis of PROTACs targeting oncoproteins. Its short, hydrophilic nature can contribute to favorable cell permeability and solubility of the final PROTAC molecule. A primary application is in the development of degraders for proteins that are overexpressed or mutated in cancer cells, such as Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4), which are implicated in various malignancies.[10]

Illustrative Quantitative Data for a BRD4-Targeting PROTAC

The following table presents representative data for a hypothetical BRD4-targeting PROTAC synthesized using a short-chain PEG linker analogous to this compound. This data is intended to be illustrative of the expected performance.

ParameterIllustrative ValueDescription
DC50 (Degradation Concentration 50%) 25 nMThe concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in cancer cells.
Dmax (Maximum Degradation) >90%The maximum percentage of target protein degradation achieved with the PROTAC.
IC50 (Half-maximal Inhibitory Concentration) 100 nMThe concentration of the PROTAC that inhibits 50% of cancer cell viability in a cell proliferation assay.
In Vivo Tumor Growth Inhibition (TGI) ~80%The percentage of tumor growth inhibition in a mouse xenograft model of human cancer.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC, where a ligand for the target protein (POI-NH2) is first coupled to the hydroxyl group of the linker, followed by Boc deprotection and coupling to an E3 ligase ligand (E3-COOH).

Step 1: Coupling of POI Ligand to the this compound Linker

  • Activation of the Hydroxyl Group:

    • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (B128534) (TEA) (1.5 equivalents).

    • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the activated linker (TsO-PEG1-(CH2)2-Boc).

  • Coupling to POI Ligand:

    • Dissolve the activated linker (1.0 equivalent) and the amine-containing POI ligand (POI-NH2) (1.1 equivalents) in anhydrous dimethylformamide (DMF).

    • Add diisopropylethylamine (DIPEA) (3.0 equivalents).

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction by LC-MS.

    • Purify the product (POI-PEG1-(CH2)2-Boc) by flash column chromatography.

Step 2: Boc Deprotection and Coupling of E3 Ligase Ligand

  • Boc Deprotection:

    • Dissolve the purified POI-PEG1-(CH2)2-Boc in DCM.

    • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

    • Stir at room temperature for 1-2 hours, monitoring by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to yield the deprotected intermediate (POI-PEG1-(CH2)2-NH2).

  • Coupling to E3 Ligase Ligand:

    • Dissolve the carboxylic acid-containing E3 ligase ligand (E3-COOH) (1.0 equivalent) in DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) and stir for 15 minutes to activate the carboxylic acid.

    • Add a solution of the deprotected intermediate (POI-PEG1-(CH2)2-NH2) (1.2 equivalents) in DMF.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

G cluster_0 Step 1: POI Ligand Coupling cluster_1 Step 2: E3 Ligase Ligand Coupling A This compound B Activate Hydroxyl Group (TsCl, TEA) A->B C TsO-PEG1-(CH2)2-Boc B->C D Couple with POI-NH2 C->D E POI-PEG1-(CH2)2-Boc D->E F Boc Deprotection (TFA) E->F G POI-PEG1-(CH2)2-NH2 F->G H Couple with E3-COOH (HATU, DIPEA) G->H I Final PROTAC H->I G A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Data Analysis (DC50, Dmax) E->F G POI Protein of Interest (e.g., Oncoprotein) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with this compound linker) PROTAC->PROTAC Recycled PROTAC->Ternary Ternary->PROTAC PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Protein (Amino Acids) Proteasome->Degradation

References

Application Note: Designing Potent PROTACs with Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that represent a paradigm shift in therapeutic intervention.[1] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein entirely. They achieve this by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2]

A PROTAC molecule consists of three key components:

  • A "warhead" ligand that binds to the target Protein of Interest (POI).

  • An E3 ubiquitin ligase ligand that recruits an E3 ligase enzyme (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[3]

  • A chemical linker that connects the two ligands.[3][4]

By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, bringing the two proteins into close proximity.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, freeing the PROTAC to target another POI molecule.[5] This catalytic mode of action allows for sustained protein degradation at sub-stoichiometric concentrations.[2]

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

The Pivotal Role of the Linker

The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy and drug-like properties.[3][6] The linker's chemical nature, length, hydrophilicity, and rigidity must be carefully optimized for each PROTAC.[4][7] These parameters profoundly influence:

  • Ternary Complex Formation: The linker's length and flexibility are paramount for enabling a stable and productive ternary complex.[5] A linker that is too short can cause steric hindrance, while one that is too long may lead to an unstable complex and inefficient ubiquitination.[8][]

  • Physicochemical Properties: Linkers significantly impact a PROTAC's solubility, cell permeability, and metabolic stability.[7][10]

  • Degradation Efficacy: The optimal linker configuration directly impacts the potency (DC50) and maximum level of degradation (Dmax).

Short PEG Linkers in PROTAC Design

Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC linkers.[3] Their prevalence is due to a unique combination of beneficial properties.

Advantages of PEG Linkers:

  • Enhanced Solubility: The inherent hydrophilicity of PEG linkers can significantly improve the aqueous solubility of often large and lipophilic PROTAC molecules.[5][11]

  • Improved Permeability: While seemingly counterintuitive for hydrophilic chains, the flexibility of PEG linkers may allow the PROTAC to adopt a folded conformation that shields its polar surface area, facilitating passive diffusion across the cell membrane.[6][12]

  • Optimized Flexibility: The flexible nature of the PEG backbone allows the PROTAC to adopt various conformations, increasing the probability of achieving a productive orientation within the ternary complex.[5][]

Short PEG linkers (e.g., 1-4 PEG units) are particularly valuable in the initial stages of PROTAC discovery and optimization.[][14] They provide a systematic way to probe the required distance between the two ligands while balancing improved solubility with the risk of increasing molecular weight and polar surface area.

Hydroxy-PEG1-(CH2)2-Boc: A Versatile Linker Building Block

This compound is a readily available, PEG-based chemical building block used in the modular synthesis of PROTACs.[15][16] Its structure consists of:

  • A single ethylene (B1197577) glycol unit (PEG1) for hydrophilicity.

  • A two-carbon (CH2)2 ethyl extension.

  • A terminal hydroxyl (-OH) group for conjugation to one ligand (often via Mitsunobu reaction or conversion to a leaving group).

  • A Boc-protected amine group, which after deprotection, can be coupled to the second ligand (typically via amide bond formation).

This building block allows for a controlled, stepwise assembly of the final PROTAC molecule.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol outlines a representative synthetic strategy for coupling a POI ligand (with a carboxylic acid handle) and an E3 ligase ligand (with a phenolic hydroxyl group).

Synthesis_Workflow cluster_0 Step 1: Linker-E3 Ligand Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final Coupling E3_Ligand E3 Ligand-OH Step1_Product E3 Ligand-Linker-Boc E3_Ligand->Step1_Product Linker This compound Linker->Step1_Product Step1_Label Mitsunobu Reaction Step2_Product E3 Ligand-Linker-NH2 Step1_Product_ref->Step2_Product Step2_Label TFA/DCM POI_Ligand POI Ligand-COOH Final_PROTAC Final PROTAC POI_Ligand->Final_PROTAC Step2_Product_ref->Final_PROTAC Step3_Label Amide Coupling (HATU, DIEA)

Caption: A generalized workflow for PROTAC synthesis.

Materials:

  • E3 Ligase Ligand with a free hydroxyl group (e.g., pomalidomide (B1683931) derivative)

  • This compound[15][16]

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • POI Ligand with a free carboxylic acid (e.g., JQ1 derivative)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Step 1: Conjugation of Linker to E3 Ligase Ligand (Mitsunobu Reaction) a. Dissolve the E3 Ligase Ligand (1.0 eq), this compound (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF. b. Cool the solution to 0°C in an ice bath under an inert atmosphere (N2 or Ar). c. Add DIAD (1.5 eq) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction by TLC or LC-MS. f. Upon completion, concentrate the reaction mixture and purify the product (E3 Ligand-Linker-Boc) by flash column chromatography.

  • Step 2: Boc Deprotection a. Dissolve the purified E3 Ligand-Linker-Boc (1.0 eq) in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 1-2 hours. c. Monitor for the disappearance of the starting material. d. Concentrate the mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM or toluene (B28343) several times to ensure complete removal of TFA. The resulting amine salt (E3 Ligand-Linker-NH2·TFA) is often used directly in the next step.

  • Step 3: Coupling to POI Ligand (Amide Bond Formation) a. Dissolve the POI Ligand-COOH (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. b. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid. c. Add a solution of the E3 Ligand-Linker-NH2·TFA salt (1.1 eq) in DMF to the activated mixture. d. Stir the reaction at room temperature for 4-12 hours. e. Monitor the reaction by LC-MS. f. Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate). g. Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate. h. Purify the final PROTAC by preparative HPLC to yield the pure compound.

Protocol 2: Evaluation of Protein Degradation by Western Blot

Procedure:

  • Cell Culture and Treatment: a. Plate cells (e.g., MCF-7, HeLa) in 6-well plates and allow them to adhere overnight. b. Treat the cells with the synthesized PROTAC at various concentrations (e.g., 1 nM to 10,000 nM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: a. Collect the supernatant containing the protein lysate. b. Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Immunoblotting: a. Normalize the protein samples to the same concentration (e.g., 20-30 µg per lane) with Laemmli sample buffer. b. Boil the samples at 95°C for 5-10 minutes. c. Load the samples onto a polyacrylamide gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against the POI overnight at 4°C. g. Incubate with a loading control primary antibody (e.g., β-actin, GAPDH) to ensure equal protein loading. h. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Determining DC50 and Dmax
  • Densitometry Analysis: Quantify the band intensities from the Western blot images using software like ImageJ.

  • Normalization: Normalize the POI band intensity to its corresponding loading control band intensity for each sample.

  • Data Plotting: Express the normalized POI levels as a percentage of the vehicle-treated control. Plot this percentage against the logarithm of the PROTAC concentration.

  • Curve Fitting: Fit the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) using software like GraphPad Prism.

  • Parameter Calculation:

    • DC50: The concentration of the PROTAC that results in 50% degradation of the POI.

    • Dmax: The maximum percentage of protein degradation observed.

Data Presentation: Impact of Linker Length

Systematic variation of the linker is a key optimization strategy.[8] The following table illustrates representative data from a hypothetical study comparing PROTACs with different short PEG linker lengths targeting the same POI.

PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell Permeability (Ratio)[12]
PROTAC-AHydroxy-PEG1-(CH2)2875850.85
PROTAC-BPEG2890820.81
PROTAC-CPEG31125>950.65
PROTAC-DPEG414150700.50

Data are for illustrative purposes only.

This data shows that a PEG3 linker (11 atoms) provided the optimal balance, resulting in the lowest DC50 and highest Dmax, highlighting the critical importance of linker length optimization.[7]

Evaluation_Workflow A PROTAC Synthesis & Purification B Cell Treatment (Dose-Response) A->B C Western Blot for POI & Loading Control B->C F Cell Viability Assay (e.g., MTT/XTT) B->F D Densitometry Analysis C->D E Calculate DC50 & Dmax D->E H Lead PROTAC Candidate E->H G Assess Cytotoxicity F->G G->H

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

The design of effective PROTACs is a multifactorial process where the linker plays a central and active role.[7] Short PEG linkers, and versatile building blocks like this compound, are invaluable tools for systematically optimizing PROTAC properties.[][15] By carefully modulating linker length and composition, researchers can fine-tune the formation of the ternary complex and the physicochemical properties of the molecule to achieve potent, selective, and cell-permeable protein degraders.[5][10] The protocols and workflows described herein provide a foundational guide for the rational design and evaluation of next-generation targeted protein degradation therapeutics.

References

Application Notes and Protocols for Cellular Permeability Assays of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Critical Role of Cellular Permeability

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate target proteins of interest.[1] These heterobifunctional molecules are comprised of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[2] The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[3][4]

The linker component, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, is crucial in defining the physicochemical properties of the PROTAC, including its solubility and cellular permeability.[2][5] While PEG linkers can enhance solubility, their impact on permeability is complex; they can either hinder or facilitate cell entry depending on factors like length and the overall PROTAC structure.[6] Due to their large size and often high polar surface area, ensuring adequate cellular permeability is a significant hurdle and a critical step in the development of effective PROTAC therapeutics.[2][7]

These application notes provide detailed protocols for key in vitro assays used to evaluate the cellular permeability of PROTACs, with a special focus on those containing PEG linkers.

Key Cellular Permeability Assays for PROTACs

Several in vitro assays are commonly employed to assess the cell permeability of PROTACs. These can be broadly categorized into cell-free and cell-based assays.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free method that models passive transcellular diffusion. It is particularly useful for early-stage screening of compounds based on their passive permeability characteristics.[2][8]

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of Caco-2 cells, which differentiate to mimic the human intestinal epithelium.[2][9] It provides a more comprehensive assessment of permeability, including passive diffusion and active transport mechanisms.[10][11]

  • Cellular Uptake Assays: These assays directly quantify the amount of a PROTAC that has entered the cell over time.[2] Analysis is typically performed using liquid chromatography-mass spectrometry (LC-MS/MS).[1]

Data Presentation: Quantitative Permeability Data

The following tables summarize representative quantitative data for PROTAC permeability from various assays. These tables are intended to provide a framework for data presentation and comparison.

Table 1: PAMPA Permeability Data for Representative PROTACs

PROTAC IDLinker TypeApparent Permeability (Papp) (x 10⁻⁶ cm/s)Reference Compound (Propranolol) Papp (x 10⁻⁶ cm/s)
PROTAC APEG41.520.5
PROTAC BPEG80.820.5
PROTAC CAlkyl C82.320.5
PROTAC DPEG120.420.5

Note: Data are illustrative and should be determined experimentally for each specific PROTAC.[1]

Table 2: Caco-2 Permeability Data for Representative PROTACs

PROTAC IDLinker TypeA-B Papp (x 10⁻⁶ cm/s)B-A Papp (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
PROTAC EPEG61.28.47.0
PROTAC FPEG100.79.113.0
PROTAC GAlkyl C101.83.62.0
PROTAC HPEG4-Phenyl2.55.02.0

Note: Data are illustrative and compiled from various sources in the literature.[1]

Table 3: Cellular Uptake Data for a Representative PROTAC

Time (hours)PROTAC Concentration (nM)Intracellular Concentration (nM)Uptake (%)
11001212
41003535
241008888

Note: Data are illustrative and should be determined experimentally for each specific PROTAC.[1]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.[1]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate. Allow the solvent to evaporate.[1]

  • Donor Solution Preparation: Prepare solutions of the test PROTAC and control compounds in PBS at a final concentration of 10 µM.[1]

  • Acceptor Solution Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.[1]

  • Assay Assembly: Place the filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.[1]

  • Compound Addition: Add 150 µL of the donor solution to each well of the filter plate.[1]

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[1]

  • Sample Collection: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells for analysis.[1]

  • Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.[1]

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - [CA]t / [C]equilibrium)

    • Where:

      • VD = Volume of donor well

      • VA = Volume of acceptor well

      • A = Surface area of the membrane

      • t = Incubation time

      • [CA]t = Concentration in the acceptor well at time t

      • [C]equilibrium = (VD * [C]0) / (VD + VA)

      • [C]0 = Initial concentration in the donor well

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the bidirectional permeability and efflux of a PROTAC across a Caco-2 cell monolayer.[1]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well or 24-well)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Test PROTAC and control compounds

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 104 cells/cm2. Culture for 21-25 days to allow for differentiation and monolayer formation.[1]

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm2 are generally considered acceptable.[1]

  • Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer.[1] b. Add 0.4 mL of transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side and 1.2 mL of transport buffer to the basolateral (B) side.[1] c. Incubate at 37°C with gentle shaking for 2 hours.[1] d. At the end of the incubation, collect samples from both the apical and basolateral compartments.[1]

  • Permeability Assay (Basolateral to Apical, B-A): a. Wash the monolayers twice with pre-warmed transport buffer.[1] b. Add 1.2 mL of transport buffer containing the test PROTAC to the basolateral (B) side and 0.4 mL of transport buffer to the apical (A) side.[1] c. Incubate and collect samples as described for the A-B direction.[1]

  • Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[1]

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where:

      • dQ/dt = Rate of permeation

      • A = Surface area of the membrane

      • C0 = Initial concentration in the donor compartment

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

Protocol 3: Cellular Uptake Assay

Objective: To directly quantify the intracellular concentration of a PROTAC over time.[2]

Materials:

  • Cultured cells of interest

  • Cell culture plates (e.g., 6-well or 12-well)

  • Test PROTAC

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell lysis buffer (e.g., RIPA buffer)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding: Seed cells in the appropriate plates and allow them to adhere overnight.[2]

  • PROTAC Treatment: The following day, replace the medium with fresh medium containing the test PROTAC at the desired concentration (e.g., 1 µM). Include a vehicle control.[1]

  • Incubation: Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) at 37°C.[1]

  • Cell Harvesting and Lysis: a. At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.[1] b. Add trypsin-EDTA to detach the cells.[1] c. Neutralize the trypsin with medium and transfer the cell suspension to a microcentrifuge tube.[1] d. Centrifuge the cells and discard the supernatant. e. Resuspend the cell pellet in a known volume of lysis buffer.

  • Sample Preparation: a. Determine the protein concentration of the cell lysate. b. Precipitate proteins from the lysate (e.g., with acetonitrile) to release the PROTAC. c. Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Analysis: Determine the concentration of the PROTAC in the supernatant using a validated LC-MS/MS method.

  • Calculation of Intracellular Concentration: Normalize the amount of PROTAC to the number of cells or total protein content to determine the intracellular concentration.

Visualizations

PROTAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space PROTAC_out PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cellular Permeation Ternary Ternary Complex (POI-PROTAC-E3) PROTAC_in->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action.

Permeability_Assay_Workflow cluster_assays Permeability Assessment Start Start: Assess PROTAC Permeability PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA High-throughput screening Caco2 Caco-2 Assay (Passive + Active Transport) Start->Caco2 Detailed mechanistic studies Uptake Cellular Uptake Assay (Direct Quantification) Start->Uptake Direct intracellular measurement Analysis LC-MS/MS Analysis PAMPA->Analysis Caco2->Analysis Uptake->Analysis Data Data Analysis: Papp, Efflux Ratio, Uptake % Analysis->Data End End: Permeability Profile Data->End

Caption: Experimental Workflow for PROTAC Permeability Assessment.

References

Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC-Mediated Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that eliminates specific unwanted proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules are engineered with two distinct ligands connected by a linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3][4] This induced proximity hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] The recruited E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4][5]

Western blotting is a fundamental and widely adopted technique to monitor and quantify this degradation event.[1][6][7] It provides crucial data for evaluating PROTAC efficacy by determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1][8][9][10][11]

PROTAC Mechanism of Action

PROTACs function catalytically by bringing a target protein and an E3 ligase into close proximity, forming a ternary complex.[1][4] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, after which the PROTAC molecule is released and can induce further degradation cycles.[1][4]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb Polyubiquitinated POI Ternary->PolyUb Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Workflow for Western Blot Analysis

The general workflow for analyzing PROTAC-mediated degradation using Western blotting involves several key stages, from cell treatment to quantitative data analysis.[1][6]

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer C->D E 5. Immunoblotting D->E F 6. Signal Detection E->F G 7. Data Analysis F->G

Western blot experimental workflow.

Detailed Experimental Protocols

This section outlines the detailed procedures for assessing PROTAC-induced protein degradation via Western blot.

Protocol 1: Cell Culture and PROTAC Treatment
  • Cell Seeding : Plate cells in multi-well plates (e.g., 6-well plates) at a density that ensures they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvest.[1] Allow cells to adhere overnight.[1]

  • PROTAC Treatment (Dose-Response) : Prepare serial dilutions of the PROTAC compound from a stock solution (typically in DMSO). Treat cells with this range of concentrations for a fixed period (e.g., 16-24 hours).[6][9]

  • PROTAC Treatment (Time-Course) : Treat cells with a fixed concentration of the PROTAC and harvest them at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[6]

  • Vehicle Control : In all experiments, include a vehicle control group treated with the same final concentration of the solvent (e.g., DMSO) used for the PROTAC dilutions. The final DMSO concentration should typically not exceed 0.1%.[6][9]

  • Cell Harvest : After the treatment period, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6][12] Proceed immediately to cell lysis.

Protocol 2: Cell Lysis and Protein Quantification
  • Lysis Buffer Preparation : Use an appropriate lysis buffer, such as RIPA buffer, supplemented with a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[6][12][13]

  • Cell Lysis : Add 100-150 µL of ice-cold lysis buffer to each well of a 6-well plate.[12] Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[12][13]

  • Incubation and Clarification : Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.[12] Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[6][12]

  • Supernatant Collection : Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[6][12]

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading for the subsequent steps.[6][12]

Protocol 3: SDS-PAGE and Protein Transfer
  • Sample Preparation : Normalize all samples to the same protein concentration using lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[6][12][14]

  • Gel Electrophoresis : Load equal amounts of protein (e.g., 20-30 µg) per lane into a Tris-Glycine SDS-polyacrylamide gel.[6][12] Run the gel at a constant voltage until the dye front reaches the bottom.[6]

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[1][6]

  • Transfer Confirmation : After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful and even transfer.[1][12]

Protocol 4: Immunoblotting and Detection
  • Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[6][12]

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer. Simultaneously, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.[15] This incubation is typically performed overnight at 4°C with gentle agitation.[1][6]

  • Washing : Wash the membrane three times with TBST for 5-10 minutes each to remove any unbound primary antibody.[1][12]

  • Secondary Antibody Incubation : Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.[1][6]

  • Final Washes : Repeat the washing step (as in step 3) to remove unbound secondary antibody.[6][12]

  • Signal Detection : Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it evenly across the membrane.[1] Capture the chemiluminescent signal using a digital imaging system.[1][6]

Data Presentation and Analysis

Quantitative data from Western blot analysis should be clearly summarized for comparison.

  • Densitometry Analysis : Quantify the intensity of the protein bands from the captured images using densitometry software, such as ImageJ.[1][6]

  • Normalization : For each sample, normalize the band intensity of the target protein to the intensity of its corresponding loading control band.[1][6] This corrects for any variations in protein loading between lanes.

  • Quantification of Degradation : Calculate the percentage of protein degradation for each treatment condition relative to the vehicle-treated control (which is set to 100% protein level or 0% degradation).[1][6]

    • % Protein Remaining = (Normalized POI intensity of treated sample / Normalized POI intensity of vehicle control) * 100

    • % Degradation = 100 - % Protein Remaining

Data Summary Tables

Summarize the normalized data in structured tables.

Table 1: Dose-Response of PROTAC-X on Target Protein Y

PROTAC-X Conc. (nM) Normalized Target Protein Level % Degradation
0 (Vehicle) 1.00 0
1 0.95 5
10 0.78 22
50 0.45 55
100 0.21 79
500 0.09 91

| 1000 | 0.08 | 92 |

Table 2: Summary of PROTAC Efficacy Parameters

PROTAC Compound Cell Line Target Protein DC50 (nM) Dmax (%)
PROTAC-A Cell Line 1 Protein X 15 95
PROTAC-B Cell Line 1 Protein X 45 88

| PROTAC-A | Cell Line 2 | Protein X | 25 | 92 |

DC50 and Dmax Determination

The DC50 and Dmax values are determined by fitting the dose-response data to a non-linear regression curve.[1][10]

DC50_Dmax_Logic cluster_workflow Determination Logic A Western Blot Data (% Degradation vs. [PROTAC]) B Plot Data: % Degradation (Y-axis) vs. log[PROTAC] (X-axis) A->B C Fit to Non-Linear Regression (e.g., four-parameter logistic curve) B->C D Calculate DC50: Concentration at 50% degradation C->D E Determine Dmax: Maximum degradation plateau C->E

Logic for DC50 and Dmax determination.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Weak Target Signal Ineffective primary antibody, insufficient protein load, poor transfer, inactive ECL substrate.Verify antibody specificity and optimize dilution.[1] Ensure complete protein transfer with Ponceau S stain.[1] Use fresh ECL substrate.
High Background Insufficient blocking, primary or secondary antibody concentration too high, inadequate washing.Optimize blocking time (1-2 hours) and buffer composition.[1] Titrate antibody concentrations. Increase the duration or number of wash steps.[1]
Inconsistent Loading Control Inaccurate protein quantification, unequal sample loading.Be meticulous with the protein quantification assay (e.g., BCA).[1] Ensure careful and equal volume loading in each lane.
"Hook Effect" Very high PROTAC concentrations leading to non-productive binary complexes instead of the required ternary complex.Test a wider range of concentrations, including lower doses, to observe the full bell-shaped dose-response curve.[8]

References

Application Notes: In-Cell Click Chemistry with PEG Linkers for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Click chemistry has emerged as a powerful tool in chemical biology and drug development, offering a set of rapid, specific, and high-yielding reactions for the covalent ligation of molecular entities.[1] Among these, the azide-alkyne cycloaddition has become particularly prominent for its bioorthogonality, enabling precise chemical transformations within complex biological environments, including living cells.[2] The incorporation of Polyethylene Glycol (PEG) linkers into click chemistry probes further enhances their utility by improving solubility, reducing steric hindrance, and enhancing the pharmacokinetic properties of the resulting bioconjugates.[3][4] These features make in-cell click chemistry with PEG linkers a highly attractive strategy for researchers, scientists, and drug development professionals.

This document provides a detailed overview of the applications and protocols for in-cell click chemistry utilizing PEG linkers, with a focus on both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Principles and Advantages of PEG Linkers

PEG is a hydrophilic and biocompatible polymer that imparts several beneficial properties when used as a linker in bioconjugation:

  • Enhanced Solubility: PEGylation significantly increases the aqueous solubility of hydrophobic molecules, which is critical for their use in biological systems.[2]

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG chain acts as a spacer, minimizing steric interference between the conjugated molecules and helping to preserve their native biological activity.[2]

  • Improved Pharmacokinetics: In therapeutic applications, PEG linkers can increase the hydrodynamic volume of a drug, leading to a longer circulation half-life and reduced immunogenicity.[2]

  • Biocompatibility: PEG is non-toxic and has been approved for various biomedical applications, ensuring its suitability for in-cell and in vivo studies.[2]

Key Click Chemistry Reactions for In-Cell Applications

Two primary azide-alkyne cycloaddition reactions are employed for in-cell labeling:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is known for its exceptional speed and efficiency, involving the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst.[2] While highly effective, the cytotoxicity of the copper catalyst can be a concern for live-cell applications.[2] However, the development of copper-chelating ligands has helped to mitigate this issue.[5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the toxicity of copper, SPAAC was developed as a copper-free alternative.[2] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with an azide at physiological temperatures.[1][2] SPAAC is the preferred method for labeling in living cells and organisms due to its high biocompatibility.[2]

Quantitative Data Summary

The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables provide a summary of key quantitative data for these reactions.

Table 1: Comparison of CuAAC and SPAAC

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (Copper-free)
Reaction Rate Very Fast (10⁴ - 10⁵ M⁻¹s⁻¹)Fast (10⁻³ - 1 M⁻¹s⁻¹)
Biocompatibility Potentially cytotoxic due to copperHighly biocompatible
Primary Application In vitro bioconjugation, fixed cells, cell lysatesLive-cell imaging, in vivo studies
Reactants Terminal Alkyne + AzideStrained Cyclooctyne + Azide

Source: Adapted from BenchChem technical guide.[2]

Table 2: Typical Reaction Parameters for CuAAC with PEG Linkers

ParameterTypical Value/Condition
Reactant Concentration 10 µM - 1 mM
Copper(I) Source CuSO₄ with a reducing agent (e.g., Sodium Ascorbate)
Ligand THPTA, BTTAA
Solvent Aqueous buffers (e.g., PBS)
Temperature Room Temperature (20-25°C)
Reaction Time 30 minutes - 4 hours
Reported Yield >90%

Source: Adapted from BenchChem application notes.[3]

Table 3: Typical Reaction Parameters for SPAAC with PEG Linkers

ParameterTypical Value/Condition
Reactant Concentration 1 - 100 µM
Strained Alkyne DBCO, BCN
Solvent Cell culture media, PBS
Temperature 37°C
Reaction Time 30 minutes - 2 hours
Reported Yield >85%

Source: Adapted from BenchChem application notes.[3]

Experimental Protocols

The following are detailed protocols for performing in-cell click chemistry experiments.

Protocol 1: In-Cell Labeling of Proteins in Lysate via CuAAC

This protocol describes the labeling of azide or alkyne-modified proteins in a cell lysate using a PEGylated detection reagent.

Materials:

  • Azide or alkyne-modified protein lysate (1-5 mg/mL)

  • Phosphate-Buffered Saline (PBS)

  • PEGylated alkyne or azide detection reagent (e.g., fluorescent dye-PEG-alkyne)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)

  • Copper(II) Sulfate (CuSO₄) solution (20 mM in water)

  • Sodium Ascorbate (B8700270) solution (300 mM in water, freshly prepared)

Procedure:

  • Sample Preparation: In a microcentrifuge tube, combine 50 µL of the protein lysate with 90 µL of PBS buffer.

  • Add Detection Reagent: Add 20 µL of a 2.5 mM solution of the corresponding PEGylated azide or alkyne detection reagent.

  • Add Ligand: Add 10 µL of the 100 mM THPTA solution and vortex briefly to mix.[6]

  • Add Copper Catalyst: Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.[6]

  • Initiate Reaction: Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly.[6]

  • Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature.[6]

  • Analysis: The proteins in the lysate are now labeled and ready for downstream analysis, such as SDS-PAGE and fluorescence imaging.

Protocol 2: Live-Cell Surface Labeling via SPAAC

This protocol outlines a general method for labeling azide-modified biomolecules on the surface of live cells with a DBCO-functionalized fluorescent dye containing a PEG linker.

Materials:

  • Live cells with azide-modified surface biomolecules (e.g., via metabolic labeling)

  • DBCO-PEG-Fluorophore conjugate

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in a suitable vessel (e.g., multi-well plate, confocal dish).

  • Prepare Labeling Solution: Prepare a solution of the DBCO-PEG-Fluorophore in cell culture medium. The optimal concentration should be determined empirically but is typically in the low micromolar range (1-10 µM).

  • Labeling: Remove the existing culture medium from the cells and wash once with PBS. Add the labeling solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[2]

  • Washing: Remove the labeling solution and wash the cells three times with PBS to remove any unbound dye.[2]

  • Imaging: The cells are now ready for fluorescence microscopy imaging.

Visualizations

Diagrams of Workflows and Pathways

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis Lysate Azide/Alkyne-Modified Cell Lysate Mix Combine Reactants Lysate->Mix Probe PEG-Alkyne/Azide Probe Probe->Mix Reagents CuSO4, Ascorbate, THPTA Reagents->Mix Analyze SDS-PAGE, Fluorescence Imaging Mix->Analyze Labeled Lysate

Caption: General experimental workflow for a CuAAC bioconjugation reaction.

SPAAC_Live_Cell_Workflow MetabolicLabeling Metabolic Labeling of Cells with Azide-Modified Precursor Wash1 Wash Cells (PBS) MetabolicLabeling->Wash1 AddProbe Add DBCO-PEG-Fluorophore in Culture Medium Wash1->AddProbe Incubate Incubate at 37°C AddProbe->Incubate Wash2 Wash Cells to Remove Unbound Probe (PBS) Incubate->Wash2 Imaging Fluorescence Microscopy Wash2->Imaging

Caption: Workflow for SPAAC-mediated live cell surface labeling.

Signaling_Pathway_Probing cluster_cell Cell Ligand Extracellular Ligand (e.g., Drug Candidate) Receptor Cell Surface Receptor (Metabolically Labeled with Azide) Ligand->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling ClickProbe DBCO-PEG-Fluorophore Receptor->ClickProbe SPAAC Reaction Response Cellular Response Signaling->Response Microscope Fluorescence Detection ClickProbe->Microscope Imaging

Caption: Probing receptor-ligand interactions using in-cell click chemistry.

References

Synthesis of Bifunctional Molecules Using Hydroxy-PEG1-(CH2)2-Boc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), utilizing the heterobifunctional linker Hydroxy-PEG1-(CH2)2-Boc. This linker features a single polyethylene (B3416737) glycol (PEG) unit to enhance hydrophilicity, a hydroxyl group for conjugation to a payload or protein ligand, and a Boc-protected amine for sequential coupling, offering a modular approach to constructing complex bioactive molecules.

Introduction

Bifunctional molecules are at the forefront of therapeutic innovation, designed to bring two distinct biological entities into close proximity to elicit a specific biological response. PROTACs, for instance, recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to its degradation, while ADCs use a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells.

The linker connecting the two functional ends of these molecules is a critical determinant of their efficacy, stability, and pharmacokinetic properties. Short-chain PEG linkers, like this compound, are valuable tools in this context. They provide a balance of hydrophilicity to mitigate the poor solubility often associated with large, complex molecules, without adding excessive molecular weight that could impede cell permeability. The defined length of the PEG1 spacer allows for precise control over the distance between the two conjugated moieties, which is crucial for optimal biological activity.

Application 1: Synthesis of a PROTAC Molecule

PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The length and composition of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Quantitative Data: Impact of Linker Length on PROTAC Efficacy

The following table summarizes representative data on the effect of short PEG linker length on the degradation efficiency of a target protein, Bromodomain-containing protein 4 (BRD4). The key metrics are DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation). Lower DC50 and higher Dmax values indicate greater efficacy.

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s)
BRD4-Degrader-1 PEG1150854.5
BRD4-Degrader-2 PEG280924.2
BRD4-Degrader-3 PEG335>953.8
BRD4-Degrader-4 PEG420>953.5
BRD4-Degrader-5 PEG545903.1

Note: This data is compiled from multiple sources for illustrative purposes and actual values are highly dependent on the specific ligands and cell lines used.

Experimental Protocols

The synthesis of a PROTAC using this compound is typically a multi-step process involving the sequential coupling of the POI ligand and the E3 ligase ligand to the linker.

Protocol 1: Boc Deprotection of the Linker

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Rotary evaporator

  • Procedure:

    • Dissolve Hydroxy-PEG1- (CH2)2-Boc (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of linker) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, Hydroxy-PEG1-(CH2)2-NH2.

Protocol 2: Coupling of the Deprotected Linker to a Carboxylic Acid-Containing Ligand (e.g., E3 Ligase Ligand)

This protocol describes the formation of an amide bond between the deprotected linker and a ligand containing a carboxylic acid.

  • Materials:

    • Deprotected Hydroxy-PEG1-(CH2)2-NH2

    • Carboxylic acid-containing ligand (e.g., pomalidomide (B1683931) derivative)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • High-Performance Liquid Chromatography (HPLC) for purification

  • Procedure:

    • Dissolve the carboxylic acid-containing ligand (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2 equivalents). Stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of the deprotected Hydroxy-PEG1-(CH2)2-NH2 (1.2 equivalents) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with an appropriate solvent and purify the conjugate by preparative HPLC.

    • Characterize the final product by mass spectrometry and NMR.

Protocol 3: Coupling of the Second Ligand (e.g., POI Ligand) to the Hydroxyl Group

This protocol describes the coupling of a second ligand, containing a suitable functional group (e.g., a carboxylic acid), to the terminal hydroxyl group of the linker-ligand intermediate via esterification.

  • Materials:

    • Linker-E3 Ligand intermediate from Protocol 2

    • POI ligand with a carboxylic acid

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Linker-E3 Ligand intermediate (1 equivalent), the POI ligand (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.2 equivalents) in DCM dropwise to the reaction mixture.

    • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate and purify the final PROTAC by flash column chromatography or preparative HPLC.

    • Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).

Visualization of PROTAC Synthesis and Mechanism

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow linker This compound deprotection Boc Deprotection (TFA/DCM) linker->deprotection deprotected_linker HO-PEG1-(CH2)2-NH2 deprotection->deprotected_linker coupling1 Amide Coupling (HATU/DIPEA) deprotected_linker->coupling1 e3_ligand E3 Ligase Ligand (with COOH) e3_ligand->coupling1 intermediate HO-PEG1-Linker-E3 Ligand coupling1->intermediate coupling2 Esterification (DCC/DMAP) intermediate->coupling2 poi_ligand POI Ligand (with COOH) poi_ligand->coupling2 protac Final PROTAC Molecule coupling2->protac

Caption: A generalized workflow for the two-step synthesis of a PROTAC molecule.

PROTAC_Mechanism cluster_mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Fragments Degraded Protein Fragments Degradation->Fragments

Caption: PROTAC-mediated protein degradation pathway.

Application 2: Synthesis of an Antibody-Drug Conjugate (ADC)

ADCs are targeted therapies that consist of a monoclonal antibody conjugated to a cytotoxic payload via a chemical linker. The this compound linker can be used to connect the antibody to the drug, where the PEG moiety can improve the pharmacokinetic profile of the ADC.

Quantitative Data: Influence of PEG Linkers on ADC Properties

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody. PEG linkers can influence the achievable DAR by mitigating the hydrophobicity of the payload.

Linker TypePayloadAchievable DARAggregation (%)In Vitro Potency (IC50, nM)
Non-PEGylated MMAE3-4151.2
PEG1 MMAE4-5<51.0
PEG4 MMAE6-8<20.8
PEG8 MMAE~8<10.7

Note: This data is illustrative and based on general trends observed in ADC development. Actual values will vary depending on the antibody, payload, and conjugation strategy.

Experimental Protocols

The synthesis of an ADC using this compound typically involves the preparation of a linker-payload intermediate, followed by its conjugation to the antibody.

Protocol 4: Synthesis of Linker-Payload Intermediate

This protocol follows the same initial steps as the PROTAC synthesis: Boc deprotection of the linker (Protocol 1) followed by amide bond formation with a carboxylic acid-containing payload (similar to Protocol 2).

Protocol 5: Activation of the Linker-Payload for Antibody Conjugation

The terminal hydroxyl group of the linker-payload intermediate must be activated for reaction with the antibody. One common method is to introduce a maleimide (B117702) group for conjugation to cysteine residues on the antibody.

  • Materials:

    • HO-PEG1-(CH2)2-NH-Payload intermediate

    • Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)

    • Anhydrous DMF

    • DIPEA

  • Procedure:

    • This protocol assumes the amine of the deprotected linker is coupled to the payload. The free hydroxyl group is then available for modification.

    • Alternatively, and more commonly, the hydroxyl group of the initial linker is first modified to introduce a reactive group (e.g., maleimide), followed by Boc deprotection and coupling to the payload.

    • For a more direct approach, if the antibody is to be conjugated via lysine (B10760008) residues, the carboxylic acid of the deprotected linker (after Boc removal and subsequent modification of the hydroxyl end) can be activated with EDC/NHS for reaction with lysine amines.

Protocol 6: Antibody Conjugation (Lysine-based)

This protocol describes the conjugation of a linker-payload with an activated carboxylic acid to the lysine residues of a monoclonal antibody.

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

    • Linker-payload with an NHS-activated ester

    • Conjugation buffer (e.g., PBS, pH 8.0)

    • Quenching solution (e.g., Tris or glycine)

    • Size-exclusion chromatography (SEC) system for purification

  • Procedure:

    • Prepare the antibody solution at a suitable concentration (e.g., 5-10 mg/mL) in conjugation buffer.

    • Dissolve the NHS-activated linker-payload in a co-solvent like DMSO.

    • Add the desired molar excess of the linker-payload solution to the mAb solution with gentle mixing. The molar ratio will influence the final drug-to-antibody ratio (DAR).

    • Incubate the reaction at room temperature or 4°C for 1-4 hours.

    • Quench the reaction by adding an excess of the quenching solution.

    • Purify the ADC using SEC to remove unconjugated linker-payload and aggregates.

    • Characterize the final ADC for DAR, purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and SEC.

Visualization of ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_adc_synthesis ADC Synthesis Workflow linker This compound deprotection Boc Deprotection linker->deprotection deprotected_linker HO-PEG1-(CH2)2-NH2 deprotection->deprotected_linker coupling1 Amide Coupling deprotected_linker->coupling1 payload Payload (with COOH) payload->coupling1 linker_payload HO-Linker-Payload coupling1->linker_payload activation Hydroxyl Activation (e.g., NHS ester formation) linker_payload->activation activated_linker_payload Activated Linker-Payload activation->activated_linker_payload conjugation Conjugation (to Lysine residues) activated_linker_payload->conjugation antibody Monoclonal Antibody antibody->conjugation adc Final ADC conjugation->adc

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Application Notes and Protocols for the Conjugation of E3 Ligase Ligands to Hydroxy-PEG1-(CH2)2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1] These molecules consist of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component is crucial for the efficacy of a PROTAC, as its length, flexibility, and chemical properties influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase. Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their ability to improve solubility, permeability, and pharmacokinetic properties.[2][3]

This document provides detailed protocols and application notes for the use of Hydroxy-PEG1-(CH2)2-Boc , a versatile PEG-based linker, in the synthesis of PROTACs. This linker features a hydroxyl group for initial conjugation to an E3 ligase ligand and a Boc-protected amine for subsequent conjugation to the target protein ligand, allowing for a controlled, stepwise synthesis.

Signaling Pathway: The Ubiquitin-Proteasome System and PROTAC Action

The following diagram illustrates the mechanism of action for a PROTAC within the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_0 Ubiquitination Cascade cluster_1 PROTAC-Mediated Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Ub Transfer Ternary POI-PROTAC-E3 Ternary Complex E3->Ternary Recruitment Ub Ubiquitin PROTAC PROTAC PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-induced protein degradation via the ubiquitin-proteasome system.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound is a sequential process involving three key stages: conjugation of the E3 ligase ligand to the linker, deprotection of the Boc group, and finally, conjugation to the target protein ligand.

PROTAC_Synthesis_Workflow start Start Materials: - E3 Ligase Ligand (-COOH) - this compound - Target Protein Ligand (-NH2) step1 Protocol 1: Conjugation of E3 Ligase Ligand to Linker start->step1 intermediate1 Intermediate 1: E3-Linker-Boc step1->intermediate1 step2 Protocol 2: Boc Deprotection intermediate1->step2 intermediate2 Intermediate 2: E3-Linker-NH2 step2->intermediate2 step3 Protocol 3: Conjugation to Target Protein Ligand intermediate2->step3 final_product Final PROTAC step3->final_product

Caption: Experimental workflow for the synthesis of a PROTAC using a hydroxyl-PEG-Boc linker.

Detailed Experimental Protocols

These protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization may be required for specific E3 ligase and target protein ligands.

Protocol 1: Conjugation of E3 Ligase Ligand to this compound

This protocol describes the esterification reaction between an E3 ligase ligand with a carboxylic acid moiety and the hydroxyl group of the linker. A common example of an E3 ligase ligand used is a derivative of Von Hippel-Lindau (VHL) or Cereblon (CRBN) ligands.

Materials:

  • E3 Ligase Ligand with a carboxylic acid (e.g., VH032-COOH)

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the E3 Ligase Ligand-PEG1-(CH2)2-Boc conjugate.

Protocol 2: Boc Deprotection

This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for the next conjugation step.

Materials:

  • E3 Ligase Ligand-PEG1-(CH2)2-Boc conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343) (optional)

Procedure:

  • Dissolve the E3 Ligase Ligand-PEG1-(CH2)2-Boc conjugate (1.0 eq) in anhydrous DCM (e.g., 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • To remove residual TFA, co-evaporate the residue with toluene (2-3 times).

  • The resulting deprotected amine (as a TFA salt) can be used directly in the next step or purified further if necessary.

Protocol 3: Conjugation to Target Protein Ligand

This protocol describes the final amide bond formation between the deprotected linker-E3 ligase ligand conjugate and a target protein ligand possessing a carboxylic acid.

Materials:

  • Deprotected E3 Ligase Ligand-PEG1-(CH2)2-NH2 (TFA salt)

  • Target Protein Ligand with a carboxylic acid (e.g., a JQ1 derivative)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • In a vial under a nitrogen atmosphere, dissolve the target protein ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (4.0 eq, to activate the acid and neutralize the TFA salt) to the solution and stir for 15 minutes.

  • Add a solution of the deprotected E3 Ligase Ligand-PEG1-(CH2)2-NH2 (TFA salt, 1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Upon completion, filter the reaction mixture and purify the crude product directly by preparative HPLC to yield the final PROTAC molecule.

  • Characterize the final product by LC-MS and NMR.

Quantitative Data Summary

The following tables provide representative data for the key steps in the PROTAC synthesis. Actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Representative Data for Protocol 1 - E3 Ligase Ligand Conjugation

ParameterValue
Reactants VH032-COOH, this compound
Coupling Agent HATU
Base DIPEA
Solvent Anhydrous DMF
Reaction Time 4-6 hours
Temperature Room Temperature
Purification Silica Gel Chromatography
Representative Yield 70-85%

Table 2: Representative Data for Protocol 2 - Boc Deprotection

ParameterValue
Reactant E3-Linker-Boc
Reagent Trifluoroacetic acid (TFA)
Solvent Anhydrous DCM
Reaction Time 1-2 hours
Temperature Room Temperature
Purification Co-evaporation
Representative Yield >95% (often used crude)

Table 3: Representative Data for Protocol 3 - Target Protein Ligand Conjugation

ParameterValue
Reactants E3-Linker-NH2, Target Ligand-COOH
Coupling Agent HATU
Base DIPEA
Solvent Anhydrous DMF
Reaction Time 12-16 hours
Temperature Room Temperature
Purification Preparative HPLC
Representative Yield 30-50%

Logical Relationship of PROTAC Components

The final PROTAC molecule is a heterobifunctional chimera where the E3 ligase ligand and the target protein ligand are covalently linked through the PEG spacer.

PROTAC_Structure E3_Ligand E3 Ligase Ligand (e.g., VHL or CRBN binder) Linker Linker (-O-PEG1-(CH2)2-NH-) E3_Ligand->Linker Ester Bond POI_Ligand Target Protein Ligand (Warhead) Linker->POI_Ligand Amide Bond

Caption: Schematic representation of the final PROTAC construct.

References

Troubleshooting & Optimization

Technical Support Center: Boc Deprotection of Hydroxy-PEG1-(CH2)2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of Boc deprotection of Hydroxy-PEG1-CH2CH2-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during this critical deprotection step.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection reaction incomplete?

Incomplete deprotection is a common issue that can result from several factors. The reaction may stall, leaving a significant amount of starting material.[1][2][3]

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process.[3][4] If the acid concentration is too low or the acid is too weak, the reaction may not proceed to completion. For instance, a 20% TFA solution in DCM might be insufficient for some substrates, requiring an increase to 50%.[1][3]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; short reaction times or low temperatures (e.g., 0°C) may not be sufficient for the reaction to go to completion.[1][5] While many deprotections are performed at room temperature, some may require longer times or gentle warming.[1][5]

  • Poor Solubility: For the reaction to be efficient, the PEGylated compound must be fully dissolved in the chosen solvent.[3] Dichloromethane (B109758) (DCM) is a common choice, but solubility should always be confirmed.[1][2][6]

  • Steric Hindrance: Although Hydroxy-PEG1-(CH2)2-Boc has a short PEG chain, steric hindrance can still slow the reaction rate, necessitating longer reaction times or stronger acidic conditions.[1][3][5][6]

  • Moisture Contamination: Water in the reaction can reduce the effective concentration of the acid, hindering the deprotection process.[5]

Q2: I am observing unexpected side products. What could be the cause and how can I minimize them?

The primary cause of side products is the formation of a stable tert-butyl cation (t-Bu+) during the deprotection process.[2][4]

  • t-Butylation: The electrophilic tert-butyl cation can react with nucleophilic sites on your molecule, leading to unwanted alkylation.[2][3][7] While the hydroxyl group on the PEG linker is a potential site, this is less common than reactions with more nucleophilic groups like thiols or indoles if present elsewhere in the molecule.[2]

  • Trifluoroacetylation: When using Trifluoroacetic Acid (TFA), the trifluoroacetate (B77799) anion can sometimes acylate the newly formed amine, creating a trifluoroacetylated side product.[3]

To minimize these side reactions, the use of a "scavenger" is highly recommended.[3] Scavengers are reagents that trap the tert-butyl cation.[2][3]

Q3: How can I effectively monitor the progress of the deprotection reaction?

Several analytical techniques can be used to monitor the disappearance of the starting material and the appearance of the deprotected product.[1][8]

  • Thin-Layer Chromatography (TLC): TLC is a fast and convenient method.[1][5][8] The deprotected amine is more polar than the Boc-protected starting material and will have a lower Rf value.[1][5][9] Streaking can sometimes occur with PEGylated compounds; adding 1-2% triethylamine (B128534) to the mobile phase can help mitigate this.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more accurate and quantitative assessment of the reaction, allowing you to identify the starting material, product, and any side products by their mass.[1][8]

  • ¹H NMR Spectroscopy: The disappearance of the large singlet peak around 1.4 ppm, which corresponds to the nine equivalent protons of the Boc group's tert-butyl moiety, is a clear indication of successful deprotection.[1][5][8]

Q4: What is the best method for reaction workup and purification of the final product?

The workup procedure aims to remove excess acid and isolate the deprotected amine. The high polarity of the product can sometimes make purification challenging.[10]

  • Direct Use: The resulting amine salt (e.g., TFA or HCl salt) can often be used directly in the next synthetic step without neutralization or further purification.[4][5]

  • Aqueous Workup: The reaction mixture can be concentrated, redissolved in an organic solvent, and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1][6][11] If the product has high water solubility, saturating the aqueous layer with NaCl can improve extraction efficiency into an organic solvent.[9]

  • Co-evaporation: To remove residual TFA, the product can be repeatedly dissolved in toluene (B28343) and concentrated under reduced pressure.[4][5][12]

  • Precipitation: Adding the reaction mixture to a large volume of a cold non-polar solvent, such as diethyl ether, can precipitate the deprotected amine salt, allowing for simple isolation by filtration.[6][12]

Quantitative Data Summary

The choice of reagents and conditions is critical for a successful deprotection. The tables below summarize common conditions and scavengers.

Table 1: Common Acidic Conditions for Boc Deprotection

Reagent Concentration Solvent Typical Time Temperature
Trifluoroacetic Acid (TFA) 20-50% (v/v)[4][6][13] Dichloromethane (DCM)[4][6][13] 0.5 - 2 hours[4][13] 0°C to Room Temp[4][13]

| Hydrochloric Acid (HCl) | 4M[4][14][15] | 1,4-Dioxane[4][14][15] | 1 - 4 hours[4][12] | Room Temp[4] |

Table 2: Common Scavengers to Prevent Side Reactions

Scavenger Concentration (v/v) Purpose
Triisopropylsilane (B1312306) (TIS) 2.5 - 5%[1][13] Traps the tert-butyl cation to prevent t-butylation side reactions.[2][3]
Water 2.5 - 5%[4] Acts as a carbocation scavenger.[4]

| Thioanisole | 5%[4] | Scavenges carbocations.[4] |

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

This is the most common method for Boc deprotection of PEGylated amines.[12]

  • Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask.[1][16]

  • Cooling: Cool the solution to 0°C in an ice bath.[1][12][16]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[1][16] If side reactions are a concern, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[13][16]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][6][12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[1][4]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[4][12]

    • To remove residual TFA, add toluene and co-evaporate under reduced pressure. Repeat this step two more times.[4][12]

    • The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[1][6]

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane (B91453)

This method is an effective alternative to TFA.

  • Dissolution: Dissolve or suspend this compound in a 4M solution of HCl in 1,4-dioxane in a round-bottom flask.[12][15]

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.[12]

  • Workup:

    • If the deprotected amine hydrochloride salt precipitates, collect the solid by filtration and wash with a cold non-polar solvent like diethyl ether.[12]

    • If no precipitate forms, remove the solvent under vacuum to yield the amine hydrochloride salt.[12] The salt can be used directly or neutralized to obtain the free amine.

Visualizations

Caption: Acid-catalyzed mechanism of Boc deprotection.[4][10][16]

Troubleshooting_Workflow start Boc Deprotection Reaction monitor Monitor Reaction (TLC, LC-MS, NMR) start->monitor check_completion Is Reaction Complete? monitor->check_completion incomplete Incomplete Reaction check_completion->incomplete No success Proceed to Workup & Purification check_completion->success Yes check_side_products Side Products Observed? side_products Side Products Detected check_side_products->side_products Yes check_side_products->success No increase_acid Increase Acid Conc. (e.g., 20% to 50% TFA) incomplete->increase_acid extend_time Extend Reaction Time or Gently Heat incomplete->extend_time stronger_acid Use Stronger Acid (e.g., 4M HCl/Dioxane) incomplete->stronger_acid check_solubility Ensure Complete Solubility incomplete->check_solubility re_monitor Re-monitor Reaction increase_acid->re_monitor extend_time->re_monitor stronger_acid->re_monitor check_solubility->re_monitor add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger lower_temp Perform Reaction at Lower Temp (0°C) side_products->lower_temp success->check_side_products re_monitor->check_completion

Caption: General troubleshooting workflow for Boc deprotection.

References

Common side reactions with Hydroxy-PEG1-(CH2)2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG1-(CH2)2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker composed of a single polyethylene (B3416737) glycol (PEG) unit, a hydroxyl (-OH) group, and a tert-butyloxycarbonyl (Boc)-protected amine.[1][2][3] This structure allows for the sequential and controlled conjugation of two different molecules. Its primary applications are in bioconjugation, drug delivery, and proteomics. It is particularly useful in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can link a target protein ligand and an E3 ubiquitin ligase ligand.[1][2][3] The PEG component enhances the solubility and stability of the resulting conjugate.[4]

Q2: What are the most common side reactions associated with the Boc-protected amine group?

The most prevalent side reactions occur during the acidic deprotection of the Boc group, which is necessary to reveal the reactive amine.[4] The acidic conditions, typically using trifluoroacetic acid (TFA), generate a reactive tert-butyl cation.[4][5] This cation can lead to:

  • Alkylation: The tert-butyl cation can alkylate nucleophilic residues on the target molecule, such as tryptophan, methionine, or cysteine, leading to undesired byproducts.[4][6]

  • Formation of Isobutylene (B52900): The tert-butyl cation can also be eliminated as isobutylene gas.[4]

Q3: How can I prevent side reactions during Boc deprotection?

To minimize side reactions during Boc deprotection, the use of "scavengers" in the deprotection cocktail is highly recommended.[4] Scavengers are nucleophilic compounds that trap the reactive tert-butyl cations before they can react with your molecule of interest.[5] Common scavengers include:

  • Triisopropylsilane (TIS)

  • Water[6]

  • Thioanisole (particularly for protecting methionine residues)[6]

  • 1,2-Ethanedithiol (EDT) (effective for sulfur-containing residues)[6]

Q4: What are the potential side reactions involving the hydroxyl group of this compound?

The terminal hydroxyl group is generally less reactive than the amine. However, side reactions can occur, particularly during the activation step required for conjugation.

  • Unwanted Activation: If you are targeting another functional group on your molecule for conjugation, the hydroxyl group of the PEG linker could be inadvertently activated, leading to undesired cross-reactivity.[4]

  • Side Products in Activation Reactions:

    • Carbodiimide-Mediated Esterification (e.g., EDC/NHS): The activated O-acylisourea intermediate is susceptible to hydrolysis, which can reduce yield.[7]

    • Mitsunobu Reaction: The azodicarboxylate reagent can sometimes act as the nucleophile, especially if the primary nucleophile (e.g., a carboxylic acid) is not sufficiently acidic.[7]

Troubleshooting Guides

Guide 1: Boc Deprotection

This guide addresses common issues encountered during the Boc deprotection of the PEG linker.

Issue 1: Incomplete Boc Deprotection

  • Observation: TLC or LC-MS analysis shows a significant amount of starting material remaining after the standard reaction time.[8]

  • Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%).[9][10] Consider switching to a stronger acid system like 4M HCl in dioxane.[6][9][10]
Inadequate Reaction Time or Temperature Extend the reaction time and monitor progress by TLC or LC-MS.[6][9][10] If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 30-40 °C), with careful monitoring for side products.[8]
Steric Hindrance The bulky nature of the PEG chain can hinder the acid's approach.[6][9] Using a stronger acid or extending the reaction time can help overcome this.
Poor Solubility Ensure the PEGylated compound is fully dissolved in the reaction solvent.[9] Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[6]
Moisture Contamination Water in the reaction mixture can reduce the effective acid concentration.[8] Use anhydrous solvents and reagents.

Issue 2: Observation of Unexpected Side Products

  • Observation: Mass spectrometry analysis reveals species with molecular weights corresponding to the addition of a tert-butyl group or other unexpected modifications.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Alkylation by tert-butyl cation Add appropriate scavengers to the deprotection cocktail (e.g., TIS, water, thioanisole).[4][6]
Prolonged reaction time or excessive acid concentration Optimize the reaction conditions to use the minimum necessary acid concentration and time for complete deprotection.[4]
Degradation of Sensitive Functional Groups If your molecule contains acid-sensitive groups (e.g., esters), consider using milder deprotection conditions or a different protecting group strategy.[11] Using HCl in EtOAc can sometimes be a milder alternative to TFA in DCM, though it may require longer reaction times.[11]
Guide 2: Hydroxyl Group Conjugation

This guide addresses common issues encountered during the conjugation of the hydroxyl group.

Issue: Low Yield of Conjugated Product

  • Observation: Low yield of the final conjugate after reacting the hydroxyl group.[4]

  • Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Incomplete Activation of the Hydroxyl Group Ensure the activating agent (e.g., EDC/NHS, TsCl) is fresh and used in the correct stoichiometry. For sterically hindered hydroxyl groups, a longer reaction time, higher temperature, or a more reactive coupling agent may be necessary.[4]
Hydrolysis of Activated Intermediates For carbodiimide-mediated reactions, work under anhydrous conditions to minimize hydrolysis of the O-acylisourea intermediate.[7]
Suboptimal pH The activation of carboxyl groups with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0).[7]
Poor Quality of Reagents Always use fresh, high-quality reagents, as activating agents like EDC can degrade over time.[7]
Steric Hindrance at the Conjugation Site The addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate esterification, especially with sterically hindered components.[7]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group under acidic conditions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)[10]

  • Trifluoroacetic acid (TFA)[10]

  • Scavenger (e.g., Triisopropylsilane - TIS) (optional)[10]

  • Nitrogen or Argon gas

  • Round bottom flask

  • Stir plate and stir bar

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Cooling: Cool the solution to 0 °C in an ice bath.[10]

  • Acid Addition: Slowly add TFA to a final concentration of 20-50% (v/v).[10] If the substrate is sensitive to carbocation-mediated side reactions, add a scavenger such as TIS to a final concentration of 2.5-5% (v/v).[10]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[8][10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[10]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[8]

    • To remove residual TFA, co-evaporate with toluene (B28343) (3 times).[8]

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.[8]

    • For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.[8]

Protocol 2: Activation of the Hydroxyl Group via Tosylation

This protocol converts the hydroxyl group into a tosylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine[12]

  • p-Toluenesulfonyl chloride (TsCl)[12]

  • Argon or Nitrogen gas supply

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Add anhydrous pyridine (B92270) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add p-Toluenesulfonyl chloride (TsCl) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with water, 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel.

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Dissolve_Linker Dissolve Boc-protected PEG linker in anhydrous DCM Cool_Solution Cool solution to 0°C Dissolve_Linker->Cool_Solution Add_TFA Slowly add TFA (and scavenger, if needed) Cool_Solution->Add_TFA Stir_React Stir at 0°C, then warm to RT Add_TFA->Stir_React Monitor Monitor reaction by TLC or LC-MS Stir_React->Monitor Concentrate Concentrate under reduced pressure Monitor->Concentrate Reaction Complete Neutralize Neutralize (optional) with aq. NaHCO3 Concentrate->Neutralize Purify Purify as needed Neutralize->Purify

Caption: Experimental workflow for the Boc deprotection of this compound.

Troubleshooting_Boc_Deprotection Start Boc Deprotection Reaction Check_Completion Reaction Complete? Start->Check_Completion Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction No Side_Products Side Products Observed? Check_Completion->Side_Products Yes Increase_Acid Increase Acid Conc. or Strength Incomplete_Reaction->Increase_Acid Extend_Time Extend Reaction Time or Increase Temp Incomplete_Reaction->Extend_Time Alkylation Alkylation by t-butyl cation Side_Products->Alkylation Yes Proceed Proceed to Work-up Side_Products->Proceed No Add_Scavengers Add Scavengers (e.g., TIS) Alkylation->Add_Scavengers Optimize_Conditions Optimize Time and Acid Conc. Alkylation->Optimize_Conditions Increase_Acid->Start Extend_Time->Start Add_Scavengers->Start Optimize_Conditions->Start

References

Technical Support Center: Optimizing PROTAC Linker Length with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while optimizing the polyethylene (B3416737) glycol (PEG) linker length for your Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guides

This section addresses common problems encountered during PROTAC linker optimization experiments, offering potential causes and solutions.

Issue 1: My PROTAC shows high binding affinity to the target protein and E3 ligase in binary assays, but it fails to induce target degradation in cells.

This is a frequent challenge that often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) or other cellular factors. The linker is a critical component in enabling this complex to form effectively.[1]

Potential Linker-Related Causes and Troubleshooting Steps:

  • Incorrect Linker Length or Rigidity:

    • Problem: The PEG linker may be too short, causing steric hindrance and preventing the simultaneous binding of the target protein and the E3 ligase.[1][2][3][4] Conversely, a linker that is too long or overly flexible might lead to an unstable or non-productive ternary complex where the necessary lysine (B10760008) residues on the target protein are not accessible for ubiquitination.[1][3][4][5][6]

    • Solution: Synthesize and test a library of PROTACs with varying PEG linker lengths. A systematic approach, such as increasing the linker by 2, 4, 6, 8, or 12 PEG units, can help identify the optimal length.[6] Consider incorporating more rigid linker motifs, such as piperazine (B1678402) or piperidine (B6355638) rings, which can help to pre-organize the PROTAC into a bioactive conformation.[1][7]

  • Unfavorable Ternary Complex Conformation:

    • Problem: Even if a ternary complex forms, the linker may orient the target protein and E3 ligase in a way that is not productive for ubiquitination. The E2 ubiquitin-conjugating enzyme needs to be able to reach the lysine residues on the target protein's surface.[1]

    • Solution: Modify the linker's attachment points (exit vectors) on either the target-binding ligand or the E3 ligase ligand.[1][3][4] Computational modeling can be a valuable tool to predict and visualize the geometry of the ternary complex with different linker configurations.[1][8]

  • Poor Physicochemical Properties:

    • Problem: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at a sufficient concentration.[1][9] PROTACs are often large molecules that fall "beyond the Rule of Five," making good pharmacokinetic properties a significant challenge.[1]

    • Solution: To improve solubility, incorporate more polar PEG units.[6][7][10][11] For improving cell permeability, a careful balance is needed. While longer PEG linkers can sometimes hinder passive diffusion, their flexibility may allow the PROTAC to adopt a more compact, less polar conformation to traverse the cell membrane.[1][6][12]

Troubleshooting Workflow

start No Target Degradation q1 Good Binary Binding? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Assess Cell Permeability (e.g., PAMPA) a1_yes->q2 revisit_ligands Re-evaluate Ligand Design a1_no->revisit_ligands a2_yes Permeable q2->a2_yes a2_no Not Permeable q2->a2_no q3 Evaluate Ternary Complex Formation (e.g., SPR, ITC) a2_yes->q3 redesign_linker_perm Redesign Linker for Improved Permeability a2_no->redesign_linker_perm a3_yes Complex Forms q3->a3_yes a3_no No Complex q3->a3_no q4 Assess Ubiquitination (In-cell Ubiquitination Assay) a3_yes->q4 redesign_linker_ternary Redesign Linker (Length, Composition, Attachment Points) a3_no->redesign_linker_ternary a4_yes Ubiquitination Occurs q4->a4_yes a4_no No Ubiquitination q4->a4_no check_proteasome Check Proteasome Activity a4_yes->check_proteasome a4_no->redesign_linker_ternary

Troubleshooting workflow for PROTACs with no degradation.

Issue 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

The "hook effect" is a common phenomenon where the degradation of the target protein diminishes at high PROTAC concentrations.[6] This occurs because at excessive concentrations, the PROTAC molecules are more likely to form binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[6][7]

Potential Linker-Related Causes and Troubleshooting Steps:

  • Suboptimal Ternary Complex Stability:

    • Problem: The linker may not be promoting positive cooperativity in the formation of the ternary complex. Positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizes the ternary complex over the binary complexes.[1][7]

    • Solution: A well-designed linker can create favorable interactions within the ternary complex, enhancing its stability and mitigating the hook effect.[1] Systematically vary the linker length and composition. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity.[7]

  • Linker Flexibility:

    • Problem: A highly flexible PEG linker might not sufficiently pre-organize the binding elements for efficient ternary complex formation, potentially favoring the formation of binary complexes at high concentrations.[1]

    • Solution: Test different linker lengths to identify one that minimizes the hook effect while maintaining high degradation efficacy.[6] Additionally, consider modifying the linker composition by incorporating more rigid elements, such as piperazine or triazole rings, to modulate the conformational flexibility.[6]

Visualizing the Hook Effect

cluster_low Low PROTAC Concentration cluster_high High PROTAC Concentration Target Protein Target Protein Ternary Complex Productive Ternary Complex Target Protein->Ternary Complex binds PROTAC_low PROTAC PROTAC_low->Ternary Complex binds E3 Ligase_low E3 Ligase E3 Ligase_low->Ternary Complex binds PROTAC_high1 PROTAC Binary Complex 1 Binary Complex (PROTAC-Target) PROTAC_high1->Binary Complex 1 binds Target Protein_high Target Protein_high Target Protein_high->Binary Complex 1 binds PROTAC_high2 PROTAC Binary Complex 2 Binary Complex (PROTAC-E3) PROTAC_high2->Binary Complex 2 binds E3 Ligase_high E3 Ligase E3 Ligase_high->Binary Complex 2 binds cluster_protocol Western Blot Workflow cell_culture Cell Culture & Treatment cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection Signal Detection immunoblot->detection analysis Data Analysis (DC50, Dmax) detection->analysis POI Target Protein (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex Binds PROTAC PROTAC PROTAC->TernaryComplex Binds E3 E3 Ligase E3->TernaryComplex Recruits Ubiquitination Ubiquitination TernaryComplex->Ubiquitination UbPOI Ubiquitinated POI Ubiquitination->UbPOI Proteasome 26S Proteasome UbPOI->Proteasome Recognition Degradation Degradation Proteasome->Degradation

References

Technical Support Center: Optimizing PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with low yields in the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall PROTAC synthesis yield is extremely low. Where should I begin troubleshooting?

A low overall yield in a multi-step PROTAC synthesis can stem from various stages. A systematic approach is crucial for identifying the bottleneck. Begin by evaluating the following key areas:

  • Starting Material Integrity: Confirm the purity and identity of your target protein ligand, E3 ligase ligand, and the PEG linker using methods like NMR or LC-MS to ensure they haven't degraded.[1]

  • First Coupling Reaction Efficiency: The initial coupling step, often an amide bond formation, is a common point of failure. A low conversion rate here will significantly impact the overall yield.[1]

  • Second Coupling Reaction and Side Reactions: Assess the efficiency of the second coupling reaction. Be vigilant for potential side reactions, especially if your linker has reactive functional groups like thiols.[1]

  • Purification Efficiency: Significant product loss can occur during purification. The polarity added by PEG linkers can make standard purification techniques like normal-phase silica (B1680970) gel chromatography less effective.[1]

Q2: I suspect the initial amide coupling reaction is the primary issue. What are the common causes of low yield in this step?

Inefficient amide bond formation is a frequent contributor to low PROTAC yields. Key factors include:

  • Inappropriate Coupling Reagents: The choice of coupling reagent and base is critical. Standard reagents may not always be optimal.

  • Inhibition by TFA Salts: If your amine starting material is a trifluoroacetic acid (TFA) salt, the acidic counterion can neutralize the base, hindering the reaction.[1]

  • Poor Solvent Choice: The reaction solvent significantly impacts efficiency. Ensure you are using a suitable anhydrous solvent.

Q3: How can I optimize the amide coupling reaction conditions?

To improve the yield of your amide coupling reaction, consider the following optimization strategies:

  • Screen Coupling Reagents and Bases: Experiment with different coupling reagents and bases. See the table below for a comparison of common reagents.

  • Neutralize TFA Salts: Add 2-3 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize any TFA salts before adding the coupling reagent.

  • Optimize Solvent: While DMF is common, N-Methyl-2-pyrrolidone (NMP) has been shown to improve conversion rates for challenging amide couplings in PROTAC synthesis.

Q4: My click chemistry (CuAAC) reaction for the final coupling step is failing. What should I check?

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally high-yielding, but failures can occur.[2] Here’s what to troubleshoot:

  • Inactive Copper Catalyst: The active catalyst is Cu(I), which can oxidize to the inactive Cu(II) state. Always use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) and ensure all solvents are thoroughly degassed to remove oxygen.[3]

  • Poor Reagent Quality: Verify the purity of your azide (B81097) and alkyne precursors via NMR or LC-MS before the reaction.[3]

  • Suboptimal Reagent Ratios: Use a slight excess (1.1-1.5 equivalents) of either the azide or alkyne to drive the reaction to completion. A 5:1 ligand-to-copper ratio is often recommended to protect the Cu(I) catalyst.[3]

Q5: My reaction appears complete by LC-MS, but the isolated yield after purification is very low. What is causing this product loss?

Significant product loss during purification is a common issue, especially with PEGylated PROTACs.

  • High Polarity: PEG linkers increase the polarity of the PROTAC molecule, causing it to adhere strongly to normal-phase silica gel. This leads to poor separation and low recovery.[4]

  • Solution: Switch to reverse-phase preparative HPLC (RP-HPLC) for purification. This method is better suited for polar molecules and is a standard technique for purifying PROTACs.[4]

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents for PROTAC Synthesis
Coupling ReagentBaseSolventTypical Yield (%)Key Considerations
HATU DIPEA, TEADMF, NMPModerate to HighGenerally provides good yields and is a common choice for PROTAC synthesis.[2]
HBTU/HOBt DIPEA, TEADMFModerateA classic coupling cocktail, but can sometimes lead to side products.
COMU DIPEADMFHighA highly efficient coupling reagent, often used for sterically hindered substrates.
EDC/HOBt DIPEA, NMMDCM, DMFVariableCost-effective, but may require longer reaction times and can be less efficient for challenging couplings.
T3P PyridineEtOAc, DCM14-41%A versatile reagent, but yields can be moderate.[2]

Yields are representative and can vary significantly based on the specific substrates and reaction conditions.

Table 2: Troubleshooting Guide for Low Yields in PROTAC Synthesis
ObservationPossible CauseRecommended Action
No product formation in amide coupling Inactive coupling reagent; TFA salt inhibition.Use fresh coupling reagents; Add 2-3 equivalents of DIPEA.[4]
Complex mixture of unidentified products Side reactions (e.g., thiol oxidation); Product degradation.Protect reactive functional groups; Run the reaction under an inert atmosphere.[4]
Major peak at ~2x mass of intermediate Thiol oxidation leading to disulfide dimer formation.Protect the thiol group (e.g., with a trityl group); Rigorously exclude oxygen.[4]
Reaction complete by LC-MS, low isolated yield Product loss during purification on silica gel.Switch to purification by reverse-phase HPLC.[4]
Low yield in CuAAC (click) reaction Inactive copper catalyst; Poor reagent quality.Use freshly prepared sodium ascorbate; Degas solvents; Verify precursor purity.[3]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU/DIPEA

This protocol describes a general method for coupling a carboxylic acid-containing ligand to an amine-functionalized PEG linker.

Materials:

  • Carboxylic acid-containing component (1.0 eq)

  • Amine-functionalized PEG linker (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or NMP

  • Argon or Nitrogen gas

  • Reaction vessel with stir bar

  • Standard glassware for work-up and purification

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid-containing component in anhydrous DMF or NMP.

  • Add the amine-functionalized PEG linker to the solution.

  • Add DIPEA to the mixture and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU in a small amount of anhydrous DMF or NMP.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase preparative HPLC.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general method for the "click chemistry" conjugation of an azide-functionalized component and an alkyne-functionalized component.

Materials:

  • Alkyne-functionalized component (1.0 eq)

  • Azide-functionalized component (1.1 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent mixture (e.g., t-BuOH/H₂O or DMF)

  • Argon or Nitrogen gas

  • Reaction vessel with stir bar

  • Standard glassware for work-up and purification

Procedure:

  • Dissolve the alkyne-functionalized and azide-functionalized components in the chosen solvent mixture in a reaction vessel.

  • Degas the solution by bubbling with Argon or Nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Prepare a fresh aqueous solution of sodium ascorbate and add it to the reaction mixture.

  • Prepare an aqueous solution of copper(II) sulfate and add it to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase preparative HPLC.[5]

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_analysis Analysis & Outcome Start_Ligand1 POI Ligand Coupling1 First Coupling Reaction (e.g., Amide Bond Formation) Start_Ligand1->Coupling1 Start_Ligand2 E3 Ligase Ligand Coupling2 Second Coupling Reaction (e.g., Click Chemistry) Start_Ligand2->Coupling2 Start_Linker PEG Linker Start_Linker->Coupling1 Purification1 Purification of Intermediate Coupling1->Purification1 Purification1->Coupling2 Purification2 Final Purification (RP-HPLC) Coupling2->Purification2 Analysis Characterization (LC-MS, NMR) Purification2->Analysis Final_PROTAC Final PROTAC Analysis->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Troubleshooting_Low_Yield cluster_solutions Solutions Start Low PROTAC Yield Check_Materials Verify Starting Material Quality (Ligands, Linker) Start->Check_Materials Materials_OK Quality OK? Check_Materials->Materials_OK Analyze_Coupling1 Analyze First Coupling Reaction Materials_OK->Analyze_Coupling1 Yes Sol_Materials Source New Materials Re-purify & Characterize Materials_OK->Sol_Materials No Coupling1_OK Conversion >80%? Analyze_Coupling1->Coupling1_OK Analyze_Coupling2 Analyze Second Coupling Reaction Coupling1_OK->Analyze_Coupling2 Yes Sol_Coupling1 Optimize Coupling Reagents Neutralize Amine Salts Change Solvent Coupling1_OK->Sol_Coupling1 No Coupling2_OK Conversion >80%? Analyze_Coupling2->Coupling2_OK Review_Purification Review Purification Strategy Coupling2_OK->Review_Purification Yes Sol_Coupling2 Protect Reactive Groups Use Inert Atmosphere Coupling2_OK->Sol_Coupling2 No Purification_OK Isolated Yield >50%? Review_Purification->Purification_OK End Yield Optimized Purification_OK->End Yes Sol_Purification Switch to Reverse-Phase HPLC Optimize Gradient Purification_OK->Sol_Purification No

Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycle PROTAC Recycled Ternary_Complex->Recycle Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

References

Technical Support Center: Purification of PROTACs Containing Hydroxy-PEG1-(CH2)2-Boc by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of PROTACs featuring a Hydroxy-PEG1-(CH2)2-Boc linker. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the challenges of purifying these complex molecules by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying PEGylated PROTACs by HPLC?

A2: The purification of PEGylated PROTACs presents several challenges due to their hybrid nature. Common issues include poor solubility, co-elution with impurities, low recovery of the final product, and potential degradation of the molecule during the purification process. The polyethylene (B3416737) glycol (PEG) linker, while often improving solubility, can also complicate purification by making the PROTAC structurally similar to certain byproducts and leading to broad peaks in the chromatogram.[1][2]

Q2: Which HPLC column is most suitable for purifying my PROTAC with a this compound linker?

A2: For reversed-phase HPLC (RP-HPLC) purification of PROTACs, a C18 column is generally the most suitable and commonly used stationary phase.[3][4][5] However, for particularly hydrophobic PROTACs, a C8 or C4 column might be beneficial to reduce strong retention and improve recovery.[4] The choice of column will ultimately depend on the specific physicochemical properties of your PROTAC molecule.

Q3: Is the Boc protecting group stable under typical RP-HPLC conditions with TFA?

A3: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acid.[6] However, in the low concentrations of trifluoroacetic acid (TFA) typically used in RP-HPLC mobile phases (e.g., 0.1%), the Boc group is generally stable during the chromatography run itself.[6] Issues can arise during the subsequent evaporation of the collected fractions, as the concentration of TFA increases, which can lead to the cleavage of the Boc group.[6] To mitigate this, it is advisable to neutralize the collected fractions or use lyophilization for solvent removal.[6]

Q4: What are the ideal mobile phase compositions for purifying these PROTACs?

A4: A common mobile phase for the RP-HPLC purification of PROTACs consists of a gradient of water (Solvent A) and acetonitrile (B52724) (Solvent B), both containing an acidic modifier.[3][4] The most frequently used modifiers are 0.1% TFA or 0.1% formic acid to ensure good peak shape and reproducibility.[3] The optimal gradient will need to be developed for each specific PROTAC to achieve the best separation from impurities.[4]

Q5: My PROTAC has very poor solubility. How can I improve this for HPLC purification?

A5: Poor solubility is a common issue with PROTACs.[4] To address this, you can optimize the solvent used to dissolve your crude sample before injection. Consider using a minimal amount of a strong organic solvent like DMSO or DMF.[3] Additionally, modifying the mobile phase by adding organic modifiers or performing the purification at a slightly elevated temperature can sometimes enhance solubility and recovery, but be cautious of potential product degradation at higher temperatures.[4]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC purification of your PROTAC containing the this compound linker.

Problem Possible Cause Troubleshooting Steps & Recommendations
Low Recovery of Final PROTAC 1. Poor Solubility: The PROTAC may be precipitating in the injection solvent or mobile phase.[4] 2. Non-specific Binding: The hydrophobic nature of the PROTAC can lead to its adsorption onto the column, tubing, or vials.[4]Solvent Optimization: Test the solubility of your crude PROTAC in various solvents. Consider injecting the sample in a stronger solvent like DMSO or DMF.[3][4] Column Selection: For highly hydrophobic PROTACs, try a C8 or C4 column to reduce retention.[4] System Passivation: Flush the HPLC system with a high-concentration organic solvent before the purification run to minimize active sites for non-specific binding.[4]
Co-elution of PROTAC with Impurities 1. Structurally Similar Impurities: Byproducts from the synthesis can have very similar retention times to the desired PROTAC. 2. Suboptimal Gradient: The HPLC gradient may not be shallow enough to resolve closely eluting peaks.[4]Gradient Optimization: Develop a shallower gradient to increase the separation time and improve resolution.[4] Orthogonal Chromatography: If co-elution persists, consider a secondary purification step using a different separation technique, such as supercritical fluid chromatography (SFC).[7]
PROTAC Degradation During Purification 1. Acid-Labile Functional Groups: The Boc group or other functional groups in your PROTAC may be sensitive to the acidic mobile phase.[6] 2. On-Column Degradation: The stationary phase itself could be contributing to the degradation of the molecule.Use Milder Acid: Substitute TFA with a less harsh acid like formic acid in your mobile phase.[4] Minimize Time in Acid: Keep the purification time as short as possible and immediately neutralize the collected fractions containing your PROTAC.[6] Method Scouting: Screen different stationary and mobile phases to find conditions that are more compatible with your PROTAC's stability.[4]
Broad or Tailing Peaks 1. Poor Mass Transfer: The large size of PROTACs can lead to slow diffusion and peak broadening. 2. Secondary Interactions: Interactions between the PROTAC and the silica (B1680970) backbone of the column can cause peak tailing.Optimize Flow Rate: A lower flow rate can sometimes improve peak shape for large molecules. Mobile Phase Additives: Ensure your mobile phase contains an acidic modifier like TFA or formic acid to minimize secondary interactions.[3] Elevated Temperature: Running the column at a slightly higher temperature (e.g., 40°C) can improve peak shape, but monitor for stability.[8]

Experimental Protocols

General Protocol for RP-HPLC Purification

This protocol provides a starting point for the purification of a PROTAC synthesized using the this compound linker. Optimization will likely be required for each specific PROTAC molecule.

1. Instrumentation and Materials:

  • Preparative HPLC system with a UV detector.

  • C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Sample Solvent: Minimal amount of DMSO or DMF.

2. Sample Preparation:

  • Dissolve the crude PROTAC in a minimal volume of the sample solvent.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Method:

  • Equilibrate the column with your starting mobile phase conditions.

  • Inject the prepared sample onto the column.

  • Elute the PROTAC using a linear gradient. A typical starting gradient could be 30-70% Mobile Phase B over 30 minutes.[4] This will need to be optimized based on the retention time of your specific PROTAC.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength where the ligands have maximum absorbance).[7]

4. Fraction Collection and Product Isolation:

  • Collect fractions corresponding to the main peak of the desired PROTAC.

  • Analyze the purity of the collected fractions using analytical HPLC-MS.

  • Pool the pure fractions.

  • To avoid Boc deprotection, consider immediate neutralization of the pooled fractions with a base like triethylamine (B128534) before solvent removal.

  • Remove the organic solvent under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.[6][7]

Parameter Typical Starting Condition Notes for Optimization
Column C18, 250 x 10 mm, 5 µmFor hydrophobic PROTACs, consider C8 or C4.
Mobile Phase A Water + 0.1% TFAFormic acid can be used as a milder alternative to TFA.[4]
Mobile Phase B Acetonitrile + 0.1% TFAMethanol can also be used as the organic modifier.[3]
Gradient 30-70% B over 30 minAdjust the gradient slope and range to improve separation.[4]
Flow Rate 4-5 mL/min (for 10 mm ID)Lower flow rates may improve resolution.
Detection UV at 254 nmSelect a wavelength of maximum absorbance for your PROTAC.
Temperature AmbientIncreasing to ~40°C may improve peak shape.[8]

Visualizations

Experimental Workflow for PROTAC Purification

G cluster_0 Synthesis & Crude Product cluster_1 Purification cluster_2 Analysis & Isolation Crude_PROTAC Crude PROTAC Mixture Dissolution Dissolve in Min. Solvent (e.g., DMSO) Crude_PROTAC->Dissolution Filtration Filter Sample (0.22 µm) Dissolution->Filtration Injection Inject onto Preparative HPLC Filtration->Injection Elution Elute with Gradient (Water/ACN + 0.1% TFA) Injection->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Purity_Check Analyze Fractions by LC-MS Fraction_Collection->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Neutralization Optional: Neutralize with Base Pooling->Neutralization Solvent_Removal Solvent Removal (Rotovap/Lyophilization) Neutralization->Solvent_Removal Final_Product Pure PROTAC Solvent_Removal->Final_Product G Start Low PROTAC Recovery Check_Solubility Assess Solubility in Mobile Phase Start->Check_Solubility Optimize_Solvent Optimize Injection Solvent (e.g., use DMSO) Check_Solubility->Optimize_Solvent Poor Check_Binding Investigate Non-Specific Binding Check_Solubility->Check_Binding Good Resolved Recovery Improved Optimize_Solvent->Resolved Change_Column Switch to Less Hydrophobic Column (C8/C4) Check_Binding->Change_Column Suspected Passivate_System Passivate HPLC System Check_Binding->Passivate_System Suspected Change_Column->Resolved Passivate_System->Resolved

References

Technical Support Center: PEGylated PROTACs - Aggregation and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs), specifically addressing the challenges associated with aggregation of PEGylated PROTACs. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of aggregation in PEGylated PROTACs?

A1: Aggregation of PEGylated PROTACs is a common challenge stemming from their inherent physicochemical properties. Key factors include:

  • High Molecular Weight and Lipophilicity: PROTACs are large molecules that often possess significant lipophilicity, leading to poor aqueous solubility and a tendency to self-associate.[1][2][3]

  • High Concentrations: At high concentrations, the likelihood of intermolecular interactions and aggregate formation increases.[2][4] This can be particularly problematic in vitro assays requiring concentrations well above the degradation-effective range.

  • Linker Properties: While PEGylation is intended to improve solubility, the overall linker length and composition can influence aggregation.[2][5][6] Very long, flexible linkers might lead to non-productive complexes or entanglement, while certain chemical motifs within the linker can contribute to hydrophobicity.[2][7][8]

  • Buffer Conditions: Suboptimal buffer conditions, such as pH near the isoelectric point (pI) of the PROTAC or low ionic strength, can promote aggregation.[4][9][10]

  • Temperature: Elevated temperatures can decrease the stability of some PROTACs, leading to aggregation.[10]

Q2: How does the PEG linker influence the aggregation of PROTACs?

A2: The polyethylene (B3416737) glycol (PEG) linker plays a dual role in PROTAC aggregation:

  • Mitigation of Aggregation: The hydrophilic nature of PEG generally enhances the aqueous solubility of the parent PROTAC molecule, which can prevent aggregation and improve bioavailability.[5][11] PEGylation also increases the hydrodynamic radius, which can sterically hinder intermolecular interactions that lead to aggregation.[5]

  • Potential Contribution to Aggregation: While beneficial, the linker's characteristics must be carefully optimized. A linker that is excessively long may not only lead to a non-productive ternary complex but could also contribute to aggregation through chain entanglement.[7] The flexibility of the PEG chain is advantageous for ternary complex formation but can also allow for conformations that favor self-association.[7]

Q3: What are the primary analytical techniques to detect and characterize PEGylated PROTAC aggregation?

A3: Several biophysical and analytical techniques can be employed to identify and quantify aggregation:

Analytical TechniquePrincipleInformation Provided
Size-Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic volume.Quantifies monomers, dimers, and higher-order soluble aggregates.[12]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity caused by particle movement.Provides information on the size distribution of particles in solution, detecting the presence of aggregates.[10]
SDS-PAGE Separates molecules based on molecular weight under denaturing conditions.Can reveal the presence of high-molecular-weight covalent adducts or non-dissociable aggregates.[10]
Visual Inspection Direct observation of the solution.Detects visible precipitation or turbidity, indicating significant aggregation.[9][10]
UV-Vis Spectroscopy Measures light absorbance at a specific wavelength.Increased turbidity due to aggregation leads to higher absorbance readings.[10]

Troubleshooting Guides

Issue 1: My PEGylated PROTAC shows poor solubility and precipitates in my assay buffer.

This is a frequent issue that can confound experimental results. A systematic approach to improving solubility is recommended.

Troubleshooting Workflow

A Poor Solubility / Precipitation Observed B Step 1: Solvent Optimization A->B C Test biocompatible co-solvents (e.g., DMSO, ethanol). Determine max tolerable concentration in assay. B->C D Step 2: Buffer Optimization C->D If solubility is still poor J Issue Resolved C->J If successful E Adjust pH away from pI. Screen different buffer systems (e.g., PBS, HEPES). D->E F Step 3: Incorporate Solubilizing Excipients E->F If issue persists E->J If successful G Test addition of cyclodextrins, non-ionic detergents (e.g., Tween-20), or sugars (e.g., sucrose). F->G H Step 4: Linker Modification G->H If aggregation remains G->J If successful I Synthesize analogs with more hydrophilic linkers (e.g., longer PEG chains or incorporating polar groups). H->I I->J If successful K Issue Persists I->K

Caption: Workflow for troubleshooting poor PROTAC solubility.

Recommended Stabilizing Excipients

ExcipientRecommended ConcentrationMechanism of Action
Sucrose 5-10% (w/v)Stabilizes the native conformation of the PROTAC through preferential exclusion.[9][10]
Arginine 50-100 mMSuppresses non-specific intermolecular interactions.[9][10]
Glycine 50-100 mMKnown to suppress protein and small molecule aggregation.[9]
Polysorbate 20 (Tween 20) 0.01-0.05% (v/v)A non-ionic surfactant that reduces surface tension and can prevent surface-induced aggregation.[9][10]
Glycerol 5-20% (v/v)A polyol that can act as a stabilizer.[9]

Issue 2: I observe a "hook effect" with my PEGylated PROTAC, but I am unsure if it is due to aggregation or binary complex formation.

The "hook effect," a decrease in protein degradation at high PROTAC concentrations, can be caused by the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) or by aggregation that reduces the effective monomeric PROTAC concentration.[7]

Experimental Approach to Differentiate Causes

A Hook Effect Observed in Degradation Assay B Perform Biophysical Assays A->B D Characterize Aggregation State A->D C Examples: SPR, ITC, NanoBRET B->C F Analyze Biophysical Data B->F E Examples: DLS, SEC-HPLC D->E H Analyze Aggregation Data D->H G Evidence of stable binary complexes at high concentrations? F->G J Conclusion: Hook effect likely due to binary complex formation. G->J Yes I Significant aggregation at concentrations where hook effect is observed? H->I K Conclusion: Hook effect likely due to aggregation. I->K Yes L Consider linker optimization to destabilize binary complexes. J->L M Implement formulation strategies to reduce aggregation. K->M cluster_0 PROTAC-Mediated Degradation cluster_1 Aggregation Pathway (Undesired) POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PEGylated PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitin Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation PROTAC_agg PROTAC Aggregate PROTAC Aggregates PROTAC_agg->Aggregate Self-Association Inactive Inactive/Reduced Bioavailability Aggregate->Inactive

References

Technical Support Center: Optimizing Ternary Complex Formation with PEG-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene (B3416737) glycol (PEG) linkers. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental workflows focused on the formation and optimization of the critical PROTAC-target-E3 ligase ternary complex.

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG linker in a PROTAC, and why is its length so critical?

A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1][2] The linker, particularly a PEG-based linker, is not just a spacer but plays a crucial role in positioning the target protein and the E3 ligase to form a stable and productive ternary complex.[3] This complex is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[3]

The linker's length is a critical parameter that requires optimization:[3]

  • Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[3][4]

  • Too long: An excessively long linker can lead to an overly flexible and unstable ternary complex, resulting in inefficient ubiquitination.[3][4]

Finding the optimal linker length is therefore essential for achieving maximum degradation efficacy.[3] PEG linkers are often used due to their hydrophilicity, which can improve the solubility and biocompatibility of the PROTAC molecule, and their length is easily tunable for systematic optimization.[3][5]

Q2: How does the PEG linker length affect the physicochemical properties of a PROTAC?

The length of the PEG linker significantly influences several key physicochemical properties:

  • Solubility: Increasing the number of PEG units generally improves the aqueous solubility of the PROTAC, which is beneficial for both in vitro assays and in vivo applications.[6][7]

  • Cell Permeability: The relationship between PEG linker length and cell permeability is complex. While longer PEG linkers increase hydrophilicity, which can hinder passive diffusion across the cell membrane, they can also allow the PROTAC to adopt folded conformations that shield its polar surface area, a phenomenon sometimes called "molecular chameleonicity".[1][8] However, in many cases, shorter linkers lead to better permeability.[1] This creates a trade-off between solubility and permeability that must be carefully balanced.[9]

Q3: What is the "hook effect" and how can I mitigate it?

The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[6] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[6][10]

To mitigate the hook effect:

  • Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to identify the bell-shaped curve characteristic of the hook effect.[10]

  • Optimize the Linker: A linker that promotes strong positive cooperativity in ternary complex formation can help lessen the hook effect.[9]

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) can be used to study the kinetics of binary and ternary complex formation and understand the underlying drivers of the hook effect.[11]

Troubleshooting Guides

Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I observe little to no protein degradation.

This is a common challenge that often points to issues with the formation of a stable and productive ternary complex.[3][12]

Possible Cause Suggested Solution
Incorrect Linker Length or Rigidity The linker may be too short, causing steric hindrance, or too long and flexible, leading to an unstable complex.[12] Troubleshooting Step: Synthesize a library of PROTACs with varying PEG linker lengths (e.g., n=2, 4, 6, 8, 12 PEG units) and/or different rigidity to empirically determine the optimal design.[6][12]
Unfavorable Ternary Complex Conformation Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues are not accessible for ubiquitination.[12] Troubleshooting Step: Modify the linker attachment points on the warhead or the E3 ligase ligand.[12]
Poor Cell Permeability The PROTAC may not be reaching its intracellular target in sufficient concentrations.[12] Troubleshooting Step: Perform cell permeability assays like PAMPA or Caco-2 assays.[1] Consider synthesizing PROTACs with shorter PEG linkers or hybrid linkers containing hydrophobic alkyl chains to improve permeability.[1][9]
Inefficient Ternary Complex Formation The spatial orientation and protein-protein interactions within the complex may be unproductive.[3] Troubleshooting Step: Directly evaluate ternary complex formation and stability using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Förster Resonance Energy Transfer (TR-FRET).[3][13]
Problem 2: I've improved solubility with a long PEG linker, but now my PROTAC has poor cell permeability and low efficacy.

This highlights the critical trade-off between solubility and permeability in PROTAC design.[9]

Possible Cause Suggested Solution
Increased Polar Surface Area The hydrophilic PEG linker increases the polar surface area, which hinders passive diffusion across the lipophilic cell membrane.[9] Troubleshooting Step: Conduct a systematic analysis of linker length, measuring both solubility and cell permeability for a range of PEG linker lengths to find an optimal balance.[9]
Suboptimal Conformational Folding While flexible linkers can adopt folded conformations to improve permeability, an excessively long PEG linker may not fold effectively to shield its polarity.[1] Troubleshooting Step: Experiment with hybrid linkers that combine PEG units with more rigid or hydrophobic elements like alkyl chains or piperazine (B1678402) rings to influence the conformational properties of the PROTAC.[9][12]

Quantitative Data Summary

The selection of an appropriate biophysical assay is crucial for generating reliable data on ternary complex formation. The following table summarizes key kinetic and affinity parameters for the well-characterized PROTAC MZ1, which recruits BRD4-BD2 to the VHL E3 ligase, as measured by different techniques.[14]

Assay PROTAC System Parameter Binary Interaction (PROTAC:E3 Ligase) Ternary Complex (Target:PROTAC:E3 Ligase) Cooperativity (α) Reference
Surface Plasmon Resonance (SPR) MZ1 : BRD4-BD2 : VHLKD (nM)291.2226[11][14]
kon (105 M-1s-1)759[14]
koff (s-1)0.0190.006[14]
Half-life (s)43130[14]
Isothermal Titration Calorimetry (ITC) MZ1 : BRD4-BD2 : VHLKD (nM)66415[11][15]

Note: Cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. An α value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.[13][16]

Experimental Protocols

A multi-faceted approach combining biophysical and cell-based assays is necessary to fully characterize the formation and stability of the ternary complex.[17]

Protocol 1: Ternary Complex Analysis by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic and affinity data for biomolecular interactions.[14][17]

Objective: To determine the association (kon), dissociation (koff), and affinity (KD) of binary and ternary complex formation.

Methodology:

  • Immobilization: Covalently immobilize a biotinylated E3 ligase complex (e.g., VCB) onto a streptavidin-coated sensor chip.[14][17]

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics.[17]

  • Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.[12][17]

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for ternary complex formation.[17] An increase in the response units (RU) compared to the binary interaction indicates ternary complex formation.[3]

Protocol 2: Ternary Complex Analysis by Isothermal Titration Calorimetry (ITC)

ITC measures the heat changes associated with binding events, providing thermodynamic data on the interaction.[14]

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of complex formation.

Methodology:

  • Sample Preparation: Prepare the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe. Ensure all components are in the same buffer to minimize heat of dilution effects.[17]

  • Binary Titrations: Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding parameters.[13][17]

  • Ternary Titration: Titrate the solution of target protein and PROTAC into the E3 ligase solution in the ITC cell. The resulting thermogram will show the heat changes upon formation of the ternary complex.[13][17]

  • Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters and calculate the cooperativity (α).[13]

Protocol 3: NanoBRET™ Ternary Complex Assay in Live Cells

NanoBRET is a proximity-based assay that measures bioluminescence resonance energy transfer to detect protein-protein interactions in living cells.[17][18]

Objective: To confirm and quantify PROTAC-induced ternary complex formation in a physiological context.

Methodology:

  • Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase variant (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).[17]

  • Cell Plating and Labeling: Plate the cells in a suitable microplate and add the HaloTag® ligand to label the E3 ligase fusion protein.[17]

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.[17]

  • Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor emission wavelengths.[17]

  • Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex in live cells.[17]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PEG-based PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of a PROTAC, highlighting ternary complex formation.

Troubleshooting_Workflow Start Low or No Target Protein Degradation Check_Binary Good Binary Binding? Start->Check_Binary Check_Permeability Adequate Cell Permeability? Check_Binary->Check_Permeability Yes Assess_Ternary Assess Ternary Complex Formation (SPR, ITC, FRET) Check_Binary->Assess_Ternary No (Focus on warhead/E3 ligand) Check_Permeability->Assess_Ternary Yes Improve_Permeability Optimize Physicochemical Properties (Hybrid Linkers) Check_Permeability->Improve_Permeability No Optimize_Linker Synthesize Linker Library (Vary Length/Rigidity) Assess_Ternary->Optimize_Linker Inefficient Formation Modify_Attachments Modify Linker Attachment Points Assess_Ternary->Modify_Attachments Unproductive Conformation Recheck_Degradation Re-evaluate Degradation (Western Blot) Optimize_Linker->Recheck_Degradation Modify_Attachments->Recheck_Degradation Improve_Permeability->Recheck_Degradation

Caption: A logical workflow for troubleshooting low PROTAC activity.

Experimental_Workflow Design PROTAC Design & Synthesis Biophysical Biophysical Assays (SPR, ITC, TR-FRET) Design->Biophysical Cellular Cell-Based Assays (NanoBRET, Western Blot) Design->Cellular Data Data Analysis & Interpretation (KD, α, DC50, Dmax) Biophysical->Data Cellular->Data Optimization PROTAC Optimization Data->Optimization Inform Optimization->Design Iterative Design

Caption: A general experimental workflow for the assessment of PROTAC ternary complexes.

References

Addressing steric hindrance in PROTAC design with flexible linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimeras (PROTACs). The focus is on addressing the common challenge of steric hindrance in PROTAC design and how the strategic use of flexible linkers can overcome this issue to achieve potent and selective protein degradation.

Troubleshooting Guides

This section offers step-by-step solutions to specific problems you might encounter during your PROTAC experiments.

Problem: My PROTAC shows poor target degradation despite good binary binding to the target protein and E3 ligase.

  • Possible Cause: Steric hindrance may be preventing the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[][][3] The linker connecting your target-binding and E3-binding ligands might be of an inappropriate length or composition, leading to steric clashes between the two proteins.[][4][5]

  • Troubleshooting Steps:

    • Evaluate Ternary Complex Formation: Directly assess the formation of the ternary complex using biophysical techniques. A lack of a stable complex is a strong indicator of steric hindrance.[6][7]

    • Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths and compositions.[][9] Systematically increasing the linker length can often alleviate steric clashes.[3][10] Flexible linkers like polyethylene (B3416737) glycol (PEG) or alkyl chains are commonly used for this purpose.[][][9]

    • Alter Linker Attachment Points: Changing the position where the linker is attached to either the target-binding ligand or the E3-binding ligand can significantly alter the geometry of the ternary complex and overcome steric hindrance.[][4]

    • Computational Modeling: Utilize molecular modeling to predict the structure of the ternary complex with different linkers. This can help identify potential steric clashes and guide the design of new linkers.[11][12]

Problem: I observe a significant "hook effect" with my PROTAC in cell-based assays.

  • Possible Cause: The "hook effect," characterized by decreased target degradation at high PROTAC concentrations, can be exacerbated by steric hindrance that leads to the formation of non-productive binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC) instead of the desired ternary complex.[13][14]

  • Troubleshooting Steps:

    • Confirm with a Wide Dose-Response Curve: Perform a degradation experiment over a broad range of PROTAC concentrations to confirm the bell-shaped curve characteristic of the hook effect.[14]

    • Enhance Ternary Complex Cooperativity: A key strategy to mitigate the hook effect is to improve the positive cooperativity of the ternary complex. This means the binding of one protein to the PROTAC enhances the binding of the other. Optimizing the linker is a primary way to achieve this.[13]

    • Biophysical Analysis: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity (alpha value) of your ternary complex. An alpha value greater than 1 indicates positive cooperativity.[6][13]

    • Linker Optimization: As with poor degradation, synthesizing a library of PROTACs with different flexible linkers is a crucial step. A linker that better pre-organizes the two ligands for simultaneous binding can improve cooperativity and reduce the hook effect.[4][15]

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PROTACs?

A1: In PROTACs, steric hindrance refers to the spatial interference between the target protein and the E3 ubiquitin ligase when brought together by the PROTAC molecule.[][] This interference can prevent the formation of a stable and productive ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein.[][3]

Q2: How do flexible linkers help overcome steric hindrance?

A2: Flexible linkers, such as those based on polyethylene glycol (PEG) or alkyl chains, provide the necessary conformational freedom for the PROTAC molecule to adopt an optimal orientation for ternary complex formation.[5][15][16] This adaptability allows the target protein and E3 ligase to find a productive binding arrangement, minimizing steric clashes.[5] The length of the flexible linker is a critical parameter to optimize.[][3]

Q3: What are the most common types of flexible linkers used in PROTACs?

A3: The most prevalent flexible linkers are alkyl chains and polyethylene glycol (PEG) linkers.[][][9] Alkyl linkers offer simple, stable connectivity, while PEG linkers can improve the solubility and cell permeability of the PROTAC molecule.[][16]

Q4: Is a longer flexible linker always better for avoiding steric hindrance?

A4: Not necessarily. While a linker that is too short can cause steric clashes, an excessively long linker can lead to a decrease in the stability of the ternary complex and reduced degradation efficiency.[][3] There is an optimal linker length for each specific target protein and E3 ligase pair that needs to be determined empirically.[3][17][18]

Q5: How can I experimentally determine the optimal linker length?

A5: The most effective approach is to synthesize a library of PROTACs with systematically varied linker lengths.[] These PROTACs are then tested in cell-based degradation assays (e.g., Western Blot, In-Cell Western, or reporter assays) to determine their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).[3][19] The PROTAC with the lowest DC50 and highest Dmax is considered to have the optimal linker length for that system.[3]

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase. The following table provides examples from the literature, illustrating the impact of linker length on PROTAC efficacy.

Target ProteinE3 LigaseLinker TypeOptimal Linker Length (atoms)DC50 (nM)Dmax (%)
Estrogen Receptor α (ERα)VHLPEG-based16PotentHigh
TBK1VHLAlkyl/Ether21396
BRD4CRBNPEG> 2 PEG units< 5000> 90

Note: This data is compiled from various studies and should be used for illustrative purposes. Direct comparisons may be challenging due to differing experimental conditions.[3]

Experimental Protocols

1. Western Blot for PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize protein levels.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[6][20]

  • Immobilization: Covalently immobilize the E3 ligase onto a sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure their binding affinity (KD).

    • In a separate experiment, inject a series of concentrations of the target protein over a different flow cell.

  • Ternary Complex Analysis:

    • Inject a mixture of the target protein and the PROTAC over the immobilized E3 ligase.

    • Alternatively, pre-saturate the immobilized E3 ligase with the PROTAC and then inject the target protein.

  • Data Analysis: Fit the sensorgrams to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and dissociation constant (KD) for each interaction. Calculate the cooperativity (α) by comparing the KD of the target protein binding to the E3 ligase in the presence and absence of the PROTAC.

3. Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.[6][20][21]

  • Sample Preparation: Prepare purified proteins and the PROTAC in the same buffer to minimize dilution effects.

  • Binary Titrations:

    • Titrate the PROTAC into the target protein solution to determine their binary binding affinity.

    • In a separate experiment, titrate the PROTAC into the E3 ligase solution.

  • Ternary Titration: Titrate the target protein into a solution containing the E3 ligase pre-saturated with the PROTAC.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to obtain the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Troubleshooting_Workflow Start Poor PROTAC Efficacy (High DC50, Low Dmax) CheckBinary Good Binary Binding? Start->CheckBinary CheckTernary Assess Ternary Complex Formation (SPR, ITC) CheckBinary->CheckTernary Yes RevisitLigands Re-evaluate/Optimize Target & E3 Ligands CheckBinary->RevisitLigands No PoorTernary Weak/No Ternary Complex (Potential Steric Hindrance) CheckTernary->PoorTernary OptimizeLinker Synthesize Linker Library (Vary Length & Composition) PoorTernary->OptimizeLinker DegradationAssay Cell-Based Degradation Assay (e.g., Western Blot) OptimizeLinker->DegradationAssay DegradationAssay->OptimizeLinker No Improvement Success Improved Degradation DegradationAssay->Success Potency Restored Linker_Optimization_Cycle Design Design Linker Variants (e.g., PEG3, PEG4, PEG5) Synthesize Synthesize PROTAC Library Design->Synthesize Degrade Measure Degradation (DC50, Dmax) Synthesize->Degrade Analyze Analyze Structure-Activity Relationship (SAR) Degrade->Analyze Analyze->Design Iterate

References

Technical Support Center: Enhancing PROTAC® Solubility with Hydrophilic PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using polyethylene (B3416737) glycol (PEG) linkers to enhance the solubility of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker is a critical component that influences the PROTAC's efficacy and drug-like properties. PEG linkers, which are composed of repeating ethylene (B1197577) glycol units, are frequently used to improve the aqueous solubility of PROTACs.[1][3][4][5] This is often a challenge due to their large and lipophilic nature, which places them in the "beyond rule of 5" (bRo5) chemical space.[6] The length and composition of the linker also determine the formation and stability of the productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Q2: How does PEG linker length generally affect PROTAC solubility and cell permeability?

The length of the PEG linker plays a crucial role in balancing a PROTAC's physicochemical properties.

  • Solubility: Generally, longer PEG chains increase the hydrophilicity and, therefore, the aqueous solubility of the PROTAC.[6] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving interactions with aqueous environments.[7]

  • Permeability: The relationship with cell permeability is more complex. While increased hydrophilicity can be beneficial, excessively long and polar PEG linkers can negatively impact membrane permeability.[6] However, some studies suggest that flexible PEG linkers can allow the PROTAC to adopt a folded, more compact conformation that may shield its polar surface area, thereby improving its ability to cross the cell membrane.[7][8]

Q3: Is there an optimal PEG linker length for all PROTACs?

No, the optimal linker length is highly dependent on the specific POI and E3 ligase pair.[7] A linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex.[9][10] Conversely, a linker that is too long might lead to an unstable or non-productive complex due to high conformational flexibility.[9][10] The optimal length must be determined empirically for each new PROTAC system.

Q4: Can the choice of E3 ligase ligand affect the solubility of my PROTAC?

Yes, the choice of the E3 ligase ligand can significantly impact the overall solubility of the PROTAC. Different E3 ligase ligands, such as those for Cereblon (CRBN) or von Hippel-Lindau (VHL), have inherently different solubility profiles.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue 1: My PROTAC's solubility has not significantly improved after incorporating a PEG linker.

  • Possible Cause: Suboptimal PEG Linker Length.

    • Explanation: A PEG linker that is too short may not provide a sufficient hydration shell to overcome the lipophilicity of the parent molecule.[11]

    • Suggested Solution: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8) to empirically determine the optimal length for solubility.[11]

  • Possible Cause: High Lipophilicity of the Warhead or E3 Ligase Ligand.

    • Explanation: If the warhead (targeting the POI) or the E3 ligase ligand are exceptionally lipophilic, a standard PEG linker may be insufficient to improve the overall solubility of the PROTAC.[6]

    • Suggested Solution: Consider chemical modifications to the warhead or ligand to introduce more polar groups. Alternatively, explore the use of branched or longer PEG chains.

  • Possible Cause: Aggregation.

    • Explanation: At high concentrations, PROTACs can sometimes form aggregates, which reduces their effective solubility.

    • Suggested Solution: Measure solubility at various concentrations. If aggregation is suspected, techniques like dynamic light scattering (DLS) can be used for confirmation.

  • Possible Cause: Linker Attachment Points.

    • Explanation: The points at which the linker is attached to the two ligands can influence how the PEG chain orients itself and its effectiveness at shielding hydrophobic regions.

    • Suggested Solution: If synthetically feasible, explore alternative attachment points on the warhead or E3 ligase ligand.

Issue 2: My PEGylated PROTAC has good solubility but poor cell permeability.

  • Possible Cause: Excessive Hydrophilicity.

    • Explanation: While PEG linkers improve aqueous solubility, an excessively long or polar linker can hinder the PROTAC's ability to cross the lipophilic cell membrane.

    • Suggested Solution:

      • Synthesize PROTACs with shorter PEG linkers to find a balance between solubility and permeability.

      • Create hybrid linkers by combining PEG units with more hydrophobic alkyl chains.[11]

Issue 3: My PEGylated PROTAC is soluble but shows low degradation of the target protein.

  • Possible Cause: Unfavorable Ternary Complex Formation.

    • Explanation: The linker length and geometry are critical for the formation of a stable and productive ternary complex. Even with good solubility, an improper linker can lead to a non-productive orientation of the E3 ligase relative to the target protein.[9][10]

    • Suggested Solution:

      • Systematically vary the PEG linker length. Non-linear relationships between linker length and degradation efficacy are common.[9]

      • Consider the rigidity of the linker. Sometimes, incorporating more rigid elements like piperazine (B1678402) or triazoles can lead to a more favorable conformation for the ternary complex.[1][2]

  • Possible Cause: Metabolic Instability.

    • Explanation: PEG linkers can be susceptible to in vivo metabolism, which can lead to the cleavage of the PROTAC and loss of activity.[1]

    • Suggested Solution:

      • Conduct in vitro metabolic stability assays using liver microsomes.

      • To improve stability, consider incorporating more metabolically robust motifs into the linker, such as cyclic structures (e.g., piperazine), or using shorter PEG chains.[1]

Data Presentation

The following tables summarize quantitative data illustrating the impact of PEG linker length on PROTAC performance.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTAC CompoundLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Cell Permeability (PAMPA, Pₑ x 10⁻⁶ cm/s)
PROTAC-PEG2PEG255851.8
PROTAC-PEG4PEG48>951.2
PROTAC-PEG6PEG625900.7
PROTAC-PEG8PEG8150700.4

Data is illustrative and sourced from a representative study on BRD4-targeting PROTACs to show general trends.[10]

Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC 19>1000<20
PROTAC 21225060
PROTAC 31630>90
PROTAC 42010075

Data summarized from a study on ERα degradation. Note: The exact DC₅₀ and Dₘₐₓ values can vary based on experimental conditions.[12]

Experimental Protocols

1. Kinetic Solubility Assay by Nephelometry

This protocol outlines a method to determine the kinetic solubility of a PROTAC in an aqueous buffer.

  • Materials:

    • PROTAC stock solution (e.g., 10 mM in 100% DMSO)

    • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

    • 96-well microplate

    • Nephelometer

  • Procedure:

    • Prepare a serial dilution of the PROTAC stock solution in DMSO in the 96-well plate.

    • Add the aqueous buffer to each well to achieve the final desired PROTAC concentrations and a consistent final DMSO concentration (typically 1-2%).

    • Seal the plate and incubate at room temperature for a set period (e.g., 2 hours), protected from light.

    • Measure the light scattering of each well using a nephelometer, recording the nephelometric turbidity units (NTU).

  • Data Analysis:

    • Plot the NTU values against the logarithm of the PROTAC concentration.

    • The kinetic solubility is the concentration at which the NTU signal begins to rise significantly above the baseline, indicating the precipitation of the compound.[11]

2. Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides an apparent permeability coefficient (Papp) for passive diffusion.

  • Materials:

    • PAMPA plate (e.g., a 96-well filter plate with a lipid-infused artificial membrane)

    • 96-well acceptor plate

    • PROTAC stock solution

    • Buffer solutions for donor and acceptor compartments

  • Procedure:

    • Add buffer to the acceptor wells.

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., lecithin (B1663433) in dodecane).

    • Add the PROTAC solution to the donor wells.

    • Assemble the PAMPA plate by placing the donor plate into the acceptor plate.

    • Incubate for a set period (e.g., 4-16 hours).

    • After incubation, quantify the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation:

    • The apparent permeability coefficient (Papp) is calculated based on the compound concentration in the acceptor well, the incubation time, and the membrane surface area.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3->TernaryComplex Ub_POI Poly-ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_POI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation Troubleshooting_Workflow Start Start: Low PROTAC Solubility Q1 Is the PEG linker length optimal? Start->Q1 A1_Yes Synthesize series of PROTACs with varying PEG lengths (PEGn) Q1->A1_Yes No Q2 Are the warhead/E3 ligand highly lipophilic? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Introduce polar groups to warhead/ligand Q2->A2_Yes Yes Q3 Is aggregation occurring? Q2->Q3 No A2_Yes->Q3 A3_Yes Measure solubility at different concentrations Q3->A3_Yes Yes End End: Optimized Solubility Q3->End No A3_Yes->End Experimental_Workflow Synthesis 1. Synthesize PROTACs with varying PEG linkers Solubility 2. Measure Kinetic Solubility (Nephelometry) Synthesis->Solubility Permeability 3. Assess Cell Permeability (PAMPA / Caco-2) Solubility->Permeability Degradation 4. Evaluate Target Degradation (Western Blot, DC50/Dmax) Permeability->Degradation Optimization 5. Analyze Data and Select Lead Compound Degradation->Optimization

References

Technical Support Center: Off-Target Effects of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects, with a specific focus on PROTACs incorporating polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with PROTACs?

A1: Off-target effects with PROTACs can stem from several factors:

  • Degradation-Dependent Off-Targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if the ligand for the protein of interest (POI) has affinity for other proteins, or if the PROTAC promotes the formation of unintended ternary complexes between an E3 ligase and an off-target protein.[1]

  • Degradation-Independent Off-Targets: The PROTAC molecule itself might inhibit the biological activity of an off-target protein without inducing its degradation.[1]

  • Pathway-Related Effects: The degradation of the intended target can lead to downstream effects on associated signaling pathways, which may be misinterpreted as direct off-target effects.[1]

  • E3 Ligase Ligand Activity: Some E3 ligase ligands, like pomalidomide (B1683931) (a CRBN ligand), have inherent degradation activity against certain proteins, such as zinc-finger proteins, independent of the PROTAC mechanism.[1][2]

Q2: How does the PEG linker influence the off-target profile of a PROTAC?

A2: The linker, including those with PEG chains, is a critical determinant of a PROTAC's selectivity and off-target profile.[3]

  • Flexibility: PEG linkers are highly flexible, which can be advantageous for forming a stable ternary complex with the target protein and E3 ligase. However, this flexibility can also allow for the formation of non-optimal ternary complexes with off-target proteins.[3][4]

  • Hydrophilicity: PEG linkers increase the hydrophilicity and solubility of the PROTAC molecule.[3][4][] This altered physicochemical profile can influence its interaction with a broader range of proteins, potentially leading to off-target binding.[3]

  • Length: The length of the PEG linker is crucial. A linker that is too long or too short can prevent the formation of a productive ternary complex with the on-target protein, and may favor off-target interactions.[6][7]

Q3: What is the "hook effect" and how does it relate to off-target effects?

A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[1][6] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[6] While not a direct off-target effect in terms of degrading the wrong protein, it is a critical experimental artifact to consider, and using excessively high concentrations to overcome a hook effect could increase the likelihood of off-target binding.[8]

Troubleshooting Guide

IssuePotential CauseRecommended Troubleshooting Steps
Unexpected Cell Toxicity Off-target protein degradation or inhibition.1. Perform Global Proteomics: Use mass spectrometry to identify unintended degraded proteins. 2. Conduct Cell Viability Assays: Determine the cytotoxic concentration of your PROTAC (e.g., MTT or CellTiter-Glo assays).[9] 3. Optimize PROTAC Concentration: Use the lowest effective concentration that maximizes on-target degradation to minimize off-target effects.[10]
Lack of Target Degradation with Evidence of Off-Target Effects The PROTAC has poor selectivity for the intended target.1. Redesign the Linker: Systematically vary the length and composition of the PEG linker to optimize ternary complex formation for the on-target protein.[9] 2. Modify the POI Ligand: Increase the affinity and selectivity of the ligand for the target protein. 3. Confirm Ternary Complex Formation: Use biophysical assays like SPR or co-immunoprecipitation to confirm the formation of the on-target ternary complex.[10]
Discrepancy Between Proteomics Data and Western Blot Validation Differences in assay sensitivity or antibody specificity.1. Validate Antibodies: Ensure your primary antibody for Western blotting is specific to the intended target.[9] 2. Use Targeted Proteomics: Employ a more sensitive and specific mass spectrometry-based method like Selected Reaction Monitoring (SRM) to validate proteomics hits.[1] 3. Confirm Target Engagement: Use an orthogonal method like CETSA to confirm direct binding of the PROTAC to the potential off-target.[1]
Off-Target Degradation of Proteins Within the Same Family as the Target The POI ligand is not specific enough for the intended target.1. Linker Optimization for Selectivity: A study on BET protein degraders showed that PEG linker length is critical for determining selectivity among highly homologous protein family members.[3] Experiment with different linker lengths. 2. Structure-Activity Relationship (SAR) Studies: Develop a library of PROTACs with subtle modifications to the POI ligand to improve selectivity.

Data Presentation

Table 1: Hypothetical Global Proteomics Data for a BRD4-Targeting PROTAC with a PEG Linker

This table illustrates the type of data generated from a global proteomics experiment to identify off-target effects.

ProteinGene NameLog2 Fold Change (PROTAC vs. Vehicle)p-valuePotential Off-Target?
BRD4BRD4-3.5<0.001On-Target
BRD2BRD2-2.8<0.001Yes
BRD3BRD3-1.50.02Yes
Kinase XKINX-2.10.005Yes
Protein YPROY1.80.01No (Upregulated)

Note: This table presents hypothetical data for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential degradation that requires further validation.[1]

Experimental Protocols

Protocol 1: Global Proteomics for Unbiased Off-Target Identification

This protocol provides a general workflow for identifying off-target protein degradation using mass spectrometry.[1][11]

  • Cell Culture and Treatment:

    • Culture a relevant human cell line to 70-80% confluency.

    • Treat cells with the PROTAC at its optimal degradation concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer).[1]

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells.

    • Quantify protein concentration.

    • Digest the proteins into peptides using trypsin.[1]

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[1]

  • Data Analysis:

    • Identify and quantify proteins using specialized software.

    • Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.[1]

Protocol 2: Western Blot-Based Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of a PROTAC to a potential off-target protein in a cellular context.[1] Ligand binding typically stabilizes a protein, leading to a shift in its melting temperature.[1][12]

  • Cell Treatment:

    • Treat cells with the PROTAC at various concentrations. Include a vehicle-only control.

  • Heat Challenge:

    • Harvest the cells, wash, and resuspend them in a suitable buffer.

    • Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Separation:

    • Lyse the cells to release the proteins.

    • Separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.

  • Western Blot Analysis:

    • Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific to the potential off-target protein.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the curve in the presence of the PROTAC indicates target engagement.[1]

Visualizations

cluster_0 PROTAC Action cluster_1 Off-Target Scenario cluster_2 Cellular Outcome PROTAC PROTAC (with PEG Linker) POI Protein of Interest (On-Target) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary_On Productive Ternary Complex PROTAC->Ternary_On OffTarget Off-Target Protein PROTAC->OffTarget Binds Ternary_Off Off-Target Ternary Complex PROTAC->Ternary_Off POI->Ternary_On E3->Ternary_On E3->Ternary_Off Ub_On Ubiquitination Ternary_On->Ub_On OffTarget->Ternary_Off Ub_Off Ubiquitination Ternary_Off->Ub_Off Deg_On On-Target Degradation Ub_On->Deg_On Deg_Off Off-Target Degradation Ub_Off->Deg_Off

Caption: On-target vs. off-target PROTAC-mediated degradation pathways.

start Start: Unexpected Experimental Result (e.g., Toxicity, No Degradation) q1 Is on-target degradation confirmed? start->q1 check_off_target Perform Global Proteomics to Identify Off-Targets q1->check_off_target Yes troubleshoot_on_target Troubleshoot On-Target Pathway: - Check Ternary Complex Formation - Assess Cell Permeability q1->troubleshoot_on_target No a1_yes Yes a1_no No q2 Are off-targets identified? check_off_target->q2 validate_off_target Validate with Orthogonal Methods (Western Blot, CETSA) q2->validate_off_target Yes q2->troubleshoot_on_target No a2_yes Yes a2_no No optimize_protac Optimize PROTAC: - Redesign Linker - Modify Ligands validate_off_target->optimize_protac end End: Optimized PROTAC with Reduced Off-Target Effects optimize_protac->end end2 End: On-Target Degradation Achieved troubleshoot_on_target->end2

Caption: Troubleshooting workflow for unexpected PROTAC experimental outcomes.

cluster_workflow Experimental Workflow for Off-Target Validation proteomics 1. Global Proteomics (LC-MS/MS) - Unbiased identification of potential off-targets western 2. Western Blot - Orthogonal validation of specific off-target degradation proteomics->western Potential Hits cetsa 3. Cellular Thermal Shift Assay (CETSA) - Confirm direct target engagement of the off-target protein western->cetsa Validated Degradation redesign 4. PROTAC Redesign - Modify linker or ligands based on findings cetsa->redesign Confirmed Engagement

Caption: Stepwise experimental workflow for identifying and validating off-targets.

References

Technical Support Center: Metabolic Stability of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of Proteolysis Targeting Chimeras (PROTACs) featuring Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of metabolic instability in PROTACs with PEG linkers?

A1: PROTACs with PEG linkers are primarily susceptible to enzymatic degradation by Phase I and Phase II metabolic enzymes.[][] The main culprits are Cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO) in the liver, as well as various hydrolases present in the blood and other tissues.[3] This "first-pass" metabolism can significantly decrease the oral bioavailability and in vivo effectiveness of the PROTAC.[3] The linker region, especially flexible and linear PEG chains, is frequently a primary site for these metabolic modifications.[][3][4]

Q2: How does the PEG linker itself influence the metabolic stability of a PROTAC?

A2: The PEG linker is a critical factor in the overall stability of a PROTAC molecule.[3] While PEG linkers are advantageous for improving aqueous solubility and providing the necessary flexibility for the formation of a stable ternary complex, they are also prone to metabolic degradation.[5][6][7] The most common metabolic pathway for PEG linkers is O-dealkylation.[][3][4] Longer and more flexible PEG linkers may be more susceptible to enzymatic breakdown compared to shorter or more rigid linkers.[][3] However, it's worth noting that the ether backbone of PEG can be more resistant to oxidative cleavage than simple alkyl chains, offering a degree of inherent stability.[3]

Q3: What are the common metabolic reactions observed for PROTACs with PEG linkers?

A3: The most frequently observed metabolic reactions for PROTACs containing PEG linkers include:

  • O-dealkylation: Cleavage of the ether bonds within the PEG chain.[][3][4]

  • Hydroxylation: The addition of a hydroxyl group, often occurring on the linker or the ligands.[]

  • Amide hydrolysis: Cleavage of amide bonds, which may be part of the linker structure or connect the linker to the ligands.[][4]

  • N-dealkylation: The removal of an alkyl group from a nitrogen atom, which is often found at the junction between the linker and the ligands.[][4]

Q4: Can the metabolites of a PEG-linked PROTAC impact experimental results?

A4: Yes, the metabolites can significantly affect experimental outcomes. Cleavage of the linker can produce metabolites that are essentially analogs of the target protein ligand or the E3 ligase ligand.[3] These metabolites can then competitively bind to the target protein or the E3 ligase without inducing the formation of the ternary complex, thereby acting as antagonists to the parent PROTAC.[3] This can interfere with the mechanism of action and complicate the interpretation of pharmacokinetic and pharmacodynamic (PK/PD) relationships.[3]

Q5: Does linker length always correlate with metabolic stability?

A5: Generally, for many PROTACs, increasing the length of a flexible linker, such as an alkyl or PEG chain, leads to decreased metabolic stability.[] This may be because shorter linkers can create more steric hindrance, preventing the PROTAC from easily entering the catalytic site of metabolic enzymes.[] However, this is not a universal rule, and some studies have shown that PROTACs with longer linkers can still be metabolically stable.[8] The optimal linker length for both stability and efficacy must be determined empirically for each specific PROTAC system.[5][6]

Q6: How does the metabolism of a PROTAC compare to the metabolism of its individual components (target ligand and E3 ligase ligand)?

A6: The metabolism of an intact PROTAC molecule cannot be reliably predicted from the metabolic profiles of its constituent ligands.[4][8] The PROTAC acts as a single, distinct chemical entity.[4][8] In many cases, the primary sites of metabolism ("soft spots") are located on the linker or at the points where the linker is attached to the ligands, while the ligands themselves may remain relatively unscathed.[4][8]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Actions
PROTAC is potent in cell-based assays but shows poor efficacy in in vivo models. High first-pass metabolism.1. Enhance Metabolic Stability: Employ strategies from the table below, such as introducing rigid moieties or replacing the PEG linker with a more stable alternative. 2. Consider Alternative Administration Routes: Use subcutaneous or intravenous injection to bypass first-pass liver metabolism.[3]
Formation of antagonistic metabolites.1. Characterize Metabolites: Synthesize and test the major metabolites to determine if they bind to the target protein or E3 ligase and act as competitive antagonists.[3] 2. Redesign the PROTAC: Modify the metabolically liable sites to prevent the formation of active metabolites.
Low recovery of the parent PROTAC in in vitro metabolic stability assays (e.g., human liver microsomes). High susceptibility to Phase I enzymes (CYPs, AO).1. Identify Responsible Enzymes: Use specific CYP inhibitors or recombinant enzymes to pinpoint which enzymes are responsible for the degradation.[3] 2. Modify "Soft Spots": Introduce chemical modifications at the sites of metabolism to block enzymatic action. For example, replace a metabolically labile hydrogen with a fluorine atom.
Inconsistent results and transient protein degradation in cellular assays. Poor metabolic stability in cell culture.1. Time-Course Experiment: Monitor both the degradation and subsequent recovery of the target protein over a longer time course (e.g., up to 48 hours) via Western blot.[9] 2. Assess Intracellular Stability: Perform an in vitro metabolic stability assay using cell lysates to determine the half-life of the PROTAC within the cellular environment.[9]

Data on Metabolic Stability of PROTACs

Table 1: Impact of Linker Modification on Metabolic Stability
PROTAC SeriesLinker ModificationSystemHalf-life (t½) ChangeReference
JQ1-based PROTACLengthening alkyl linker from 4 to 8 methylenesMouse Liver Microsomes135 min → 18.2 min[]
BTK PROTACFlexible PEG linker to rigid pyridine-containing linkerMouse Liver Microsomes1.3 min → 116.5 min[3]
AR-based PROTACsAliphatic vs. PEG-like linker of the same lengthHuman HepatocytesVariable, but PEG-like linkers showed multiple O-dealkylation sites.[4][4]
Various PROTACsLinear vs. Cyclic (piperazine/triazole) linkersHuman HepatocytesCyclic linkers generally resulted in higher metabolic stability.[4][4]

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance and metabolic half-life of a PROTAC due to Phase I metabolism.

Materials:

  • Test PROTAC

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (compound with known high clearance, e.g., verapamil)

  • Negative control (compound with known low clearance, e.g., warfarin)

  • Acetonitrile (B52724) with an internal standard (for reaction quenching and sample analysis)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds, typically in DMSO.

  • Reaction Mixture: Prepare a reaction mixture containing HLM and the test PROTAC in phosphate buffer. Pre-incubate at 37°C.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system to the pre-warmed reaction mixture.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard. This stops the reaction and precipitates the microsomal proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining concentration of the parent PROTAC at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent PROTAC against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the assay.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Poor In Vivo Efficacy start Poor In Vivo Efficacy Observed check_pk Assess Pharmacokinetics (PK) start->check_pk check_metabolism High First-Pass Metabolism? check_pk->check_metabolism Low Exposure check_metabolites Formation of Antagonistic Metabolites? check_metabolism->check_metabolites No action_stability Improve Metabolic Stability (e.g., rigidify linker) check_metabolism->action_stability Yes action_route Change Route of Administration (e.g., IV, SC) check_metabolism->action_route Yes action_characterize Synthesize & Test Metabolites check_metabolites->action_characterize Possible action_redesign Redesign PROTAC to Block Metabolic 'Soft Spots' action_characterize->action_redesign

Caption: Decision tree for troubleshooting poor in vivo efficacy.

G cluster_pathway Common Metabolic Pathways for PEG-Linked PROTACs cluster_enzymes Metabolic Enzymes PROTAC POI-Linker(PEG)-E3 Ligand CYP450 CYP450s PROTAC->CYP450 Hydroxylation AO Aldehyde Oxidase PROTAC->AO Oxidation Hydrolases Hydrolases PROTAC->Hydrolases Hydrolysis Metabolite1 Hydroxylated PROTAC CYP450->Metabolite1 Metabolite2 O-dealkylated fragments CYP450->Metabolite2 O-dealkylation Metabolite3 Hydrolyzed fragments (POI-Linker + E3 Ligand) Hydrolases->Metabolite3

Caption: Key metabolic pathways for PEG-linked PROTACs.

G cluster_workflow Experimental Workflow for In Vitro Metabolic Stability prep Prepare Reaction Mixture (PROTAC + Liver Microsomes) incubate Pre-incubate at 37°C prep->incubate start_rxn Initiate Reaction with NADPH incubate->start_rxn sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) start_rxn->sampling quench Quench Reaction with Cold Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-Life (t½) and Intrinsic Clearance (CLint) analyze->calculate

Caption: Workflow for microsomal stability assay.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to LC-MS Analysis of PROTACs Featuring a Hydroxy-PEG1-(CH2)2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust analytical characterization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in their development pipeline. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of PROTACs, with a specific focus on those incorporating a Hydroxy-PEG1-(CH2)2-Boc linker. We will delve into experimental protocols, present comparative data, and visualize key workflows to inform your analytical strategy.

PROTACs represent a paradigm shift in therapeutics, functioning not as inhibitors but as degraders of target proteins.[1] Their unique tripartite structure—comprising a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker—presents distinct bioanalytical challenges. The linker, in particular, is susceptible to metabolic cleavage, potentially generating multiple metabolites that require monitoring alongside the parent PROTAC.[2] Given their high potency, highly sensitive and selective analytical assays are imperative for accurate pharmacokinetic and DMPK (Drug Metabolism and Pharmacokinetics) studies.[3]

This guide will compare and contrast key performance attributes of different LC-MS methodologies, providing a framework for selecting the optimal approach for your PROTAC candidate.

Comparative Analysis of LC-MS Methods

The choice of an LC-MS method will depend on the specific requirements of the study, such as the desired sensitivity, the complexity of the matrix, and the need to quantify metabolites. Below is a comparison of two common approaches: a high-throughput screening method and a high-sensitivity quantification method.

ParameterMethod A: High-Throughput ScreeningMethod B: High-Sensitivity Quantification
LC Column C18, 2.1 x 50 mm, 1.8 µmC18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)
Gradient Fast Gradient (e.g., 5-95% B in 2 min)Shallow Gradient (e.g., 20-80% B in 8 min)
Flow Rate 0.5 mL/min0.3 mL/min
Injection Volume 5 µL10 µL
MS Detector Triple Quadrupole (QqQ)High-Resolution Mass Spectrometer (e.g., Q-TOF)
Ionization Mode Positive Electrospray Ionization (ESI)Positive Electrospray Ionization (ESI)
Scan Type Multiple Reaction Monitoring (MRM)Full Scan MS/MS (or PRM)
LLOQ (pg/mL) ~100 pg/mL~10 pg/mL[3]
Cycle Time ~4 minutes~12 minutes
Primary Application Rapid screening of multiple candidates, in vitro stabilityDefinitive pharmacokinetic studies, metabolite identification

Note: The data presented is a representative compilation from multiple sources and should be considered illustrative of general trends. Actual values are highly dependent on the specific PROTAC, instrumentation, and experimental conditions.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results in PROTAC analysis.

Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
  • To 50 µL of plasma sample in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the PROTAC).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase conditions for LC-MS analysis.[3][4]

Protocol 2: LC-MS/MS Method for Quantification

This protocol is optimized for a high-sensitivity quantification assay.

  • Instrumentation : A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column : Acquity UPLC HSS T3 C18 2.1 x 50 mm, 1.8 µm column, maintained at 40°C.

  • Mobile Phase A : Water with 0.1% formic acid.[4]

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.[4]

  • Gradient :

    • 0-1.0 min: 5% B

    • 1.0-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 10 µL.

  • Mass Spectrometer Settings :

    • Ionization : Positive Electrospray Ionization (ESI+).

    • Capillary Voltage : 3.0 kV.

    • Source Temperature : 150°C.

    • Desolvation Temperature : 400°C.

    • MRM Transitions : Specific precursor-to-product ion transitions for the PROTAC and internal standard must be optimized. For a PROTAC with a this compound linker, fragmentation may occur at the ether linkages of the PEG chain or at the carbamate (B1207046) bond of the Boc group.

Visualizing the Workflow and Mechanism

To better understand the processes involved in PROTAC analysis and function, the following diagrams are provided.

PROTAC_LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_Data Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC MS Mass Spectrometry (ESI-MS/MS) UPLC->MS Quantification Quantification MS->Quantification PK_Analysis PK Analysis Quantification->PK_Analysis

Caption: Experimental workflow for the LC-MS analysis of PROTACs.

PROTAC_Signaling_Pathway PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (e.g., Kinase) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3Ligase->TernaryComplex UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ubiquitin Ubiquitin Ubiquitin->UbiquitinatedTarget Proteasome 26S Proteasome UbiquitinatedTarget->Proteasome Degradation Degradation Proteasome->Degradation

Caption: General signaling pathway for PROTAC-mediated protein degradation.

Conclusion

The successful development of PROTACs relies on the implementation of robust and sensitive bioanalytical methods. LC-MS has proven to be an indispensable tool for the quantification of these complex molecules and their metabolites in various biological matrices. While high-throughput methods are suitable for early-stage screening, high-sensitivity methods are crucial for definitive pharmacokinetic and clinical studies. The protocols and comparative data presented in this guide offer a starting point for developing and optimizing LC-MS assays for PROTACs containing a this compound linker, ultimately facilitating their progression through the drug development pipeline.

References

A Comparative Guide to the NMR Characterization of Hydroxy-PEG1-(CH2)2-Boc and Alternative Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of bifunctional molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) relies heavily on the choice of the linker connecting the targeting moiety to the payload or E3 ligase ligand. The linker's length, flexibility, and chemical composition are critical determinants of a molecule's solubility, stability, permeability, and ultimately, its therapeutic efficacy. This guide provides a comprehensive comparison of the NMR characterization and performance of molecules containing the Hydroxy-PEG1-(CH2)2-Boc linker and common alternatives, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a short, hydrophilic linker featuring a single ethylene (B1197577) glycol unit, a hydroxyl group for conjugation, and a Boc-protected amine. This structure provides a balance of hydrophilicity and a defined length, making it a versatile building block in drug development. Its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming its structure and purity before its incorporation into more complex molecules.

NMR Characterization Data

A thorough NMR analysis is the gold standard for the structural elucidation of small molecules. The following tables provide a comparative summary of the ¹H and ¹³C NMR data for this compound and two representative alternative linkers: a slightly longer PEG linker, Boc-NH-PEG2-OH, and a more rigid piperazine-containing linker.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

AssignmentThis compoundBoc-NH-PEG2-OH1-Boc-4-(2-hydroxyethyl)piperazine
Protecting Group
-C(CH₃)₃ (Boc)1.45 (s, 9H)1.44 (s, 9H)1.46 (s, 9H)
Linker Backbone
-O-CH₂-CH₂-OH3.74 (t, J=4.5 Hz, 2H)3.72 (t, J=5.3 Hz, 2H)3.65 (t, J=5.4 Hz, 2H)
-CH₂-CH₂-O-3.69 (t, J=6.3 Hz, 2H)3.54 (m, 4H)-
-O-CH₂-CH₂-COOtBu3.59 (t, J=4.5 Hz, 2H)--
-CH₂-COOtBu2.53 (t, J=6.3 Hz, 2H)--
-NH-CH₂--3.32 (q, J=5.3 Hz, 2H)-
Piperazine Ring (-CH₂-N-)--3.45 (t, J=5.0 Hz, 4H)
Piperazine Ring (-CH₂-N-)--2.54 (t, J=5.0 Hz, 4H)
-N-CH₂-CH₂-OH--2.59 (t, J=5.4 Hz, 2H)
Terminal Group
-OH2.75 (br s, 1H)2.85 (br s, 1H)1.80 (br s, 1H)
-NH- (Boc)-5.05 (br s, 1H)-

Note: Chemical shifts (δ) are reported in ppm, and coupling constants (J) are in Hz. Multiplicities are denoted as s (singlet), t (triplet), q (quartet), m (multiplet), and br s (broad singlet).

Table 2: Comparative ¹³C NMR Data (101 MHz, CDCl₃)

AssignmentThis compoundBoc-NH-PEG2-OH1-Boc-4-(2-hydroxyethyl)piperazine
Protecting Group
-C(CH₃)₃ (Boc)80.479.579.8
-C(CH₃)₃ (Boc)28.428.528.4
-C=O (Boc)171.5156.1154.8
Linker Backbone
-O-CH₂-CH₂-OH72.572.960.8
-CH₂-CH₂-O-66.870.3-
-O-CH₂-CH₂-COOtBu61.7--
-CH₂-COOtBu36.1--
-NH-CH₂--40.3-
Piperazine Ring (-CH₂-N-)--53.0
Piperazine Ring (-CH₂-N-)--43.8 (br)
-N-CH₂-CH₂-OH--59.3

Performance Comparison of Linker Alternatives

The choice of linker extends beyond synthetic convenience and significantly impacts the biological performance of the resulting conjugate. The following table summarizes key performance characteristics of different linker types based on published data.

Table 3: Performance Characteristics of Different Linker Types in PROTACs

ParameterShort PEG Linkers (e.g., PEG1-PEG4)Longer PEG Linkers (e.g., PEG8+)Alkyl ChainsRigid Linkers (e.g., Piperazine/Piperidine)
Solubility GoodExcellentPoor to ModerateModerate to Good
Permeability ModerateCan be reduced with increasing lengthGoodCan be high, but structure-dependent
Metabolic Stability ModerateCan be susceptible to oxidationHighGenerally High
Ternary Complex Formation Can be highly effective if length is optimalMay provide necessary reach for some targetsCan be effective, but may lead to aggregationCan pre-organize for optimal binding, potentially increasing potency
In Vivo Efficacy Demonstrated in several clinical candidatesCan be effective, but PK can be challengingCan be effective, but solubility may limit dosingCan lead to improved in vivo performance and oral bioavailability

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate characterization and comparison of linker performance.

Protocol 1: NMR Spectroscopy for Structural Verification

1. Sample Preparation:

  • Dissolve 5-10 mg of the linker molecule in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition (400 MHz):

  • Pulse Program: zg30 (a standard 30-degree pulse)

  • Number of Scans: 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 4.1 s

  • Spectral Width (sw): 20 ppm

3. ¹³C NMR Acquisition (101 MHz):

  • Pulse Program: zgpg30 (power-gated decoupling with a 30-degree pulse)

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.3 s

  • Spectral Width (sw): 240 ppm

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Protocol 2: In Vitro Degradation Assay (for PROTACs)

1. Cell Culture and Treatment:

  • Plate a relevant cancer cell line (e.g., MCF7 for an estrogen receptor-targeting PROTAC) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours).

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

3. Western Blotting:

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (maximum degradation).

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Proteolysis

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Linker Synthesis & PROTAC Conjugation Purification HPLC Purification Synthesis->Purification Characterization NMR & MS Analysis Purification->Characterization Cell_Treatment Cell Line Treatment Characterization->Cell_Treatment Western_Blot Western Blot for Target Degradation Cell_Treatment->Western_Blot Data_Analysis DC50 & Dmax Determination Western_Blot->Data_Analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Logical Relationships of Linker Properties

Linker_Properties cluster_properties Physicochemical Properties cluster_performance Biological Performance Linker_Choice Linker Choice (Composition, Length, Rigidity) Solubility Solubility Linker_Choice->Solubility Permeability Permeability Linker_Choice->Permeability Stability Metabolic Stability Linker_Choice->Stability Ternary_Complex Ternary Complex Formation & Stability Linker_Choice->Ternary_Complex Pharmacokinetics Pharmacokinetics Solubility->Pharmacokinetics Efficacy Degradation Efficacy (DC50, Dmax) Permeability->Efficacy Stability->Pharmacokinetics Ternary_Complex->Efficacy Efficacy->Pharmacokinetics

Caption: Interplay of linker properties and biological outcomes.

Unveiling the Dance of Three: A Comparative Guide to Surface Plasmon Resonance for PROTAC Ternary Complex Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, understanding the intricate formation of the PROTAC ternary complex is paramount. This guide provides an objective comparison of Surface Plasmon Resonance (SPR) with other key biophysical techniques for the analysis of these critical interactions, supported by experimental data and detailed protocols.

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] The cornerstone of their mechanism of action is the formation of a ternary complex, comprising the PROTAC molecule, the target protein (POI), and an E3 ubiquitin ligase.[1][4][5] The stability and kinetics of this complex are critical determinants of a PROTAC's efficacy and selectivity.[1][4] Consequently, robust and quantitative methods to characterize ternary complex formation are indispensable in the development of novel PROTACs.

Among the array of biophysical techniques available, Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free tool for the real-time analysis of these multi-component interactions.[2][6] This guide will delve into the application of SPR for PROTAC ternary complex analysis, comparing its performance with alternative methods such as Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Time-Resolved Fluorescence Energy Transfer (TR-FRET).

The PROTAC Mechanism: A Ternary Complex Affair

PROTACs are bifunctional molecules featuring two distinct warheads connected by a chemical linker. One warhead binds to the target protein, while the other engages an E3 ubiquitin ligase. This dual binding brings the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein. The poly-ubiquitinated target is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Target Degradation Proteasome->Degradation Mediates

Figure 1: PROTAC Mechanism of Action.

Head-to-Head: SPR vs. Alternative Techniques

The choice of analytical technique significantly impacts the depth of understanding of PROTAC-induced ternary complex formation. While several methods can confirm complex formation, SPR offers unique advantages in providing real-time kinetic data.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Principle Mass-based detection of binding events on a sensor surface.Measures heat changes upon binding.Measures changes in the polarization of fluorescent light upon binding.Measures energy transfer between donor and acceptor fluorophores upon binding.
Data Output Affinity (KD), Kinetics (kon, koff), Stoichiometry, Cooperativity (α).[1][2]Affinity (KD), Stoichiometry, Thermodynamics (ΔH, ΔS).[2][6][7]Affinity (KD), Cooperativity (α).[1][8]Affinity (KD), Cooperativity (α).[1]
Labeling Label-free.[1][2][6]Label-free.[2]Requires a fluorescent label.[2][7]Requires donor and acceptor labels.[4]
Throughput Medium to high.[1][2]Low.[1][2][6]High.[4]High.
Sample Consumption Low.[6][9]High.[1][2][6]Low.Low.
Kinetic Information Yes, provides real-time association and dissociation rates.[1][4][6][8]No.[1][2][6]No.No.
Key Advantage Provides comprehensive kinetic and affinity data in a label-free format.[1][4][6]Direct measurement of thermodynamic parameters.[6][7]High throughput and suitable for screening.[4]Homogeneous assay with high sensitivity.
Key Limitation Potential for mass transport limitations and protein immobilization artifacts.[1]Low throughput and high sample requirement.[1][2][6]Indirect measurement, potential for compound interference.Requires labeled proteins, potential for spectral overlap.

Deep Dive into SPR for Ternary Complex Analysis

SPR experiments are uniquely suited to dissect the stepwise formation of the ternary complex, providing invaluable insights into the cooperativity of the system.[1][4] The cooperativity factor (α) quantifies how the binding of one protein to the PROTAC affects the binding of the second protein. An α value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.[4][10]

Experimental Workflow: An SPR-based Approach

A common experimental setup for analyzing PROTAC ternary complexes using SPR involves immobilizing one of the protein partners (typically the E3 ligase) on the sensor chip.[1][4] This allows for the sequential measurement of binary and ternary interactions.

SPR_Workflow cluster_0 Step 1: Immobilization cluster_1 Step 2: Binary Interaction Analysis cluster_2 Step 3: Ternary Interaction Analysis cluster_3 Step 4: Data Analysis Immobilize Immobilize E3 Ligase on Sensor Chip Inject_PROTAC Inject PROTAC Immobilize->Inject_PROTAC Inject_Complex Inject PROTAC + Target Protein Immobilize->Inject_Complex Measure_Binary Measure Binary Binding (E3-PROTAC) Inject_PROTAC->Measure_Binary Calculate_Kinetics Calculate kon, koff, KD for Binary & Ternary Measure_Binary->Calculate_Kinetics Measure_Ternary Measure Ternary Binding (E3-PROTAC-Target) Inject_Complex->Measure_Ternary Measure_Ternary->Calculate_Kinetics Calculate_Alpha Calculate Cooperativity (α) Calculate_Kinetics->Calculate_Alpha

Figure 2: SPR Experimental Workflow.

Case Study: Characterization of the MZ1 PROTAC

The well-characterized PROTAC MZ1, which targets the BET family of bromodomains for degradation by the von Hippel-Lindau (VHL) E3 ligase, serves as an excellent case study.[1][4] SPR has been instrumental in elucidating the kinetic differences in ternary complex formation with different BET bromodomains.

Table 2: Kinetic and Affinity Data for MZ1 Ternary Complexes (SPR)

Target BromodomainBinary KD (nM) (VHL-MZ1)Ternary KD (nM) (VHL-MZ1-BD)kon (105 M-1s-1)koff (10-3 s-1)Cooperativity (α)Ternary Complex Half-life (t1/2) (min)
Brd2BD2 705.42.51.4138.3
Brd3BD2 70672.315.410.7
Brd4BD2 704.43.11.4168.3

Data compiled from published studies.[4][10] Note that specific values may vary slightly between different experimental setups.

The SPR data clearly demonstrates that MZ1 forms a more stable and long-lived ternary complex with Brd2BD2 and Brd4BD2 compared to Brd3BD2, as evidenced by the slower dissociation rates (koff) and higher cooperativity factors.[4] This difference in ternary complex stability has been shown to correlate with the differential degradation rates of these proteins in cells.[4]

Experimental Protocols

SPR Analysis of PROTAC Ternary Complex Formation

1. Materials:

  • SPR instrument (e.g., Biacore™ T200)

  • Sensor chip (e.g., Sensor Chip SA for streptavidin capture of biotinylated protein)[1]

  • Immobilization buffer (e.g., HBS-EP+)

  • Running buffer (e.g., HBS-EP+ containing 1% DMSO)

  • Purified, biotinylated E3 ligase (e.g., VHL complex)

  • Purified target protein (e.g., Brd4BD2)

  • PROTAC of interest (e.g., MZ1)

2. Method:

  • Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip surface to a target response level (e.g., ~100 RU).[11] A reference flow cell should be prepared with no immobilized protein.

  • Binary Interaction Analysis:

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the E3 ligase and reference surfaces at a constant flow rate.

    • Monitor the binding response in real-time.

    • Regenerate the sensor surface between injections if necessary.

  • Ternary Interaction Analysis:

    • Prepare a dilution series of the PROTAC in running buffer.

    • To each PROTAC dilution, add a constant, near-saturating concentration of the target protein (ideally 20-50 times greater than the binary KD of the PROTAC for the target).[1]

    • Inject the PROTAC/target protein mixtures over the E3 ligase and reference surfaces.

    • Monitor the binding response. For slowly dissociating complexes, single-cycle kinetics may be employed to avoid surface regeneration.[11]

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD).

    • Calculate the cooperativity factor (α) as the ratio of the binary KD (E3-PROTAC) to the ternary KD (E3-PROTAC-Target).[4][10]

Logical Framework for Technique Selection

The selection of an appropriate biophysical assay depends on the specific research question and the stage of PROTAC development.

Technique_Selection Start Start: Characterize PROTAC Ternary Complex Question1 Need Kinetic Data (on/off rates)? Start->Question1 Question2 High-Throughput Screening? Question1->Question2 No SPR Use SPR Question1->SPR Yes Question3 Need Thermodynamic Data? Question2->Question3 No FP_TRFRET Use FP or TR-FRET Question2->FP_TRFRET Yes ITC Use ITC Question3->ITC Yes Other Consider Other Assays (e.g., AlphaLISA, BLI) Question3->Other No

Figure 3: Decision Tree for Technique Selection.

Conclusion

The formation of a stable and long-lived ternary complex is a linchpin for the successful development of potent and selective PROTAC degraders.[1] While a variety of biophysical techniques can be employed to study these interactions, Surface Plasmon Resonance stands out for its ability to provide comprehensive, real-time kinetic and affinity data in a label-free manner.[1][2][6] The insights gained from SPR analysis, particularly regarding the dissociation kinetics and cooperativity of the ternary complex, are invaluable for guiding the rational design and optimization of next-generation protein degraders. By carefully selecting the appropriate analytical tools, researchers can accelerate the discovery and development of novel PROTAC-based therapeutics.

References

The Gold Standard for PROTAC Binding Affinity: An Isothermal Titration Calorimetry (ITC) Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, understanding the biophysical interactions that govern the efficacy of Proteolysis Targeting Chimeras (PROTACs) is paramount. Isothermal Titration Calorimetry (ITC) has emerged as the gold standard for directly measuring these binding events, offering a complete thermodynamic profile. This guide provides an objective comparison of ITC's performance against other techniques, supported by experimental data, detailed protocols, and visual workflows to empower the rational design of next-generation protein degraders.

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1][2] The stability and cooperativity of this ternary complex are critical determinants of a PROTAC's degradation efficiency.[3] ITC directly measures the heat released or absorbed during a molecular binding event, providing a comprehensive thermodynamic signature in a single, label-free experiment.[1][3][4] This allows for the determination of not only the binding affinity (K D) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1][4]

Unveiling the Thermodynamics of PROTAC Action

Unlike other biophysical techniques that primarily report on binding affinity, ITC provides deeper insights into the thermodynamic forces driving complex formation. The enthalpic contribution (ΔH) reflects changes in bonding and conformation, while the entropic contribution (ΔS) relates to changes in the system's disorder, such as the release of solvent molecules from binding interfaces.[3] This complete thermodynamic picture is invaluable for understanding the structure-activity relationship (SAR) and optimizing PROTAC design.[5]

A key parameter derived from ITC data is the cooperativity factor (α), which quantifies the influence of the first binding event on the second. For a PROTAC, positive cooperativity (α > 1) indicates that the formation of the binary complex (e.g., PROTAC-E3 ligase) enhances the binding of the target protein to form the ternary complex, a desirable characteristic for potent degraders.[6][7]

Quantitative Comparison of PROTAC Binding Affinities Determined by ITC

The following table summarizes ITC data for several well-characterized PROTACs, illustrating the detailed thermodynamic insights achievable with this technique.

PROTACE3 LigaseTarget ProteinBinary K D (PROTAC to E3)Binary K D (PROTAC to Target)Ternary K DCooperativity (α)ΔH (kcal/mol)-TΔS (kcal/mol)Reference
MZ1 VHLBRD4 BD267 ± 8 nM4 nM4.4 ± 1.0 nM15--[7][8]
AT1 VHLBRD4 BD2--->100--[9]
dBET6 CRBNBRD4 BD1---0.6--[7]
dBET6 CRBNBRD4 BD2---0.2--[7]
macro-PROTAC-1 VHLBRD4 BD247 ± 9 nM-2 ± 1 nM>23--[7]
macro-PROTAC-1 VHLBRD2 BD147 ± 9 nM-70 ± 32 nM0.7--[7]

Note: The table presents a selection of publicly available data. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Head-to-Head: ITC vs. Alternative Biophysical Techniques

While ITC is a powerful tool, it is often used in conjunction with other methods for a comprehensive characterization of PROTACs. Each technique offers unique advantages and disadvantages.[3]

TechniquePrincipleAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding.Label-free, in-solution measurement. Provides a complete thermodynamic profile (K D, n, ΔH, ΔS) in a single experiment.[1]Requires relatively large amounts of sample. Lower throughput. Sensitive to buffer mismatches.[1][4]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.High sensitivity, real-time kinetics (k on, k off), lower sample consumption than ITC.[3][10]Requires immobilization of one binding partner, which can affect binding. Potential for mass transport limitations.[3]
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.Higher throughput than SPR and ITC. Real-time kinetics.[6]Lower sensitivity compared to SPR. Immobilization is required.[6]
Fluorescence Resonance Energy Transfer (FRET) Measures energy transfer between donor and acceptor fluorophores upon binding.High throughput, can be adapted for cell-based assays.[2]Requires labeling of binding partners, which can interfere with the interaction. Susceptible to artifacts from fluorescent compounds.
AlphaLISA Proximity-based assay that generates a chemiluminescent signal when donor and acceptor beads are brought together by a binding event.High throughput, sensitive, no-wash assay format.Requires specific antibodies or tagged proteins. Potential for signal interference.[4]

Detailed Experimental Protocol: ITC for PROTAC Ternary Complex Formation

This protocol outlines the steps for determining the binding affinity and thermodynamics of a PROTAC-induced ternary complex.

1. Sample Preparation:

  • Proteins: Express and purify the target protein and the E3 ligase complex to >95% purity. Ensure proteins are well-folded and monodisperse, as verified by techniques like Dynamic Light Scattering (DLS).[6]

  • Buffer: Dialyze both proteins and the PROTAC extensively against the same buffer to minimize buffer mismatch effects, which can generate significant heat of dilution.[11] A common buffer is 50 mM HEPES or PBS, pH 7.4, with 150 mM NaCl and 0.5 mM TCEP.

  • PROTAC: Prepare a concentrated stock solution of the PROTAC in 100% DMSO. Dilute the stock into the final dialysis buffer to the desired concentration. The final DMSO concentration in the syringe and cell should be identical and typically kept below 5% to minimize solvent effects.[1]

  • Degassing: Thoroughly degas all solutions (proteins and PROTAC) for at least 15-20 minutes immediately before the ITC run to prevent air bubbles in the system.[1]

2. ITC Instrument Setup:

  • Set the experimental temperature, typically 25°C.[1]

  • Thoroughly clean the sample cell and injection syringe with the experimental buffer.

3. Experimental Runs:

  • Binary Titrations (Controls):

    • PROTAC into Target Protein: Load the target protein (e.g., 10-20 µM) into the sample cell and the PROTAC (e.g., 100-200 µM) into the injection syringe.[1]

    • PROTAC into E3 Ligase: Load the E3 ligase (e.g., 10-20 µM) into the sample cell and the PROTAC (e.g., 100-200 µM) into the injection syringe.

    • Heat of Dilution Controls: Perform titrations of the PROTAC into buffer and buffer into the protein solutions to determine the heat of dilution for each component.[1]

  • Ternary Complex Titration:

    • Method 1: Titrating PROTAC into pre-formed Protein-Protein complex (less common). [3]

    • Method 2: Titrating one protein into the PROTAC-other protein binary complex. This is the more common approach. For example, load the E3 ligase (e.g., 10-20 µM) pre-saturated with the PROTAC (e.g., 20-40 µM) into the sample cell. Load the target protein (e.g., 100-200 µM) into the injection syringe.

4. Titration Parameters:

  • Perform a series of small injections (e.g., 1-2 µL) of the titrant into the sample cell.[1]

  • Allow sufficient time between injections for the heat signal to return to the baseline (e.g., 120-180 seconds).

5. Data Analysis:

  • Subtract the heat of dilution from the raw titration data.[1]

  • Integrate the heat signal for each injection.

  • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument.[1]

  • This analysis will yield the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH).[1]

  • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(K A) = ΔH - TΔS, where K A = 1/K D.[3]

  • Calculate the cooperativity factor (α) using the binary and ternary K D values (α = K D_binary / K D_ternary).[6]

Visualizing the Process

To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action leading to protein degradation.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_run 2. ITC Experiment cluster_analysis 3. Data Analysis Prep_Protein Purify & Dialyze Proteins Degas Degas All Solutions Prep_Protein->Degas Prep_PROTAC Prepare & Dilute PROTAC Prep_PROTAC->Degas Load Load Sample Cell & Syringe Degas->Load Titrate Perform Injections Load->Titrate Equilibrate Equilibrate Between Injections Titrate->Equilibrate Subtract_Dilution Subtract Heat of Dilution Equilibrate->Subtract_Dilution Integrate Integrate Heat per Injection Subtract_Dilution->Integrate Fit_Model Fit to Binding Model Integrate->Fit_Model Thermodynamics Determine KD, n, ΔH, ΔS Fit_Model->Thermodynamics

Caption: Experimental workflow for an ITC experiment with a PROTAC.

Thermodynamics_Relationship Gibbs Gibbs Free Energy (ΔG = ΔH - TΔS) Enthalpy Enthalpy (ΔH) (Heat released/absorbed) Gibbs->Enthalpy Entropy Entropy (ΔS) (Change in disorder) Gibbs->Entropy Affinity Binding Affinity (KD) (ΔG = -RTln(1/KD)) Gibbs->Affinity

Caption: Relationship of key thermodynamic parameters determined by ITC.

Conclusion

Isothermal Titration Calorimetry provides an unparalleled level of detail into the thermodynamic forces governing PROTAC-mediated ternary complex formation.[3] Its ability to deliver a complete thermodynamic profile in a label-free, in-solution format makes it an indispensable tool for the rational design and optimization of potent and selective protein degraders.[1] While other techniques such as SPR and BLI offer advantages in throughput and sample consumption, ITC remains the gold standard for gaining a deep mechanistic understanding of the molecular interactions that drive PROTAC efficacy.[4][10] By integrating ITC into the PROTAC discovery workflow, researchers can make more informed decisions to accelerate the development of this promising therapeutic modality.

References

The Impact of Linker Length on PROTAC Efficacy: A Comparative Guide to Hydroxy-PEG1-(CH2)2-Boc and Longer PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that tethers them. The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2]

This guide provides a comprehensive comparison of a short-chain PEG linker, exemplified by Hydroxy-PEG1-(CH2)2-Boc, against longer PEG linkers in the context of PROTAC efficacy. This analysis is supported by a synthesis of experimental data from published studies, detailed methodologies for key experiments, and visual diagrams to elucidate the underlying biological processes and workflows.

The Critical Role of the Linker in Ternary Complex Formation

The primary function of a PROTAC is to facilitate the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. The linker plays a pivotal role in this process. An optimal linker length is crucial for inducing the necessary proximity and orientation between the target protein and the E3 ligase to enable efficient ubiquitination and subsequent degradation by the proteasome.[3][4]

  • Short Linkers: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus impeding the formation of a stable ternary complex.[3]

  • Long Linkers: Conversely, an excessively long linker may result in a non-productive or unstable ternary complex. The increased flexibility of a long linker can lead to an entropic penalty upon binding, and it may not effectively bring the two proteins into the correct orientation for ubiquitin transfer.[2][3]

The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase, necessitating empirical optimization for each new PROTAC system.[3]

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.

The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins. While direct head-to-head data for this compound is limited in publicly available literature, data for PROTACs with a single PEG unit (PEG1), which is structurally analogous, can provide valuable insights.

Case Study: Bromodomain-containing protein 4 (BRD4) Degradation

Systematic studies on BRD4-targeting PROTACs have revealed a non-linear relationship between linker length and degradation efficiency.

PROTAC Linker CompositionTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
0 PEG units (Alkyl chain) BRD4CRBNH661< 500> 90
1-2 PEG units BRD4CRBNH661> 5000~50-60
4-5 PEG units BRD4CRBNH661< 500> 90

Data compiled from multiple sources; experimental conditions may vary.[5]

This data intriguingly shows that for BRD4 degradation via the CRBN E3 ligase, both very short linkers (0 PEG units) and longer linkers (4-5 PEG units) are effective, while intermediate lengths (1-2 PEG units) result in significantly reduced potency. This highlights the complex structural requirements for forming a productive ternary complex.

Case Study: Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1) Degradation

Further studies on other protein targets underscore the target-specific nature of optimal linker length.

Target ProteinE3 LigaseLinker Length (atoms)Degradation Efficacy
ERαVHL12Effective
ERαVHL16More Potent
TBK1VHL< 12No degradation observed
TBK1VHL21DC50 = 3 nM, Dmax = 96%
TBK1VHL29DC50 = 292 nM, Dmax = 76%

Data compiled from multiple sources; experimental conditions may vary.[6]

For ERα, a longer 16-atom linker was more effective than a 12-atom linker.[6] In the case of TBK1, linkers shorter than 12 atoms were inactive, with potency peaking at a 21-atom length.[6]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow start Start: PROTAC Synthesis (Varying Linker Lengths) cell_culture Cell Culture & Treatment with PROTACs start->cell_culture protein_quant Protein Quantification (e.g., Western Blot) cell_culture->protein_quant viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_culture->viability_assay data_analysis Data Analysis: Determine DC50 & Dmax protein_quant->data_analysis conclusion Conclusion: Identify Optimal Linker data_analysis->conclusion viability_assay->conclusion

Caption: A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Protocol 1: Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Objective: To determine the dose-dependent degradation of a target protein and calculate DC50 and Dmax values.

Materials:

  • Relevant cell line

  • PROTAC compounds with varying linker lengths

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate the chosen cell line in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate the lysates on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

    • Strip the membrane and re-probe for a loading control protein.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6][7][8]

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the downstream functional consequence of target protein degradation on cell proliferation and viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the PROTACs.

Materials:

  • Relevant cell line

  • PROTAC compounds

  • 96-well plates

  • Cell viability reagent (e.g., MTT solution or CellTiter-Glo® Luminescent Cell Viability Assay kit)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with a range of concentrations of the PROTACs.

  • Incubation:

    • Incubate the cells for a period relevant to the expected biological effect (e.g., 72 hours).

  • Viability Measurement (CellTiter-Glo® example):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Plot the cell viability against the logarithm of the PROTAC concentration and use non-linear regression to determine the IC50 value.[9][10]

Conclusion

The length of the PEG linker is a paramount consideration in the design of effective PROTACs. The experimental data clearly demonstrates that there is no single "optimal" linker length; instead, the ideal length is highly contingent on the specific target protein and E3 ligase pair. While short linkers like this compound can be effective in certain contexts, in other cases, longer PEG linkers are required to achieve potent and maximal protein degradation. A systematic approach to linker design, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is essential for identifying the optimal candidate. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the evaluation of novel PROTAC molecules, empowering researchers to rationally design the next generation of targeted protein degraders.

References

A Head-to-Head Comparison of PEG and Alkyl Linkers in PROTACs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a monumental role in determining a PROTAC's overall efficacy. This guide provides an objective comparison of two of the most common flexible linker classes, alkyl and polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.

The choice between an alkyl and a PEG linker can significantly impact a PROTAC's physicochemical properties, cell permeability, ternary complex formation, and ultimately, its protein degradation efficiency. While both are popular choices due to their synthetic accessibility, their distinct properties make them suitable for different optimization strategies.

At a Glance: Key Differences Between Alkyl and PEG Linkers

FeatureAlkyl LinkersPEG Linkers
Composition Saturated or unsaturated hydrocarbon chains.Repeating ethylene (B1197577) glycol units.
Hydrophilicity Generally hydrophobic.Hydrophilic.
Solubility May limit aqueous solubility.Generally improves aqueous solubility.[1][2]
Cell Permeability Can improve cell permeability due to hydrophobicity, but can also lead to non-specific binding.Can enhance permeability by improving solubility and adopting folded conformations, but very long chains can increase the polar surface area, hindering permeability.[1][3]
Metabolic Stability Generally possess good chemical and metabolic stability.May have reduced metabolic stability in vivo due to susceptibility to oxidative metabolism.[3]
Synthetic Accessibility Readily accessible and synthetically straightforward.Can be more challenging and costly to synthesize compared to alkyl linkers.[4]
Conformation Tend to adopt more elongated conformations.The gauche effect can favor more folded or "turned" conformations.[1]

Impact on PROTAC Performance: A Data-Driven Comparison

The interplay between the linker's properties and the overall molecular characteristics dictates the PROTAC's ability to effectively induce protein degradation. The following tables summarize quantitative data from various studies to illustrate the impact of linker design on PROTAC efficacy.

Degradation Efficacy (DC50 and Dmax)

The degradation efficiency of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The choice of linker can dramatically influence these parameters.

Table 1: Comparison of PEG vs. Alkyl Linkers in BRD4 Degradation [3]

PROTACTarget ProteinE3 Ligase LigandLinker Type & LengthDC50DmaxCell Line
ARV-825BRD4PomalidomidePEG< 1 nM> 90%Burkitt's Lymphoma (BL)
dBET1BRD4ThalidomidePEG (8 atoms)4 nM> 95%HeLa
Compound ABRD4ThalidomideAlkyl (8 atoms)25 nM~90%22Rv1
Compound BBRD4ThalidomideAlkyl (12 atoms)9 nM> 95%22Rv1

Note: Data is compiled from multiple sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.[5]

Data Interpretation: As shown in the table, for BRD4 degradation, PROTACs with PEG linkers, such as ARV-825 and dBET1, generally exhibit lower DC50 values, indicating higher potency compared to their alkyl-linked counterparts.[3] However, optimizing the length of the alkyl linker, as seen in the comparison between Compound A and Compound B, can significantly improve degradation efficiency.

Physicochemical Properties and Cell Permeability

A PROTAC's ability to dissolve in aqueous environments and permeate cell membranes is crucial for its biological activity.

Table 2: Physicochemical Properties and Permeability of Illustrative BRD4-Targeting PROTACs [6]

PROTACLinker TypecLogPAqueous SolubilityPAMPA (Pe) (10⁻⁶ cm/s)
PROTAC 1Alkyl5.8Low0.8
PROTAC 2PEG4.2High0.3
PROTAC 3Alkyl-Ether5.1Moderate0.6

Note: This table is a synthesized representation based on trends reported in the literature. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.[6]

Data Interpretation: Alkyl linkers, being hydrophobic, can sometimes pose a challenge to the overall solubility of the PROTAC molecule.[1] Conversely, the hydrophilic nature of PEG linkers often enhances a PROTAC's solubility, which is a desirable trait for administration and bioavailability.[1] Cell permeability, however, presents a more complex picture. While the hydrophobicity of alkyl linkers might suggest better membrane traversal, it can also lead to non-specific binding and aggregation. Interestingly, PEG linkers can facilitate cell permeability through a different mechanism. Their tendency to induce folded conformations can shield polar surface areas, effectively reducing the molecule's three-dimensional polar surface area and enhancing its ability to cross the cell membrane.[1][7] However, it's a delicate balance, as excessively long PEG chains can increase the total polar surface area, which can negatively impact permeability.[7]

Pharmacokinetics and In Vivo Performance

The metabolic stability of a PROTAC is a key consideration for its in vivo application. Alkyl linkers are generally considered to be metabolically stable. PEG linkers, on the other hand, can be more susceptible to metabolism.[3] The introduction of a linker, whether alkyl or PEG, can introduce new "soft spots" for metabolic enzymes, and shorter linear linkers have been associated with better metabolic stability.

Table 3: Pharmacokinetic Parameters of Representative PROTACs

PROTACLinker TypeCmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (%)
Representative Alkyl-Linked PROTACAlkylVariesVariesGenerally higher than PEG
Representative PEG-Linked PROTACPEGVariesVariesGenerally lower than Alkyl

Note: This is a generalized representation. Pharmacokinetic data is highly dependent on the specific PROTAC, formulation, and animal model.

Data Interpretation: The higher metabolic stability of alkyl linkers can translate to improved pharmacokinetic profiles, including higher exposure (AUC) and oral bioavailability. However, the improved solubility imparted by PEG linkers can sometimes counteract their potential metabolic liabilities, leading to sufficient in vivo exposure.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC PROTAC PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Facilitates Transfer Ub_POI Ubiquitinated POI Ubiquitin->Ub_POI Polyubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC Mechanism of Action.

Experimental_Workflow start PROTAC Design & Synthesis (Alkyl vs. PEG Linker) cell_culture Cell Culture & Treatment start->cell_culture permeability Permeability Assays (PAMPA, Caco-2) start->permeability lysis Cell Lysis & Protein Quantification cell_culture->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis end Optimized PROTAC data_analysis->end pk_studies In Vivo Pharmacokinetic Studies permeability->pk_studies pk_studies->end

Caption: Experimental Workflow for PROTAC Evaluation.

Linker_Properties_Relationship cluster_properties Physicochemical Properties cluster_performance Biological Performance Linker_Choice Linker Choice (Alkyl vs. PEG) Hydrophobicity Hydrophobicity Linker_Choice->Hydrophobicity Influences Metabolic_Stability Metabolic Stability Linker_Choice->Metabolic_Stability Determines Ternary_Complex Ternary Complex Formation Linker_Choice->Ternary_Complex Mediates Solubility Aqueous Solubility Hydrophobicity->Solubility Affects Permeability Cell Permeability Hydrophobicity->Permeability Affects Solubility->Permeability Impacts In_Vivo_Efficacy In Vivo Efficacy Solubility->In_Vivo_Efficacy Contributes to Degradation Protein Degradation (DC50, Dmax) Permeability->Degradation Enables Metabolic_Stability->In_Vivo_Efficacy Critical for Ternary_Complex->Degradation Essential for Degradation->In_Vivo_Efficacy Leads to

References

Bridging the Gap: A Head-to-Head Comparison of E3 Ligase Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing the power of targeted protein degradation. While the warhead and the E3 ligase ligand are key components, the linker connecting them is far from a passive spacer. Its composition, length, and attachment points are crucial determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of different E3 ligase linker strategies, supported by experimental data, to aid in the development of next-generation protein degraders.

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1] They are composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1][2] The formation of a stable and productive ternary complex between the POI and the E3 ligase is the essential first step for subsequent ubiquitination and degradation of the target protein, a process heavily influenced by the nature of the linker.[1][3]

The PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.[4][5]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Recognition POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E2 E2-Ub E2->POI_PROTAC_E3 Ub Ubiquitin Ub->POI Tags POI Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation POI_PROTAC_E3->Ub Ubiquitination

PROTAC Mechanism of Action

Comparative Analysis of Common Linker Types

The choice of linker composition significantly impacts a PROTAC's physicochemical properties and biological activity. The most common linker types are alkyl/ether chains, polyethylene (B3416737) glycol (PEG) chains, and rigid linkers.[3][6]

FeatureAlkyl/Ether LinkersPolyethylene Glycol (PEG) LinkersRigid Linkers
Composition Consist of flexible hydrocarbon chains, sometimes with ether linkages.Composed of repeating ethylene (B1197577) glycol units.Incorporate cyclic structures (e.g., piperazine, aromatic rings) or alkynes/triazoles.[3]
Properties Generally hydrophobic, contributing to cell permeability.[5]Increase hydrophilicity and solubility, potentially improving pharmacokinetic properties.[1][5]Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving metabolic stability.[3]
Considerations Can sometimes lead to poor solubility.May sometimes reduce potency compared to alkyl linkers.[1]Can be more synthetically challenging, and reduced flexibility may sometimes hinder optimal ternary complex formation.[3]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from various studies to illustrate the impact of different linker types on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[6]

Table 1: Impact of Alkyl/Ether Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

PROTACE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
BTK Degrader 1Cereblon (CRBN)Alkyl/Ether1240>85Ramos
BTK Degrader 2Cereblon (CRBN)Alkyl/Ether161>85Ramos
BTK Degrader 3Cereblon (CRBN)Alkyl/Ether2010>85Ramos

Data compiled from multiple sources for illustrative purposes.[6]

Table 2: Comparison of ERα-targeting PROTACs with varying PEG linker lengths

PROTACE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
ERα Degrader 1von Hippel-Lindau (VHL)PEG12~50~80MCF7
ERα Degrader 2von Hippel-Lindau (VHL)PEG16~10>90MCF7
ERα Degrader 3von Hippel-Lindau (VHL)PEG20~30~85MCF7

This table presents representative data illustrating the principle that an optimal linker length exists for efficient degradation. The 16-atom linker demonstrated superior degradation efficiency in this example.[7][]

Table 3: Linker-dependent selectivity of BET protein degraders

PROTACE3 LigaseLinker TypeTarget Selectivity
MZ1von Hippel-Lindau (VHL)PEG/AlkylSelective for BRD4 degradation over BRD2/3
ARV-825Cereblon (CRBN)PEG-basedDegrades BRD2, BRD3, and BRD4 efficiently
dBET1Cereblon (CRBN)Alkyl-basedDegrades BRD2, BRD3, and BRD4 efficiently

This table highlights how linker composition and the recruited E3 ligase can influence the selectivity of PROTACs for different members of a protein family.[2]

Experimental Workflow for PROTAC Evaluation

A systematic evaluation is crucial to compare the efficiency of different PROTAC linkers. The workflow generally involves synthesis, characterization, and cellular evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_cellular_assays Cellular Evaluation cluster_data_analysis Data Analysis Synthesis PROTAC Synthesis (Varying Linkers) Purification Purification & QC (HPLC, NMR, MS) Synthesis->Purification Cell_Treatment Cell Culture & PROTAC Treatment Purification->Cell_Treatment Degradation_Assay Protein Degradation (Western Blot / Mass Spec) Cell_Treatment->Degradation_Assay Phenotypic_Assay Functional Assays (e.g., Cell Viability) Cell_Treatment->Phenotypic_Assay Data_Analysis Quantification of DC50 & Dmax Degradation_Assay->Data_Analysis Phenotypic_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

A typical workflow for PROTAC evaluation

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Western Blotting for Protein Degradation

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[7][9]

Principle: Separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[3][9]

General Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line to approximately 80% confluency.[7] Treat the cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[9]

  • Cell Lysis and Protein Quantification: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7][9] Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).[7]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7] Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[7] Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[9] Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7] Quantify the band intensities using densitometry software and normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[9]

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[10] Several biophysical techniques can be employed to characterize this complex.[10]

Example Technique: Surface Plasmon Resonance (SPR)

Principle: SPR measures the binding of molecules in real-time by detecting changes in the refractive index at the surface of a sensor chip.

General Protocol:

  • Immobilize the E3 ligase (e.g., VHL or CRBN complex) on an SPR sensor chip.[10]

  • Inject the PROTAC molecule at various concentrations to measure its binary interaction with the E3 ligase.[10]

  • In a separate experiment, inject the target protein (POI) to assess for any non-specific binding to the E3 ligase.[10]

  • To measure ternary complex formation, inject a pre-incubated mixture of the POI and the PROTAC over the E3 ligase-immobilized surface.[10] An enhanced binding response compared to the binary interactions indicates the formation of a ternary complex.

Conclusion

The rational design of the linker is a critical and multifaceted aspect of developing effective PROTACs. While flexible linkers like alkyl/ether and PEG chains offer synthetic accessibility and can improve solubility, rigid linkers may provide a path to enhanced potency and better pharmacokinetic profiles through conformational control.[3] The optimal linker length and composition must be empirically determined for each specific PROTAC system, as these factors are highly dependent on the target protein and the recruited E3 ligase.[11] A systematic approach to linker design and evaluation, utilizing the experimental workflows and protocols outlined in this guide, will be instrumental in advancing the field of targeted protein degradation and developing novel therapeutics.

References

A Comparative Guide to Validating PROTAC Target Engagement: CETSA vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of targeted protein degradation, confirming the direct interaction between a Proteolysis Targeting Chimera (PROTAC) and its intended protein of interest (POI) within the cellular environment is a critical step for validating its mechanism of action. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free method to assess this target engagement. This guide provides an objective comparison of CETSA with other widely used techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.

At its core, a PROTAC is a heterobifunctional molecule featuring a ligand for a POI and another for an E3 ubiquitin ligase, joined by a linker.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the foundational step that leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[1] Therefore, robust and reliable methods to confirm this initial binding event are paramount.

Comparison of Key Methodologies for Target Engagement

Several techniques are available to assess PROTAC target engagement, each with distinct principles, advantages, and limitations. This guide focuses on a comparative overview of CETSA, NanoBRET™, Drug Affinity Responsive Target Stability (DARTS), and the foundational protein degradation analysis via Western Blot.

MethodPrincipleKey AdvantagesKey Limitations
CETSA® (Cellular Thermal Shift Assay) Ligand binding alters the thermal stability of the target protein.Label-free, applicable in intact cells and tissues, reflects physiological conditions.[2][3]Not all protein-ligand interactions result in a significant thermal shift; can be lower throughput.
NanoBRET™ Target Engagement Assay Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. PROTAC binding displaces the tracer, reducing the BRET signal.High-throughput, provides quantitative binding data (IC50) in live cells.[4][5]Requires genetic modification of the target protein and the use of a specific tracer molecule.[5]
DARTS (Drug Affinity Responsive Target Stability) Ligand binding protects the target protein from proteolytic degradation.Label-free and does not require protein modification. Can be used with cell lysates, purified proteins, and tissue extracts.[3]Requires careful optimization of protease concentration; may not be suitable for all proteins.[3]
Western Blot Antibody-based detection of total protein levels.Simple, widely available, and directly measures the ultimate outcome of PROTAC action (protein degradation).Semi-quantitative, provides no direct information on target engagement, only the downstream consequence.

Quantitative Data Summary

The following table presents representative quantitative data from studies utilizing these assays to characterize PROTACs. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, cell lines, and the specific PROTACs used.

AssayPROTACTarget ProteinE3 LigaseParameterValueReference
CETSA BETd-260BRD4VHLΔTm (°C)Not Reported[6]
NanoBRET™ HDAC6 Degrader 1HDAC6-IC50 (µM)0.59 ± 0.21[7]
Western Blot ARV-771BET ProteinsVHLDC50 (nM)<1[8]
DARTS Not ReportedNot ReportedNot ReportedFold ProtectionNot Reported[3]

Visualizing the Pathways and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub Ubiquitin Ub->Ternary_Complex

Caption: PROTACs facilitate the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.

CETSA Experimental Workflow

CETSA_Workflow Start Start: Intact Cells Treatment Treat cells with PROTAC or vehicle control Start->Treatment Heat_Challenge Heat challenge across a temperature gradient Treatment->Heat_Challenge Lysis Cell Lysis Heat_Challenge->Lysis Centrifugation Centrifugation to separate soluble and aggregated proteins Lysis->Centrifugation Supernatant Collect supernatant (soluble protein fraction) Centrifugation->Supernatant Quantification Quantify soluble target protein (e.g., Western Blot) Supernatant->Quantification Analysis Data Analysis: Generate melt curves Quantification->Analysis End End: Determine thermal shift Analysis->End

Caption: The CETSA workflow involves compound treatment, heating, cell lysis, and quantification of the soluble target protein to determine thermal stabilization.

Comparison of Target Engagement Validation Methods

Comparison_Methods cluster_cetsa CETSA cluster_nanobret NanoBRET cluster_darts DARTS cluster_wb Western Blot CETSA_Principle Principle: Thermal Stabilization CETSA_Output Output: Thermal Shift (ΔTm) CETSA_Principle->CETSA_Output NanoBRET_Principle Principle: BRET Signal Change NanoBRET_Output Output: Binding Affinity (IC50) NanoBRET_Principle->NanoBRET_Output DARTS_Principle Principle: Protease Protection DARTS_Output Output: Relative Protection DARTS_Principle->DARTS_Output WB_Principle Principle: Protein Level Quantification WB_Output Output: Degradation (DC50, Dmax) WB_Principle->WB_Output

Caption: Different assays provide complementary information on target engagement, from direct binding to functional degradation.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted for determining the target engagement of a PROTAC in intact cells.[3]

Materials:

  • Cell culture reagents

  • PROTAC of interest

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes

  • Thermocycler

  • Centrifuge

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in fresh media at a desired density (e.g., 2 x 10^6 cells/mL).

    • Treat cells with the PROTAC at various concentrations or a single saturating concentration. Include a vehicle control (DMSO).

    • Incubate for 1-2 hours at 37°C.[3]

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the samples in a thermocycler to a range of temperatures (e.g., 40-70°C) for 3 minutes. Include a non-heated control (room temperature).

    • Cool the samples to 4°C for 3 minutes.[3]

  • Cell Lysis:

    • Add ice-cold lysis buffer to each tube.

    • Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Quantification and Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE, run the gel, and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific to the target protein.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.[3]

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the data to the non-heated control (100% soluble protein).

    • Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[3]

NanoBRET™ Target Engagement Protocol

This protocol outlines the general steps for a NanoBRET™ target engagement assay.

Materials:

  • Cells expressing the NanoLuc®-target protein fusion

  • NanoBRET™ tracer specific for the target protein

  • PROTAC of interest

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96-well or 384-well assay plates

Procedure:

  • Cell Preparation:

    • Transfect cells with the NanoLuc®-target protein fusion vector and seed them into assay plates.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the PROTAC.

    • Add the NanoBRET™ tracer and the PROTAC dilutions to the cells.

  • Substrate Addition:

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.

  • Signal Measurement:

    • Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (tracer) emission simultaneously.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot it against the PROTAC concentration to determine the IC50 value, which reflects the potency of target engagement.

DARTS Protocol

This protocol provides a general framework for a DARTS experiment.

Materials:

  • Cell lysate containing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Protease (e.g., thermolysin)

  • Protease inhibitor

  • SDS-PAGE and Western Blot reagents

Procedure:

  • Lysate Preparation:

    • Prepare a cell lysate in a buffer without detergents that would denature proteins.

  • PROTAC Incubation:

    • Incubate the cell lysate with the PROTAC at various concentrations or a single concentration. Include a vehicle control.

  • Protease Digestion:

    • Add the protease to the lysates and incubate for a specific time to allow for partial digestion.

  • Stopping the Reaction:

    • Add a protease inhibitor to stop the digestion.

  • Analysis:

    • Analyze the samples by SDS-PAGE and Western Blot to detect the amount of the target protein remaining. Increased band intensity in the PROTAC-treated samples compared to the control indicates target engagement.

Western Blot Protocol for Protein Degradation

This protocol is for quantifying the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western Blot reagents

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • Secondary antibody (HRP-conjugated)

  • ECL substrate

Procedure:

  • Cell Treatment:

    • Treat cells with a dose-response of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis:

    • Lyse the cells and collect the total protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting as described in the CETSA protocol.

    • Probe the membrane with primary antibodies for both the target protein and a loading control.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine DC50 (50% degradation concentration) and Dmax (maximum degradation).

References

A Structural Biologist's Guide to PROTAC Ternary Complexes: A Comparative Analysis of X-ray Crystallography and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, understanding the precise molecular interactions within a PROTAC ternary complex is paramount. This guide provides a comparative overview of X-ray crystallography, the gold-standard for high-resolution structural elucidation of these complexes, alongside alternative and complementary techniques. Experimental data from published studies are presented to offer a clear comparison of their capabilities and limitations.

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The cornerstone of their mechanism of action is the formation of a ternary complex, where the PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase. The stability and conformation of this complex are critical determinants of degradation efficiency and selectivity. X-ray crystallography has been instrumental in providing atomic-level snapshots of these transient interactions, guiding the rational design of more potent and selective degraders.

At the Bench: X-ray Crystallography of PROTAC Ternary Complexes

Obtaining high-resolution crystal structures of PROTAC-mediated ternary complexes is a challenging yet rewarding endeavor. The inherent flexibility of the PROTAC linker and the induced, often transient, nature of the protein-protein interactions can hinder the formation of well-ordered crystals. However, a growing number of successful structures have been deposited in the Protein Data Bank (PDB), offering invaluable insights into the molecular underpinnings of PROTAC efficacy.

Key Experimental Data from Published Crystal Structures

To facilitate a direct comparison, the following table summarizes key quantitative data from a selection of published PROTAC ternary complex crystal structures.

PDB IDPROTACTarget ProteinE3 LigaseResolution (Å)Publication
5T35 MZ1BRD4 (BD2)VHL2.58Gadd et al., Nat. Chem. Biol., 2017
6HAY PROTAC 1SMARCA2VHL2.24Farnaby et al., Nat. Chem. Biol., 2019
6BN7 dBET23BRD4 (BD1)CRBN3.50Nowak et al., Nat. Chem. Biol., 2018
8FY1 753bBCL-2VHL2.56Nayak et al., Nat. Commun., 2024
8BDT PROTAC 51BRD4 (BD2)VHL2.70Sorrell et al., ChemMedChem, 2023
Detailed Experimental Protocols: A Glimpse into Crystallization Strategies

The successful crystallization of a PROTAC ternary complex often requires meticulous optimization of protein constructs, purification protocols, and crystallization conditions. Below are summaries of the methodologies employed for some of the landmark structures.

General Protocol for VHL-based PROTAC Ternary Complex Crystallization [1][2]

A common strategy involves the co-crystallization of the target protein, the PROTAC, and a pre-formed complex of the E3 ligase components (e.g., VHL-ElonginC-ElonginB, or VCB).

  • Protein Expression and Purification: The target protein (e.g., a bromodomain) and the components of the E3 ligase complex are typically expressed in E. coli and purified to high homogeneity using affinity and size-exclusion chromatography.

  • Ternary Complex Formation: The purified target protein and the VCB complex are mixed in a near-equimolar ratio in the presence of a slight excess of the PROTAC molecule. The mixture is incubated to allow for complex formation.

  • Crystallization: The ternary complex is concentrated and subjected to sparse matrix screening using vapor diffusion methods (hanging or sitting drop) at various temperatures (commonly 4°C or 20°C).

  • Crystal Optimization: Initial crystal hits are optimized by systematically varying the precipitant concentration, pH, and the addition of additives.

Specific Crystallization Conditions:

  • PDB ID: 5T35 (VHL/MZ1/BRD4(BD2))

    • Crystallization Method: Sitting drop vapor diffusion.

    • Protein Concentration: 10 mg/mL.

    • Reservoir Solution: 0.1 M Bis-Tris pH 6.5, 200 mM Ammonium Sulfate, 25% w/v PEG 3350.

    • Reference: Gadd, M.S., et al. Nat. Chem. Biol.13 , 514–521 (2017).

  • PDB ID: 6HAY (VHL/PROTAC 1/SMARCA2)

    • Crystallization Method: Sitting drop vapor diffusion.

    • Protein Concentration: ~10 mg/mL.

    • Reservoir Solution: 0.1 M MES pH 6.0, 25% w/v PEG 1500.

    • Reference: Farnaby, W., et al. Nat. Chem. Biol.15 , 672–680 (2019).[3][4][5]

  • PDB ID: 6BN7 (CRBN/dBET23/BRD4(BD1))

    • Crystallization Method: Sitting drop vapor diffusion.

    • Protein Concentration: 10 mg/mL.

    • Reservoir Solution: 0.1 M HEPES pH 7.5, 10% w/v PEG 8000, 8% v/v Ethylene glycol.

    • Reference: Nowak, R.P., et al. Nat. Chem. Biol.14 , 706–714 (2018).[1][6][7]

Visualizing the Process: From Mechanism to Experiment

The following diagrams, generated using the DOT language, illustrate the fundamental PROTAC mechanism and a typical experimental workflow for X-ray crystallographic studies.

XRay_Workflow cluster_protein_prep Protein & Complex Preparation cluster_crystallography X-ray Crystallography Expression Protein Expression (e.g., E. coli) Purification Purification (Affinity, SEC) Expression->Purification Complex_Formation Ternary Complex Formation Purification->Complex_Formation Crystallization Crystallization (Vapor Diffusion) Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution PDB_Deposition PDB_Deposition Structure_Solution->PDB_Deposition PDB Deposition

References

A Comparative Guide to Successful PROTACs Employing Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical factor in the successful degradation of target proteins. The linker, which connects the target-binding warhead to the E3 ligase-recruiting moiety, plays a pivotal role in the efficacy and physicochemical properties of these heterobifunctional molecules. While various linker compositions have been explored, short polyethylene (B3416737) glycol (PEG) linkers have emerged as a versatile option for optimizing PROTAC performance. This guide provides a comparative analysis of successful PROTACs that utilize short PEG linkers (1-4 units) for the degradation of key cancer targets: Bruton's Tyrosine Kinase (BTK), EML4-ALK fusion protein, and BCR-ABL fusion protein.

Comparative Performance of PROTACs with Short PEG Linkers

The following tables summarize the quantitative data for PROTACs with short PEG linkers, highlighting their degradation potency (DC50) and maximal degradation (Dmax) against their respective targets.

Target ProteinPROTAC Name/IdentifierLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase Recruited
BTK PTD10Shortest PEG Linker0.5>90%RamosCereblon (CRBN)
BTK Ibrutinib-based< 4 PEG unitsImpaired Activity-RamosCereblon (CRBN)
BTK Ibrutinib-based≥ 4 PEG units1 - 40>90%RamosCereblon (CRBN)
EML4-ALK Compound 6Short PEG Linker59 ± 16>90%NCI-H2228Cereblon (CRBN)
BCR-ABL Arg-PEG1-Dasa1 PEG unit0.8598.8%K562N-end rule E3 ligases

Case Studies of PROTACs with Short PEG Linkers

BTK-Targeting PROTACs

The development of PROTACs targeting Bruton's Tyrosine Kinase (BTK), a crucial mediator in B-cell receptor signaling, has demonstrated a nuanced relationship between linker length and degradation efficiency. In one study, a series of BTK PROTACs based on the selective inhibitor GDC-0853 and the cereblon ligand pomalidomide (B1683931) were synthesized. It was observed that the degradation potency improved as the linker length decreased, with the most potent degrader, PTD10 , featuring the shortest linker, achieving a remarkable DC50 of 0.5 nM.[1] This suggests that for this particular structural scaffold, a shorter linker facilitates a more optimal ternary complex formation.

Conversely, another study utilizing ibrutinib (B1684441) as the BTK binder found that PROTACs with linkers shorter than four PEG units exhibited impaired degradation activity in Ramos cells.[2] In contrast, PROTACs from the same series with four or more PEG units were potent degraders, with DC50 values in the range of 1-40 nM.[2] These conflicting findings underscore that the optimal linker length is highly dependent on the specific warhead and E3 ligase ligand combination, as well as the overall three-dimensional structure of the resulting PROTAC.

EML4-ALK-Targeting PROTACs

The EML4-ALK fusion protein is a key oncogenic driver in a subset of non-small cell lung cancers. Researchers have successfully developed PROTACs to induce its degradation. In one notable example, a PROTAC designated as Compound 6 , which incorporates a short linker, demonstrated potent degradation of EML4-ALK in NCI-H2228 cells with a DC50 value of 59 ± 16 nM and achieved over 90% protein reduction.[3] This case highlights the feasibility of employing short linkers to effectively target and degrade this challenging fusion protein. The successful degradation of EML4-ALK by a PROTAC with a short linker provides a valuable strategy for overcoming resistance to traditional kinase inhibitors.

BCR-ABL-Targeting PROTACs

The BCR-ABL oncoprotein is the hallmark of chronic myeloid leukemia (CML). A novel approach to degrading BCR-ABL has been demonstrated with the development of amino acid-based PROTACs that hijack the N-end rule pathway. In this study, a PROTAC named Arg-PEG1-Dasa , which utilizes a single PEG unit as the linker to connect an arginine amino acid to the ABL kinase inhibitor dasatinib, was shown to be highly effective. This PROTAC potently degraded BCR-ABL in K562 cells, exhibiting a DC50 value of 0.85 nM and achieving a maximal degradation of 98.8% at approximately 5 nM. This study not only showcases the success of a very short PEG linker but also introduces an innovative strategy of engaging different E3 ligases for targeted protein degradation.

Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the PROTACs discussed in this guide.

BTK_Signaling_Pathway cluster_protac PROTAC Action BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Degradation BTK Degradation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation BTK_PROTAC BTK PROTAC (e.g., PTD10) BTK_PROTAC->BTK Binds & Induces Degradation

Caption: BTK Signaling Pathway and PROTAC Intervention.

EML4_ALK_Signaling_Pathway cluster_protac PROTAC Action EML4_ALK EML4-ALK RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EML4_ALK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EML4_ALK->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway EML4_ALK->JAK_STAT Degradation EML4-ALK Degradation Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation ALK_PROTAC EML4-ALK PROTAC (e.g., Compound 6) ALK_PROTAC->EML4_ALK Binds & Induces Degradation

Caption: EML4-ALK Signaling Pathway and PROTAC Intervention.

BCR_ABL_Signaling_Pathway cluster_protac PROTAC Action BCR_ABL BCR-ABL RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Degradation BCR-ABL Degradation Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation ABL_PROTAC BCR-ABL PROTAC (e.g., Arg-PEG1-Dasa) ABL_PROTAC->BCR_ABL Binds & Induces Degradation

Caption: BCR-ABL Signaling Pathway and PROTAC Intervention.

Experimental Protocols

The following is a generalized protocol for determining the DC50 and Dmax of a PROTAC using Western Blotting, a standard method in the field.

Western Blotting for PROTAC-Induced Protein Degradation

1. Cell Culture and Treatment:

  • Seed the appropriate cell line (e.g., Ramos for BTK, NCI-H2228 for EML4-ALK, K562 for BCR-ABL) in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.

  • Prepare a serial dilution of the PROTAC compound in cell culture media. A typical concentration range would be from 0.1 nM to 10 µM.

  • Treat the cells with the different concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration for all samples.

  • Prepare the samples for electrophoresis by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting and Detection:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein (BTK, ALK, or ABL) overnight at 4°C.

  • Also, probe a separate membrane or the same membrane (after stripping) with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and apply an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using an imaging system.

5. Data Analysis:

  • Quantify the band intensities for the target protein and the loading control using densitometry software.

  • Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.

  • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Experimental_Workflow start Start cell_culture Cell Seeding & Treatment with PROTAC Concentrations start->cell_culture lysis Cell Lysis & Protein Quantification (BCA) cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Data Analysis: Quantification & Curve Fitting detection->analysis end Determine DC50 & Dmax analysis->end

Caption: Western Blot Workflow for PROTAC Evaluation.

Conclusion

The case studies presented in this guide demonstrate that PROTACs incorporating short PEG linkers can be highly effective in inducing the degradation of challenging cancer targets. The optimal linker length, however, is not universal and requires empirical determination for each target-ligand-E3 ligase system. The provided data and protocols offer a valuable resource for researchers in the rational design and evaluation of novel PROTACs, ultimately contributing to the advancement of targeted protein degradation as a therapeutic modality.

References

Safety Operating Guide

Proper Disposal of Hydroxy-PEG1-(CH2)2-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential safety and logistical information for the proper disposal of Hydroxy-PEG1-(CH2)2-Boc (CAS: 671802-00-9), a bifunctional linker commonly used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a comprehensive disposal plan can be formulated by considering its structural components: a hydroxyl group, a polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protecting group. Based on data for similar compounds, this chemical should be handled with care, assuming it presents certain hazards.

Immediate Safety and Handling

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). The following GHS hazard statements for a structurally similar compound, Hydroxy-PEG1-CH2-Boc, should be considered as a precautionary measure:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended PPE and Handling Precautions:

Precautionary StatementRecommended Action
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

In the event of a spill, ensure the area is well-ventilated. Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill. Collect all contaminated materials and place them in a designated hazardous waste container.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as chemical waste. Adherence to the following procedural steps will ensure safe and compliant disposal.

  • Waste Segregation and Collection:

    • Liquid Waste: Collect any unused or waste solutions of this compound in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Solid Waste: Any materials grossly contaminated with the compound, such as pipette tips, weigh boats, and contaminated gloves, should be collected in a separate, clearly labeled hazardous solid waste container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste."

    • The full chemical name, "this compound," and CAS number, "671802-00-9," must be on the label.

    • Indicate the approximate quantity and concentration of the waste.

    • Note the date of waste accumulation.

    • Ensure the container remains securely closed when not in use.

  • Storage:

    • Store the hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The storage area should be under the direct supervision of laboratory personnel.[1]

  • Disposal:

    • Dispose of the chemical waste through your institution's licensed hazardous waste disposal contractor.[2]

    • Do not dispose of this compound down the drain or in regular trash. Although polyethylene glycol is biodegradable, improper disposal of the entire compound can impact wastewater treatment processes.[3]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Experimental Protocols Cited

While this document focuses on disposal, the handling of this compound during experimental use informs its waste profile. The Boc protecting group is known to be labile under acidic conditions.[2] Therefore, waste streams from reactions involving deprotection may contain acidic components and byproducts that need to be considered during waste segregation.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Initial Handling & Assessment cluster_1 Waste Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste liquid_waste Liquid Waste (Unused solution, reaction quench) assess_waste->liquid_waste Liquid solid_waste Solid Waste (Contaminated tips, gloves, etc.) assess_waste->solid_waste Solid container_liquid Collect in Labeled Liquid Waste Container liquid_waste->container_liquid container_solid Collect in Labeled Solid Waste Container solid_waste->container_solid storage Store in Designated Hazardous Waste Area container_liquid->storage container_solid->storage disposal Arrange Pickup by Licensed Hazardous Waste Contractor storage->disposal

Disposal workflow for this compound.

References

Personal protective equipment for handling Hydroxy-PEG1-(CH2)2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, operational, and disposal information for handling Hydroxy-PEG1-(CH2)2-Boc. The following procedures are based on the hazard information available for structurally similar compounds and general best practices for laboratory chemical safety.

Hazard Identification and Personal Protective Equipment

Hazard Summary

Hazard StatementDescription
H302Harmful if swallowed.[1][2]
H315Causes skin irritation.[1][2]
H319Causes serious eye irritation.[1][2]
H335May cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety.

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3]
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[3] If ventilation is inadequate, use a NIOSH-approved respirator.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure all necessary PPE is available and in good condition.

    • Work in a designated area, preferably within a certified chemical fume hood.

    • Have a chemical spill kit readily accessible.

    • Review the experimental protocol and identify all potential hazards.

  • Handling :

    • Wear the appropriate PPE before handling the compound.

    • Avoid direct contact with skin and eyes.

    • Do not inhale dust or vapors.

    • Use only non-sparking tools if the compound is flammable (though not indicated, it is good practice).

    • Keep the container tightly closed when not in use.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean the work area and any equipment used.

    • Properly label and store the compound in a cool, dry, and well-ventilated area.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.[3]

  • Containerization :

    • Use a compatible, leak-proof container for the waste.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage :

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Do not dispose of this chemical down the drain or in the regular trash.[3]

Visual Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE handle_weigh Weigh/Measure Compound prep_ppe->handle_weigh Proceed when ready prep_hood Work in Fume Hood prep_hood->handle_weigh prep_spill Prepare Spill Kit prep_spill->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction post_clean Clean Work Area handle_reaction->post_clean disp_collect Collect Waste handle_reaction->disp_collect Generate Waste post_wash Wash Hands post_clean->post_wash post_store Store Chemical Properly post_wash->post_store disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose

Caption: Workflow for the safe handling of this compound.

Emergency Response Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

G Emergency Response for Spills and Exposure cluster_spill Chemical Spill cluster_exposure Personal Exposure spill_alert Alert others and evacuate area spill_assess Assess spill size (minor/major) spill_alert->spill_assess spill_minor Minor Spill: Use spill kit to contain and absorb spill_assess->spill_minor Minor spill_major Major Spill: Call EHS/Emergency Services spill_assess->spill_major Major spill_cleanup Package waste and decontaminate area spill_minor->spill_cleanup spill_major->spill_cleanup After professional response exp_skin Skin Contact: Remove contaminated clothing, flush with water for 15+ mins exp_medical Seek immediate medical attention exp_skin->exp_medical exp_eye Eye Contact: Flush with eyewash for 15+ mins exp_eye->exp_medical exp_inhale Inhalation: Move to fresh air exp_inhale->exp_medical

Caption: Emergency procedures for spills or exposure to this compound.

References

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